molecular formula C9H13NO3 B032726 N-methacryloyl-L-proline CAS No. 51161-88-7

N-methacryloyl-L-proline

Cat. No.: B032726
CAS No.: 51161-88-7
M. Wt: 183.2 g/mol
InChI Key: SJAYUJDJZUWFDO-ZETCQYMHSA-N
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Description

N-Methacryloyl-L-proline is a chemical compound with the CAS Registry Number 51161-88-7 . Its molecular formula is C9H13NO3 . This compound is a derivative of the proteinogenic amino acid L-proline, which is known for its critical roles in protein synthesis, cellular structure stabilization, and as an osmoprotectant . The methacryloyl functional group incorporated into the proline structure makes this monomer well-suited for polymer science and materials research, particularly for creating specialized polyamides with potential applications in chromatography, smart materials, and biomedical engineering. Researchers value this chiral building block for developing novel polymers, hydrogels, and molecularly imprinted polymers (MIPs). Its structure allows it to contribute both the conformational constraints of the proline ring and the reactive double bond of the methacryloyl group for polymerization. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-6(2)8(11)10-5-3-4-7(10)9(12)13/h7H,1,3-5H2,2H3,(H,12,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJAYUJDJZUWFDO-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)N1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)C(=O)N1CCC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60527884
Record name 1-(2-Methylacryloyl)-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60527884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51161-88-7
Record name 1-(2-Methylacryloyl)-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60527884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-methacryloyl-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-methacryloyl-L-proline, a valuable monomer for the development of novel polymers with applications in drug delivery, biomaterials, and other advanced therapeutic systems. This document details the experimental protocols for its synthesis and outlines the key analytical techniques for its structural and purity verification.

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-acylation of L-proline with methacryloyl chloride. This reaction, a variation of the Schotten-Baumann reaction, is conducted under alkaline conditions to facilitate the nucleophilic attack of the deprotonated amine group of L-proline on the electrophilic carbonyl carbon of methacryloyl chloride.

Experimental Protocol

This protocol is based on established methods for the N-acylation of amino acids[1][2][3][4].

Materials:

  • L-proline

  • Methacryloyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂)

  • Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Dissolution of L-proline: A solution of L-proline is prepared by dissolving it in an aqueous solution of sodium hydroxide at a low temperature (typically 0-5 °C) with stirring. The molar ratio of NaOH to L-proline is crucial for the deprotonation of the secondary amine.

  • Addition of Methacryloyl Chloride: Methacryloyl chloride, dissolved in an inert organic solvent such as dichloromethane, is added dropwise to the L-proline solution while maintaining the low temperature and vigorous stirring. The pH of the reaction mixture should be maintained in the alkaline range (pH 9-11) by the concurrent addition of an aqueous NaOH solution.

  • Reaction: The reaction mixture is stirred for several hours at a low temperature, followed by stirring at room temperature to ensure the completion of the reaction.

  • Work-up and Extraction: The organic layer is separated, and the aqueous layer is acidified to a pH of approximately 2-3 using dilute hydrochloric acid. The acidified aqueous layer is then extracted multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to isolate the product.

  • Drying and Evaporation: The combined organic extracts are dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be further purified by recrystallization from an appropriate solvent system to obtain a pure, crystalline solid.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product L-proline L-proline Reaction_Vessel Reaction Vessel (0-5 °C, then RT) L-proline->Reaction_Vessel Methacryloyl_chloride Methacryloyl_chloride Methacryloyl_chloride->Reaction_Vessel NaOH_aq NaOH (aq) NaOH_aq->Reaction_Vessel Acidification Acidification (HCl) Reaction_Vessel->Acidification Reaction Mixture Extraction Extraction (Organic Solvent) Acidification->Extraction Drying Drying (MgSO4) Extraction->Drying Organic Layer Evaporation Solvent Evaporation Drying->Evaporation Purification Recrystallization Evaporation->Purification Crude Product Final_Product This compound Purification->Final_Product

Caption: Synthesis workflow for this compound.

Characterization of this compound

The successful synthesis and purity of this compound are confirmed through various analytical techniques. This section details the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Physical and Chemical Properties
PropertyValueReference
CAS Number 51161-88-7[1]
Molecular Formula C₉H₁₃NO₃[1]
Molecular Weight 183.20 g/mol [1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the protons and carbons in the molecule.

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the methacryloyl group and the proline ring protons. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference.

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Integration
Methacryloyl vinyl protons (=CH₂)5.0 - 5.5m2H
Methacryloyl methyl protons (-CH₃)1.8 - 2.0s3H
Proline α-CH4.2 - 4.5m1H
Proline δ-CH₂3.4 - 3.7m2H
Proline β-CH₂ and γ-CH₂1.8 - 2.3m4H
Carboxylic acid proton (-COOH)10.0 - 13.0br s1H

Note: The exact chemical shifts and multiplicities may vary depending on the solvent used and the presence of rotamers due to the amide bond.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Carbon Assignment Expected Chemical Shift (ppm)
Carboxylic acid carbonyl (C=O)170 - 175
Amide carbonyl (C=O)165 - 170
Methacryloyl quaternary carbon (=C<)138 - 142
Methacryloyl vinyl carbon (=CH₂)115 - 120
Proline α-C58 - 62
Proline δ-C45 - 50
Proline β-C and γ-C20 - 35
Methacryloyl methyl (-CH₃)18 - 22

Note: These are approximate chemical shift ranges and can be influenced by the solvent and other experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound. The spectrum will show characteristic absorption bands corresponding to the vibrations of specific bonds.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (carboxylic acid)2500 - 3300Broad
C=O stretch (carboxylic acid)1700 - 1725Strong
C=O stretch (amide)1620 - 1650Strong
C=C stretch (alkene)1630 - 1640Medium
C-H stretch (alkane)2850 - 3000Medium
N-H bend (amide)1510 - 1550Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity. For this compound (C₉H₁₃NO₃), the expected molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ would correspond to its molecular weight.

  • Expected [M+H]⁺: m/z ≈ 184.09

The fragmentation pattern in the mass spectrum can provide further structural confirmation. Common fragmentation pathways for proline-containing molecules involve cleavage at the bonds adjacent to the proline ring and within the methacryloyl group[5][6][7][8].

Characterization_Workflow cluster_analysis Analytical Characterization cluster_data Data Interpretation Synthesized_Product This compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR FTIR FTIR Spectroscopy Synthesized_Product->FTIR MS Mass Spectrometry Synthesized_Product->MS Structure_Confirmation Structural Elucidation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment Functional_Group_ID Functional Group Identification FTIR->Functional_Group_ID MS->Structure_Confirmation MW_Confirmation Molecular Weight Confirmation MS->MW_Confirmation

Caption: Analytical workflow for the characterization of this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The described synthetic protocol offers a reliable method for its preparation, and the outlined characterization techniques are essential for verifying its structure and purity. This information is critical for researchers and professionals in drug development and materials science who intend to utilize this versatile monomer in their applications. The provided data and workflows serve as a valuable resource for the successful synthesis and quality control of this compound.

References

N-Methacryloyl-L-proline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methacryloyl-L-proline is a functionalized amino acid derivative that combines the biocompatibility of L-proline with a polymerizable methacryloyl group. This unique structure makes it a valuable monomer for the synthesis of advanced polymers with applications in drug delivery, tissue engineering, and other biomedical fields. This technical guide provides a detailed overview of the physicochemical properties, synthesis, and polymerization of this compound, along with insights into the biological context of its constituent components.

Physicochemical Properties

This compound is a chiral molecule inheriting the stereochemistry of the L-proline precursor. Its physicochemical properties are crucial for its handling, polymerization, and the ultimate performance of the resulting polymers.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₉H₁₃NO₃[1]
Molecular Weight 183.2 g/mol [1]
Appearance White to off-white solidInferred from L-proline properties[2]
Melting Point Data not available
Solubility Data not available
pKa Data not available

Synthesis of this compound

The synthesis of this compound typically involves the acylation of the secondary amine of L-proline with methacryloyl chloride. This reaction is usually performed in an aqueous alkaline solution at low temperatures to prevent hydrolysis of the acid chloride and to control the reaction exotherm.

Experimental Protocol: Synthesis of this compound

Materials:

  • L-proline

  • Methacryloyl chloride

  • Sodium hydroxide (or other suitable base)

  • Hydrochloric acid (for acidification)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Deionized water

Procedure:

  • Dissolution: L-proline is dissolved in an aqueous solution of sodium hydroxide, typically at a temperature maintained between 0 and 5 °C using an ice bath. The basic solution deprotonates the carboxylic acid and neutralizes the HCl byproduct formed during the reaction.

  • Acylation: Methacryloyl chloride is added dropwise to the cooled L-proline solution with vigorous stirring. The temperature is carefully monitored and maintained in the 0-5 °C range.

  • Reaction Monitoring: The reaction is allowed to proceed for a specified time, often several hours, while maintaining the low temperature and stirring. Reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

  • Acidification: After the reaction is complete, the solution is cooled and acidified with hydrochloric acid to a pH of approximately 2-3. This step protonates the carboxylic acid group of the product, causing it to be less water-soluble.

  • Extraction: The product is then extracted from the aqueous solution using a suitable organic solvent, such as ethyl acetate. This is typically performed multiple times to ensure a good yield.

  • Drying and Evaporation: The combined organic extracts are dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound may be further purified by recrystallization or column chromatography to obtain a product of high purity.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification L_proline L-proline Reaction_Vessel Reaction Vessel (0-5 °C) L_proline->Reaction_Vessel Methacryloyl_chloride Methacryloyl Chloride Methacryloyl_chloride->Reaction_Vessel Base Aqueous Base (e.g., NaOH) Base->Reaction_Vessel Acidification Acidification (HCl) Reaction_Vessel->Acidification Extraction Solvent Extraction Acidification->Extraction Drying Drying & Evaporation Extraction->Drying Purification Purification Drying->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Polymerization of this compound

This compound can be polymerized through various techniques, most commonly via free-radical polymerization, to form poly(this compound). The properties of the resulting polymer can be tailored by controlling the polymerization conditions and by copolymerizing with other monomers.

Experimental Protocol: Free-Radical Polymerization

Materials:

  • This compound (monomer)

  • A free-radical initiator (e.g., azobisisobutyronitrile (AIBN) or potassium persulfate for aqueous polymerization)

  • Solvent (e.g., dimethylformamide (DMF), water, or an alcohol)

  • Chain transfer agent (optional, for molecular weight control)

  • Nitrogen or Argon gas (for deoxygenation)

Procedure:

  • Monomer Solution Preparation: The this compound monomer is dissolved in the chosen solvent in a reaction vessel.

  • Deoxygenation: The solution is deoxygenated by bubbling with an inert gas (nitrogen or argon) for a period of time (e.g., 30-60 minutes) to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • Initiator Addition: The free-radical initiator is added to the deoxygenated monomer solution.

  • Polymerization: The reaction mixture is heated to a specific temperature (e.g., 60-80 °C for AIBN) and stirred for a predetermined duration to allow for polymerization to occur.

  • Termination and Precipitation: The polymerization is terminated, often by cooling the reaction mixture. The polymer is then isolated by precipitation in a non-solvent (e.g., diethyl ether or hexane).

  • Purification and Drying: The precipitated polymer is collected by filtration, washed with the non-solvent to remove unreacted monomer and initiator residues, and then dried under vacuum to a constant weight.

Polymerization Workflow Diagram

PolymerizationWorkflow cluster_setup Reaction Setup cluster_polymerization Polymerization cluster_isolation Isolation & Purification Monomer_Solution Monomer Solution in Solvent Deoxygenation Deoxygenation (N₂/Ar) Monomer_Solution->Deoxygenation Initiator_Addition Initiator Addition Deoxygenation->Initiator_Addition Heating_Stirring Heating & Stirring Initiator_Addition->Heating_Stirring Precipitation Precipitation in Non-solvent Heating_Stirring->Precipitation Filtration_Washing Filtration & Washing Precipitation->Filtration_Washing Drying Drying under Vacuum Filtration_Washing->Drying Polymer_Product Poly(this compound) Drying->Polymer_Product BiologicalInteraction cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Polymer Poly(this compound) Receptor Cell Surface Receptors / Transporters Polymer->Receptor Binding Endosome Endosome Receptor->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Trafficking Signaling_Pathways Downstream Signaling Pathways (e.g., mTOR, MAPK) Endosome->Signaling_Pathways Signal Transduction Lysosome->Signaling_Pathways Signal Transduction

References

An In-Depth Technical Guide to N-methacryloyl-L-proline (CAS: 51161-88-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methacryloyl-L-proline is a functional monomer that combines the polymerizable methacryloyl group with the biocompatible and structurally unique amino acid, L-proline. This monomer is a valuable building block for the synthesis of advanced polymers with a range of applications in biomaterials and drug delivery. Polymers derived from this compound, particularly poly(this compound), exhibit interesting properties such as thermoresponsiveness and biological activity, making them a subject of growing interest in scientific research. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound and its corresponding polymers, with a focus on their potential in drug development.

Chemical and Physical Properties

This compound is a chiral molecule with the following properties:

PropertyValueReference
CAS Number 51161-88-7[1]
Molecular Formula C₉H₁₃NO₃[1]
Molecular Weight 183.2 g/mol [1]
Appearance White to off-white powder
Solubility Soluble in water and polar organic solvents.

Synthesis and Polymerization

Synthesis of this compound

A common method for the synthesis of this compound is the Schotten-Baumann reaction. This involves the acylation of L-proline with methacryloyl chloride in an alkaline aqueous medium.

Experimental Protocol: Synthesis of this compound

  • Dissolution of L-proline: Dissolve L-proline in an aqueous solution of sodium hydroxide at a low temperature (typically 0-5 °C) with stirring. The molar ratio of L-proline to sodium hydroxide is usually 1:2.

  • Addition of Methacryloyl Chloride: Slowly add methacryloyl chloride dropwise to the L-proline solution while maintaining the low temperature and vigorous stirring. The molar ratio of L-proline to methacryloyl chloride is typically 1:1.1.

  • Reaction: Continue the reaction at low temperature for several hours. The pH of the reaction mixture should be maintained in the alkaline range (pH 9-11) by the addition of sodium hydroxide solution as needed.

  • Acidification: After the reaction is complete, cool the mixture in an ice bath and acidify to a pH of approximately 2-3 with a strong acid, such as hydrochloric acid. This will precipitate the this compound product.

  • Isolation and Purification: The precipitate is collected by filtration, washed with cold water to remove any unreacted L-proline and salts, and then dried under vacuum to yield the final product.

L_proline L-Proline Reaction_Vessel Reaction Vessel (0-5 °C) L_proline->Reaction_Vessel NaOH NaOH (aq) NaOH->Reaction_Vessel Methacryloyl_Cl Methacryloyl Chloride Methacryloyl_Cl->Reaction_Vessel dropwise Acidification Acidification (HCl) Reaction_Vessel->Acidification Filtration Filtration Acidification->Filtration Drying Drying Filtration->Drying Final_Product This compound Drying->Final_Product

Synthesis workflow for this compound.
Polymerization of this compound

This compound can be polymerized through various techniques, including conventional free radical polymerization and controlled radical polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. RAFT polymerization is particularly advantageous as it allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.[2]

Experimental Protocol: RAFT Polymerization of this compound

  • Reaction Setup: In a Schlenk flask, dissolve this compound, a RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid), and a radical initiator (e.g., azobisisobutyronitrile, AIBN) in a suitable solvent (e.g., dimethylformamide, DMF).

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at a specific temperature (e.g., 70 °C) to initiate the polymerization. The reaction is allowed to proceed for a predetermined time to achieve the desired monomer conversion.

  • Termination and Precipitation: Terminate the polymerization by rapidly cooling the flask in an ice bath. Precipitate the resulting polymer by adding the reaction mixture to a large excess of a non-solvent (e.g., diethyl ether).

  • Purification: Collect the polymer precipitate by filtration or centrifugation, wash it several times with the non-solvent to remove any unreacted monomer and initiator, and dry it under vacuum.

Applications in Drug Development and Biomaterials

Drug Delivery Systems

Polymers based on this compound are promising candidates for the development of advanced drug delivery systems. Their stimuli-responsive nature, particularly thermoresponsiveness, allows for the controlled release of therapeutic agents.

Thermoresponsive Hydrogels for Sustained Drug Release:

Hydrogels synthesized from this compound and its derivatives have demonstrated thermoresponsive behavior, exhibiting a lower critical solution temperature (LCST). Below the LCST, the hydrogel is swollen and can encapsulate drug molecules. Above the LCST, the hydrogel collapses and releases the entrapped drug.

A notable example is the use of thermoresponsive hydrogels based on acryloyl-L-proline methyl ester for the long-acting delivery of testosterone.[3] In this study, a hydrogel composed of poly(acryloyl-L-proline methyl ester-co-2-hydroxypropyl methacrylate) provided a constant daily release of approximately 30 µg of testosterone for over 54 weeks when implanted subcutaneously in rats.[3]

Drug Delivery SystemPolymer CompositionDrugRelease ProfileReference
Thermoresponsive Hydrogelpoly(acryloyl-L-proline methyl ester-co-2-hydroxypropyl methacrylate)Testosterone~30 µ g/day for 54 weeks[3]
Biomaterials: Enhanced Glass Ionomer Cements

This compound has been successfully incorporated into glass ionomer cements (GICs) to enhance their mechanical properties for dental applications. The addition of this proline-containing monomer into the polyacid matrix of GICs leads to a significant improvement in compressive strength, diametral tensile strength, and biaxial flexural strength.[4]

Mechanical PropertyConventional GIC (Fuji II)This compound Modified GIC% ImprovementReference
Compressive Strength 161-166 MPa195-210 MPa~27%[4]
Diametral Tensile Strength 12-14 MPa19-26 MPa~94%[4]
Biaxial Flexural Strength 13-18 MPa38-46 MPa~170%[4]

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound itself have not been extensively elucidated, polymers containing N-acryl amino acids, including proline, have been shown to exhibit biological activities such as heparanase inhibition and the release of basic fibroblast growth factor (bFGF).[5] These activities suggest potential interactions with key signaling pathways involved in cancer progression and tissue regeneration.

Heparanase Inhibition

Heparanase is an endo-β-D-glucuronidase that cleaves heparan sulfate chains of heparan sulfate proteoglycans (HSPGs) in the extracellular matrix (ECM) and on the cell surface.[6] Overexpression of heparanase is associated with increased tumor growth, metastasis, and angiogenesis. Inhibition of heparanase is therefore a promising strategy for cancer therapy. Proline-rich polymers can act as mimics of heparan sulfate and competitively inhibit heparanase activity.

Heparanase Inhibition by Poly(this compound) cluster_ecm Extracellular Matrix (ECM) cluster_cell Tumor Cell HSPG Heparan Sulfate Proteoglycan (HSPG) GF Growth Factors (e.g., bFGF) HSPG->GF sequesters Receptor Growth Factor Receptor GF->Receptor activates Heparanase Heparanase Heparanase->HSPG cleaves Signaling Downstream Signaling (e.g., ERK, Akt) Receptor->Signaling Proliferation Proliferation, Angiogenesis, Metastasis Signaling->Proliferation Polymer Poly(this compound) Polymer->Heparanase inhibits

Proposed mechanism of heparanase inhibition.
Basic Fibroblast Growth Factor (bFGF) Release

Basic fibroblast growth factor (bFGF) is a potent signaling molecule involved in cell proliferation, differentiation, and angiogenesis.[7] It is sequestered in the ECM by binding to heparan sulfate. Polymers that can displace bFGF from HSPGs can promote its biological activity. Poly(N-acryl amino acids) containing proline have been shown to facilitate the release of bFGF.[5]

bFGF Release and Signaling Mediated by Poly(this compound) cluster_ecm Extracellular Matrix (ECM) cluster_cell Target Cell HSPG Heparan Sulfate Proteoglycan (HSPG) bFGF_bound bFGF (bound) HSPG->bFGF_bound sequesters bFGF_free bFGF (free) bFGF_bound->bFGF_free FGFR FGF Receptor (FGFR) PI3K_Akt PI3K/Akt Pathway FGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway FGFR->RAS_MAPK Cellular_Response Proliferation, Angiogenesis, Tissue Repair PI3K_Akt->Cellular_Response RAS_MAPK->Cellular_Response Polymer Poly(this compound) Polymer->HSPG displaces bFGF bFGF_free->FGFR activates

Mechanism of bFGF release and subsequent signaling.

Biocompatibility and Cytotoxicity

The biocompatibility of materials intended for biomedical applications is of paramount importance. Studies on glass ionomer cements modified with a terpolymer containing this compound showed low cytotoxicity, comparable to the commercial control, as assessed by evaluating C2C12 cell metabolism with an MTT assay. The experimental group showed only a slight, statistically insignificant reduction in cell metabolism and number compared to the control group. This suggests that the incorporation of this compound does not adversely affect the biocompatibility of the material.

While specific IC50 values for homopolymers of this compound are not widely reported, the inherent biocompatibility of the L-proline moiety suggests that these polymers are likely to have a favorable safety profile. However, further comprehensive cytotoxicity studies are warranted to fully establish their safety for various drug delivery applications.

Conclusion

This compound is a versatile monomer that provides a gateway to a range of functional polymers with significant potential in drug development and biomaterials science. Its straightforward synthesis and polymerizability, coupled with the unique properties of the resulting polymers, including thermoresponsiveness and biological activity, make it an attractive candidate for further research. The ability of poly(this compound) to inhibit heparanase and modulate bFGF signaling opens up new avenues for the development of novel therapeutics for cancer and regenerative medicine. Future work should focus on a more detailed elucidation of the structure-property relationships of these polymers and a thorough investigation of their in vivo efficacy and safety.

References

N-Methacryloyl-L-proline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular structure, synthesis, and characterization of N-methacryloyl-L-proline, a functionalized amino acid with potential applications in biomaterials and drug delivery systems.

Molecular Structure and Properties

This compound is a derivative of the amino acid L-proline, where a methacryloyl group is attached to the nitrogen atom of the pyrrolidine ring. This modification introduces a polymerizable vinyl group while retaining the chiral center and the carboxylic acid functionality of the parent amino acid.

The key structural features include the pyrrolidine ring from proline, which imparts conformational rigidity, the chiral center at the alpha-carbon, the carboxylic acid group capable of participating in hydrogen bonding and salt formation, and the reactive methacryloyl group that allows for polymerization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 51161-88-7[1][2]
Molecular Formula C₉H₁₃NO₃[1][2]
Molecular Weight 183.2 g/mol [1]

Synthesis of this compound

Proposed Experimental Protocol

Materials:

  • L-proline

  • Methacryloyl chloride

  • Sodium hydroxide (NaOH) or other suitable base (e.g., triethylamine)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Hydrochloric acid (HCl) for acidification

  • Anhydrous sodium sulfate or magnesium sulfate for drying

  • Silica gel for column chromatography

Procedure:

  • Dissolution: L-proline is dissolved in an aqueous solution of sodium hydroxide at a low temperature (typically 0-5 °C) to form the sodium salt of the amino acid and to neutralize the subsequently formed HCl.

  • Acylation: Methacryloyl chloride, dissolved in an inert organic solvent such as dichloromethane, is added dropwise to the cooled L-proline solution with vigorous stirring. The temperature is maintained at 0-5 °C throughout the addition.

  • Reaction: The reaction mixture is stirred for several hours at low temperature and then allowed to warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the organic layer is separated. The aqueous layer is acidified with dilute hydrochloric acid to a pH of approximately 2-3 to precipitate the product.

  • Extraction: The product is then extracted from the aqueous phase using a suitable organic solvent, such as ethyl acetate.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

G Proposed Synthesis of this compound L_proline L-proline Reaction_mixture Reaction Mixture (0-5 °C) L_proline->Reaction_mixture NaOH NaOH (aq) NaOH->Reaction_mixture Methacryloyl_chloride Methacryloyl Chloride in DCM Methacryloyl_chloride->Reaction_mixture Acidification Acidification (HCl) Reaction_mixture->Acidification Extraction Extraction (Ethyl Acetate) Acidification->Extraction Purification Purification (Column Chromatography) Extraction->Purification Final_product This compound Purification->Final_product

A flowchart of the proposed synthesis of this compound.

Spectroscopic Characterization

Detailed experimental spectra for this compound are not widely published. However, the expected spectroscopic features can be predicted based on the known spectra of L-proline and various methacryloyl compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Vinylic (=CH₂)5.3 - 5.8Two singlets or multiplets
α-CH (pyrrolidine)4.3 - 4.6Multiplet
δ-CH₂ (pyrrolidine)3.4 - 3.7Multiplet
β, γ-CH₂ (pyrrolidine)1.8 - 2.3Multiplets
Methyl (-CH₃)~1.9Singlet
Carboxylic acid (-COOH)>10Broad singlet

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
Carbonyl (Amide)168 - 172
Carbonyl (Carboxylic Acid)175 - 180
Quaternary Carbon (vinylic)138 - 142
Methylene Carbon (vinylic)120 - 125
α-Carbon (pyrrolidine)58 - 62
δ-Carbon (pyrrolidine)45 - 50
β, γ-Carbons (pyrrolidine)24 - 32
Methyl Carbon18 - 22
Fourier-Transform Infrared (FTIR) Spectroscopy

Table 4: Predicted FTIR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)2500-3300 (broad)Stretching
C-H (Aliphatic & Vinylic)2850-3100Stretching
C=O (Carboxylic Acid)1700-1730Stretching
C=O (Amide)1630-1660Stretching (Amide I band)
C=C (Vinylic)1620-1640Stretching
C-N1180-1360Stretching
Mass Spectrometry (MS)

The expected molecular ion peak [M+H]⁺ in the mass spectrum would be at m/z 184.0863, corresponding to the molecular formula C₉H₁₄NO₃⁺. Fragmentation patterns would likely involve the loss of the carboxylic acid group (-45 Da), the methacryloyl group, and fragmentation of the pyrrolidine ring.

G General Workflow for Characterization Synthesized_Product Synthesized this compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR FTIR FTIR Spectroscopy Synthesized_Product->FTIR MS Mass Spectrometry Synthesized_Product->MS Purity_Assessment Purity Assessment (e.g., HPLC, TLC) Synthesized_Product->Purity_Assessment Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation FTIR->Structural_Confirmation MS->Structural_Confirmation Purity_Assessment->Structural_Confirmation

A general workflow for the characterization of synthesized this compound.

Potential Applications in Research and Drug Development

This compound is a versatile monomer that can be used to create novel polymers and hydrogels with tailored properties. Its biocompatibility, derived from the amino acid backbone, and the presence of a reactive carboxylic acid group make it a promising candidate for various biomedical applications.

  • Hydrogel Formation: The methacryloyl group allows for free-radical polymerization to form hydrogels. These hydrogels can be designed to be stimuli-responsive, for example, to changes in pH due to the carboxylic acid group. Such hydrogels have potential applications in controlled drug release and tissue engineering.

  • Biomaterial Functionalization: The carboxylic acid group can be used for further chemical modification, such as conjugation of drugs, peptides, or other bioactive molecules. This allows for the creation of functionalized biomaterials with specific biological activities.

  • Dental Materials: Research has shown its use in the formulation of glass ionomer cements, where it can enhance mechanical properties.[4]

Signaling Pathways and Biological Interactions

Currently, there is a lack of specific research on the direct interaction of this compound with cellular signaling pathways. While L-proline itself is known to influence various cellular processes, it cannot be assumed that its N-methacryloyl derivative will have similar effects. The addition of the methacryloyl group significantly alters the molecule's size, polarity, and reactivity, which would likely lead to different biological interactions. Future research is needed to elucidate the specific biological effects and potential signaling pathways modulated by this compound and its polymeric derivatives.

Conclusion

This compound is a functional monomer with significant potential in the development of advanced biomaterials. This guide provides a foundational understanding of its structure, a plausible synthetic route, and predicted characterization data. Further experimental validation is necessary to fully explore its properties and biological interactions for applications in drug delivery and regenerative medicine.

References

Navigating the Solubility Landscape of N-methacryloyl-L-proline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methacryloyl-L-proline (NMLP) is a functionalized amino acid derivative of significant interest in the development of biocompatible polymers, hydrogels, and drug delivery systems. Its unique structure, combining a polymerizable methacryloyl group with the chirality and biocompatibility of L-proline, makes it a valuable monomer for creating advanced biomaterials. A critical parameter for its application in synthesis, purification, and formulation is its solubility in various solvents. This technical guide provides a comprehensive overview of the available solubility information for this compound, addresses the current data gap, and offers a standardized experimental protocol for its precise determination.

Introduction to this compound

This compound is a chiral monomer that possesses a reactive double bond, making it suitable for radical polymerization. The L-proline moiety imparts specific stereochemistry and potential for biological interactions, which is highly desirable in biomedical applications. Understanding its solubility is paramount for controlling polymerization kinetics, developing purification strategies, and formulating NMLP-based materials.

Qualitative Solubility Profile of this compound

Quantitative Solubility Data of Related Proline Derivatives

To provide a framework for understanding the potential solubility behavior of this compound, this section presents quantitative solubility data for the parent amino acid, L-proline, and a closely related derivative, N-acetyl-L-proline. These data offer insights into how modifications to the proline structure influence its interaction with different solvents.

L-Proline Solubility

L-proline, being a zwitterionic amino acid, exhibits high polarity and is readily soluble in polar protic solvents, particularly water. Its solubility in various organic solvents is more limited.

Table 1: Quantitative Solubility of L-Proline in Various Solvents

SolventTemperature (°C)Solubility ( g/100 mL)
Water25162
MethanolData not available in g/100mL-
DichloromethaneData not available in g/100mL-

Note: While extensive data exists for L-proline in binary solvent systems and at different temperatures, this table provides a concise summary. For more detailed information, please refer to the cited literature.

N-acetyl-L-proline Solubility

The acetylation of the secondary amine in L-proline to form N-acetyl-L-proline alters its polarity and hydrogen bonding capabilities, which in turn affects its solubility profile.

Table 2: Quantitative Solubility of N-acetyl-L-proline

Solvent SystempHSolubility
Aqueous Buffer7.4>23.6 µg/mL[3]

Note: The available data for N-acetyl-L-proline is limited but provides a key comparison point for an N-acylated proline derivative.

Factors Influencing the Solubility of this compound

The solubility of NMLP is governed by the interplay of its molecular structure and the properties of the solvent. The key influencing factors are:

  • Polarity: The presence of the carboxylic acid group and the amide linkage contributes to the molecule's polarity.

  • Hydrogen Bonding: The carboxylic acid group can act as a hydrogen bond donor and acceptor, while the amide carbonyl is a hydrogen bond acceptor.

  • Molecular Size and Shape: The methacryloyl group adds to the overall size and introduces a non-polar hydrocarbon character.

  • Solvent Properties: The polarity, hydrogen bonding capacity, and dielectric constant of the solvent will determine its ability to solvate the NMLP molecule.

The structural differences between L-proline, N-acetyl-L-proline, and this compound are key to understanding their differing solubilities.

G cluster_proline L-Proline cluster_acetyl N-acetyl-L-proline cluster_methacryloyl This compound Proline High Polarity Zwitterionic High Water Solubility Acetyl Amide Formation Reduced Polarity vs. L-Proline Moderate Aqueous Solubility Proline->Acetyl Acetylation Methacryloyl Amide and Alkene Groups Further Reduced Polarity Increased Non-polar Character Likely Soluble in Polar Aprotic and Some Organic Solvents Proline->Methacryloyl Methacryloylation G A Preparation of Solvent and Solute B Addition of Excess Solute to Solvent in a Sealed Vial A->B C Equilibration in a Thermostatically Controlled Shaker B->C D Phase Separation (Centrifugation or Settling) C->D E Sampling and Filtration of the Supernatant D->E F Dilution of the Saturated Solution E->F G Quantitative Analysis (e.g., HPLC-UV) F->G H Calculation of Solubility G->H

References

Chiroptical Properties of N-Methacryloyl-L-proline Polymers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chiroptical properties of N-methacryloyl-L-proline (NMLP) polymers. The unique stereochemistry of the L-proline moiety imparts distinct optical activity to these polymers, making them promising candidates for various applications, including chiral separations, asymmetric catalysis, and smart biomaterials. This document details the synthesis of the NMLP monomer and its subsequent polymerization, outlines experimental protocols for chiroptical characterization, and presents available quantitative data.

Synthesis and Polymerization

The synthesis of poly(this compound) involves two key stages: the synthesis of the this compound monomer and its subsequent polymerization.

Monomer Synthesis: this compound

The this compound monomer can be synthesized from L-proline and methacryloyl chloride. A detailed experimental protocol is as follows:

Materials:

  • L-proline

  • Methacryloyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl)

  • Magnesium sulfate (MgSO₄)

  • Hexane

Procedure:

  • Dissolve L-proline in an aqueous solution of sodium hydroxide at 0°C.

  • Slowly add a solution of methacryloyl chloride in dichloromethane to the L-proline solution while maintaining the temperature at 0°C and vigorously stirring.

  • Continue the reaction for several hours at room temperature.

  • After the reaction is complete, acidify the aqueous phase with hydrochloric acid to a pH of approximately 2-3.

  • Extract the product into dichloromethane.

  • Wash the organic phase with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the this compound monomer by recrystallization from a suitable solvent system, such as dichloromethane/hexane.

Synthesis of this compound Monomer L_proline L-proline reaction_mixture Reaction Mixture (0°C to RT) L_proline->reaction_mixture NaOH_sol Aqueous NaOH (0°C) NaOH_sol->reaction_mixture meth_chloride Methacryloyl Chloride in CH₂Cl₂ meth_chloride->reaction_mixture acidification Acidification (HCl, pH 2-3) reaction_mixture->acidification extraction Extraction (CH₂Cl₂) acidification->extraction washing_drying Wash & Dry (Brine, MgSO₄) extraction->washing_drying evaporation Solvent Evaporation washing_drying->evaporation recrystallization Recrystallization (CH₂Cl₂/Hexane) evaporation->recrystallization NMLP_monomer This compound Monomer recrystallization->NMLP_monomer

A flowchart illustrating the synthesis of the this compound monomer.
Polymerization of this compound

Poly(this compound) can be synthesized via free-radical polymerization. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are particularly suitable for obtaining polymers with well-defined molecular weights and narrow molecular weight distributions.

General Protocol for Free-Radical Polymerization:

  • Dissolve the this compound monomer in a suitable solvent (e.g., methanol, water).

  • Add a free-radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or a water-soluble initiator like 2,2'-azobis(2-methylpropionamidine) dihydrochloride (V-50).

  • Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon).

  • Heat the reaction mixture to the appropriate temperature (typically 50-70°C) to initiate polymerization.

  • Allow the polymerization to proceed for a specified time to achieve the desired conversion.

  • Terminate the polymerization by cooling the reaction mixture and exposing it to air.

  • Purify the polymer by precipitation in a non-solvent (e.g., diethyl ether or hexane) and subsequent drying under vacuum.

Free-Radical Polymerization of NMLP monomer_solution NMLP Monomer in Solvent deoxygenation Deoxygenation (N₂ or Ar purge) monomer_solution->deoxygenation initiator Free-Radical Initiator initiator->deoxygenation polymerization Polymerization (Heating) deoxygenation->polymerization termination Termination (Cooling, Air Exposure) polymerization->termination purification Purification (Precipitation & Drying) termination->purification polymer_product Poly(this compound) purification->polymer_product

A workflow for the free-radical polymerization of this compound.

Chiroptical Properties and Characterization

The chiroptical properties of poly(this compound) are primarily investigated using Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) spectroscopy. These techniques provide valuable information about the secondary structure and conformational behavior of the polymer in solution.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. For poly(this compound), the CD spectrum is sensitive to the polymer's backbone conformation, which is influenced by factors such as solvent polarity and temperature. The presence of the proline ring restricts the conformational freedom of the polymer backbone, often leading to the adoption of a polyproline II (PPII) type helix, which is characterized by a strong negative band around 205 nm and a weak positive band around 228 nm in aqueous solutions.

Experimental Protocol for CD Spectroscopy:

  • Sample Preparation:

    • Dissolve the purified poly(this compound) in the desired solvent (e.g., water, methanol, trifluoroethanol).

    • The concentration should be adjusted to maintain the absorbance below 1.0 in the wavelength range of interest, typically between 0.1 and 1.0 mg/mL.

    • Use a buffer with low absorbance in the far-UV region (e.g., 10 mM phosphate buffer, pH 7.0). Avoid high concentrations of chloride ions.

    • Filter the solution to remove any particulate matter.

  • Instrumentation and Measurement:

    • Use a calibrated CD spectrometer.

    • Record the spectrum in the far-UV region (typically 190-260 nm).

    • Use a quartz cuvette with a suitable path length (e.g., 0.1 to 1.0 mm).

    • Record a baseline spectrum of the solvent/buffer and subtract it from the sample spectrum.

    • Average multiple scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Convert the raw data (in millidegrees) to molar ellipticity ([θ]) using the following equation: [θ] = (mdeg × M) / (c × l × 10) where:

      • mdeg is the observed ellipticity in millidegrees

      • M is the mean residue weight of the polymer

      • c is the concentration of the polymer in g/mL

      • l is the path length of the cuvette in cm

Quantitative Chiroptical Data

Currently, there is a limited amount of publicly available, comprehensive quantitative chiroptical data specifically for the homopolymer of this compound. However, studies on related polyproline derivatives and copolymers containing this compound provide valuable insights. The following table summarizes expected trends and representative data from related systems.

Table 1: Representative Chiroptical Data for Proline-Based Polymers

Polymer SystemSolventWavelength (nm)Molar Ellipticity ([θ]) (deg·cm²·dmol⁻¹)Reference
Poly(L-proline)Water~228Positive (weak)General Literature
~206Negative (strong)General Literature
Poly(N-acryloyl-L-proline methyl ester)Water (0°C)~215Negative[1]
Water (30°C)~215Decreased Intensity[1]
Cellulose-g-poly(N-acryloyl-L-proline)Aqueous Solution-Confirmed Chiroptical PropertiesSelf-assembly and chiroptical property of poly(N-acryloyl-L-amino acid) grafted celluloses synthesized by RAFT polymerization

Note: The specific values of molar ellipticity can vary depending on the polymer's molecular weight, concentration, and the specific experimental conditions.

Influence of Environmental Factors

The chiroptical properties of poly(this compound) are highly sensitive to environmental conditions, which can induce conformational changes in the polymer backbone.

Solvent Effects

The conformation of polyproline and its derivatives is known to be strongly influenced by the solvent. In aqueous solutions, the polyproline II (PPII) helix is generally favored. In less polar organic solvents, other conformations may become more prevalent. This solvent-dependent conformational behavior directly impacts the CD and ORD spectra.

Temperature Effects

Temperature can also induce conformational transitions in proline-based polymers. For some thermoresponsive proline-containing polymers, an increase in temperature can lead to a decrease in the intensity of the CD signal, indicating a transition to a more disordered state.[1]

Factors Influencing Chiroptical Properties polymer_conformation Polymer Conformation (e.g., PPII Helix) chiroptical_properties Chiroptical Properties (CD, ORD) polymer_conformation->chiroptical_properties solvent Solvent Polarity solvent->polymer_conformation temperature Temperature temperature->polymer_conformation

Relationship between environmental factors and chiroptical properties.

Applications and Future Directions

The distinct chiroptical properties of poly(this compound) and its responsiveness to external stimuli make it a material of significant interest for various applications:

  • Chiral Stationary Phases: The inherent chirality of the polymer can be exploited for the separation of enantiomers in chromatography.

  • Asymmetric Catalysis: The defined chiral environment provided by the polymer can be used to catalyze stereoselective reactions.

  • Drug Delivery: The stimuli-responsive nature of some proline-based polymers could be utilized for the controlled release of therapeutic agents.

  • Biomaterials: The biocompatibility of amino acid-based polymers makes them suitable for applications in tissue engineering and as smart hydrogels.

Future research in this area will likely focus on the synthesis of well-defined block copolymers incorporating this compound to create novel self-assembling materials with tunable chiroptical and responsive properties. A more comprehensive understanding of the structure-property relationships, supported by detailed quantitative chiroptical data, will be crucial for the rational design of these advanced functional polymers.

References

history and discovery of proline-based monomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the History and Discovery of Proline-Based Monomers

Introduction

Proline, a unique proteinogenic imino acid, stands apart from the canonical alpha-amino acids due to its secondary amine constrained within a pyrrolidine ring. This structural distinction imparts exceptional conformational rigidity, influencing peptide and protein architecture in profound ways. Beyond its structural role in biology, proline and its derivatives have emerged as powerful tools in synthetic chemistry and drug discovery. The journey from its initial isolation to its use as a versatile monomer and organocatalyst is a story of fundamental chemical discovery and innovative application. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the history, synthesis, and application of proline-based monomers, complete with key quantitative data, detailed experimental protocols, and visualizations of core pathways and workflows.

The Foundational Monomer: L-Proline

The story of proline begins at the turn of the 20th century. In 1900, the German chemist Richard Willstätter first isolated proline while studying N-methylproline and successfully synthesized it through the reaction of the sodium salt of diethyl malonate with 1,3-dibromopropane.[1] Just a year later, in 1901, Emil Fischer, a Nobel laureate renowned for his work on sugars and proteins, isolated proline from the protein casein.[2] The name "proline" itself is derived from pyrrolidine, the five-membered heterocyclic ring that forms its core structure.

Proline's structure is the key to its function. The pyrrolidine ring locks the dihedral angle φ of the peptide backbone at approximately -65°, severely restricting its conformational freedom compared to other amino acids.[3] This rigidity makes proline a common constituent of turns and loops in protein secondary structures and acts as a "helix breaker" by disrupting the stability of α-helices and β-sheets.[3][4] Unlike other amino acids, the peptide bond preceding a proline residue can exist in either a cis or trans conformation with a relatively small energy difference, an isomerization that can be a rate-limiting step in protein folding.[4]

Data Presentation: Physicochemical Properties

The fundamental properties of L-proline are summarized below, providing essential data for its application in experimental settings.

PropertyValueReference(s)
Molecular Formula C₅H₉NO₂[5]
Molar Mass 115.13 g·mol⁻¹[6]
Appearance White crystalline powder[5]
Melting Point 220–228 °C (decomposes)[3][5]
Density ~1.35 g/cm³[5]
Solubility in Water 162 g/100 mL (at 25 °C)[5]
pKa (carboxyl) ~2.0[7]
pKa (amino) ~10.6[3][7]
log P -0.06[3]

Natural Monomer Synthesis: The Biosynthetic Pathways

In biological systems, L-proline is a non-essential amino acid, meaning it can be synthesized de novo. The primary and most conserved pathway begins with the amino acid L-glutamate.[8] This process involves a series of enzymatic steps primarily occurring in the mitochondria and cytosol.

  • Phosphorylation: L-glutamate is first phosphorylated by γ-glutamyl kinase (GK), an ATP-dependent reaction, to form γ-glutamyl phosphate.

  • Reduction: The intermediate γ-glutamyl phosphate is then reduced by γ-glutamyl phosphate reductase (GPR) in an NADPH-dependent reaction to yield glutamate-γ-semialdehyde (GSA). In higher plants and animals, these first two steps are catalyzed by a single bifunctional enzyme, Δ¹-pyrroline-5-carboxylate synthetase (P5CS) .[8]

  • Cyclization & Reduction: GSA spontaneously cyclizes to form Δ¹-pyrroline-5-carboxylate (P5C). This cyclic intermediate is then reduced to L-proline by Δ¹-pyrroline-5-carboxylate reductase (PYCR) , a reaction that consumes NADH or NADPH.[8]

An alternative pathway for proline synthesis exists, originating from ornithine, an intermediate in the urea cycle. Ornithine can be converted to P5C by the enzyme ornithine aminotransferase (OAT) , which then enters the final step of the primary pathway to be reduced to proline.[8]

Proline_Biosynthesis Glutamate L-Glutamate GGP γ-Glutamyl Phosphate Glutamate->GGP P5CS / GK (ATP → ADP) GSA Glutamate-γ- semialdehyde (GSA) GGP->GSA P5CS / GPR (NADPH → NADP⁺) P5C Δ¹-Pyrroline-5- carboxylate (P5C) GSA->P5C Spontaneous Cyclization Proline L-Proline P5C->Proline PYCR (NAD(P)H → NAD(P)⁺) Ornithine Ornithine Ornithine->P5C OAT

Caption: The primary and alternative biosynthetic pathways of L-proline.

The "Rediscovery": Proline in Asymmetric Organocatalysis

While proline's biological role was well-established, its potential in synthetic chemistry remained largely untapped for decades. A pivotal moment came in the 1970s with the nearly simultaneous discovery of the proline-catalyzed intramolecular aldol reaction by two independent industrial research groups.[9] This reaction, now known as the Hajos-Parrish-Eder-Sauer-Wiechert (HPESW) reaction , demonstrated that a simple, chiral amino acid could catalyze a complex carbon-carbon bond-forming reaction with high enantioselectivity.[9][10]

The original Hajos-Parrish procedure involved the cyclization of an achiral triketone using just 3 mol% of (S)-proline in dimethylformamide (DMF), yielding a chiral bicyclic ketol with an impressive 93% enantiomeric excess (ee).[9] This discovery laid the foundation for the entire field of asymmetric organocatalysis, which offers a green and metal-free alternative to traditional catalysts.

The mechanism proceeds through the formation of a nucleophilic enamine intermediate from the reaction of the secondary amine of proline with a ketone substrate.[10][11] This enamine then attacks an aldehyde or another ketone. The stereochemical outcome is controlled by a well-organized, hydrogen-bonded transition state, often rationalized by the Zimmerman-Traxler model, where the carboxylic acid group of proline plays a crucial role in activating the electrophile and orienting the reactants.[10]

Proline_Catalytic_Cycle Proline (S)-Proline Iminium Iminium Ion Proline->Iminium + Ketone - H₂O Ketone Ketone (R¹-CO-CH₂R²) Aldehyde Aldehyde (R³-CHO) TS Zimmerman-Traxler Transition State Aldehyde->TS Enamine Enamine Intermediate Iminium->Enamine Deprotonation Enamine->TS + Aldehyde Adduct Iminium Adduct TS->Adduct C-C Bond Formation Adduct->Proline Releases Catalyst Product Aldol Product (Chiral) Adduct->Product Hydrolysis

Caption: Catalytic cycle of a proline-catalyzed intermolecular aldol reaction.
Data Presentation: Performance in Asymmetric Aldol Reactions

The HPESW reaction and its subsequent developments demonstrated the remarkable efficiency and selectivity of proline as a catalyst.

ReactionSubstratesCatalyst LoadingYieldEnantiomeric Excess (ee)Reference(s)
Hajos-Parrish (1974) 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione3 mol% (S)-ProlineQuantitative93.4%[9]
List, Barbas (2000) Acetone + p-Nitrobenzaldehyde20-30 mol% (S)-Proline68%76%[11][12]
MacMillan (2002) Propanal + Benzaldehyde20 mol% (S)-Proline80%>99%[9]

Proline-Based Monomers for Polymer Science

The unique properties of proline have inspired its use as a monomeric building block for the synthesis of functional polymers. By incorporating the proline moiety into a polymerizable scaffold, researchers can create materials with defined chirality, catalytic activity, and stimuli-responsive behavior.

A common strategy involves the synthesis of proline-containing methacrylate monomers. For example, tert-butoxycarbonyl (Boc)-Proline Methacryloyloxyethyl Ester (Boc-Pro-HEMA) can be synthesized and subsequently polymerized using controlled radical polymerization techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT).[13] This approach yields well-defined polymers with controlled molecular weights and narrow dispersity. The Boc protecting group can be later removed to expose the secondary amine of the proline ring, altering the polymer's solubility and enabling its use as a polymeric organocatalyst or for further functionalization.[13]

Monomer_Synthesis_Workflow Start Start: Boc-L-Proline & 2-Hydroxyethyl methacrylate (HEMA) Step1 Step 1: Esterification (e.g., DCC/DMAP coupling) Start->Step1 Monomer Product: Boc-Pro-HEMA Monomer Step1->Monomer Step2 Step 2: RAFT Polymerization (with CTA and Initiator) Monomer->Step2 Polymer1 Product: P(Boc-Pro-HEMA) (Protected Polymer) Step2->Polymer1 Step3 Step 3: Deprotection (e.g., Trifluoroacetic Acid) Polymer1->Step3 Polymer2 Final Product: P(Pro-HEMA) (Functional Polymer) Step3->Polymer2 End End Polymer2->End

Caption: Experimental workflow for proline-based monomer synthesis and polymerization.

Applications in Drug Discovery and Development

Proline and its analogues are versatile building blocks, or "tectons," for the rational design of new bioactive molecules.[14] Their rigid structure is ideal for creating peptidomimetics that can lock a molecule into a specific bioactive conformation, enhancing binding affinity and metabolic stability. Over the past 15 years, the FDA has approved more than 15 drugs containing proline analogues.[15]

The applications are diverse:

  • Constrained Peptides: Proline derivatives are used to stabilize specific secondary structures, such as β-turns, which are often involved in protein-protein interactions.

  • Targeting Proline Metabolism: The proline metabolic pathway is upregulated in certain cancer cells and pathogens like Trypanosoma cruzi, making the enzymes in this pathway attractive targets for drug development.[2][16] Inhibiting proline uptake or synthesis can be a viable therapeutic strategy.[16]

  • Signaling Pathway Modulation: Proline metabolism is deeply intertwined with cellular signaling, including redox balance, the unfolded protein response, and pathways like PI3K/AKT and MYC.[2][17] Proline-based molecules can be designed to modulate these pathways for therapeutic benefit. For instance, potent, proline-based small-molecule inhibitors of the histone acetyltransferases p300/CBP have been identified as potential cancer therapeutics.

Experimental Protocols

Protocol 1: The Hajos-Parrish Asymmetric Intramolecular Aldol Reaction (Representative)

This protocol is representative of the original work that established proline as an asymmetric organocatalyst.

Materials:

  • 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione (Substrate)

  • (S)-(-)-Proline (Catalyst)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate, Hexane (for chromatography)

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • Dissolve 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione (1.0 eq) in anhydrous DMF in a round-bottom flask equipped with a magnetic stir bar.

  • Add (S)-(-)-proline (0.03 eq, 3 mol%) to the solution.

  • Stir the reaction mixture at room temperature for 20-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the chiral bicyclic ketol, (3aS,7aS)-3a,4,7,7a-tetrahydro-3a-hydroxy-7a-methyl-1,5(6H)-indanedione.

  • Characterize the product by NMR and determine the enantiomeric excess (ee) by chiral HPLC analysis. Expected Outcome: Quantitative yield, >93% ee.[9]

Protocol 2: Synthesis of a Proline-Based Methacrylate Monomer (Boc-Pro-HEMA)

This protocol describes the synthesis of a polymerizable proline monomer via esterification.

Materials:

  • N-Boc-L-proline

  • 2-Hydroxyethyl methacrylate (HEMA)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution, Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-Boc-L-proline (1.0 eq), HEMA (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cool the flask to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM and add this solution dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. A white precipitate (dicyclohexylurea, DCU) will form.

  • Filter off the DCU precipitate and wash it with cold DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude oil via flash column chromatography to obtain Boc-Pro-HEMA as a pure product.

  • Characterize the monomer by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity before polymerization.[13]

References

N-Methacryloyl-L-proline: A Technical Guide to its Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methacryloyl-L-proline (NMLP) is a functionalized amino acid monomer that has garnered significant interest in the field of biomedical engineering. Its unique chemical structure, incorporating a polymerizable methacrylate group and the biocompatible, structurally significant L-proline moiety, allows for the creation of advanced "smart" polymers with a wide range of potential therapeutic and diagnostic applications. These polymers often exhibit stimuli-responsive behavior, reacting to changes in temperature and pH, making them ideal candidates for controlled drug delivery, tissue engineering scaffolds, and biocompatible adhesives. This technical guide provides a comprehensive overview of the synthesis, properties, and biomedical applications of NMLP-based polymers, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms.

Introduction

The convergence of polymer chemistry and materials science with biology and medicine has led to the development of innovative biomaterials designed to interact with biological systems in a predictable and beneficial manner. Among these, stimuli-responsive or "smart" polymers, which undergo conformational and solubility changes in response to external stimuli such as temperature, pH, or specific biomolecules, are particularly promising. This compound (NMLP) is a monomer that embodies the principles of rational biomaterial design. The methacrylate group provides a versatile handle for polymerization, while the L-proline component imparts unique structural and biological properties. Proline's rigid five-membered ring structure can influence the secondary structure of the resulting polymer, and its presence in natural proteins like collagen suggests inherent biocompatibility. This guide will delve into the technical aspects of NMLP, providing researchers and drug development professionals with the foundational knowledge to explore its potential in their respective fields.

Synthesis and Polymerization of this compound

The synthesis of NMLP monomer and its subsequent polymerization are critical steps that dictate the final properties of the biomaterial.

Monomer Synthesis

This compound is typically synthesized via the Schotten-Baumann reaction, which involves the acylation of the secondary amine of L-proline with methacryloyl chloride in an aqueous alkaline solution.

Experimental Protocol: Synthesis of this compound

  • Dissolution of L-proline: Dissolve L-proline in a sodium hydroxide solution (e.g., 2 M NaOH) in an ice bath to maintain a low temperature.

  • Addition of Methacryloyl Chloride: Slowly add methacryloyl chloride dropwise to the L-proline solution while vigorously stirring. The temperature should be maintained below 5°C to minimize hydrolysis of the acid chloride.

  • pH Adjustment: Throughout the addition, monitor and maintain the pH of the reaction mixture between 9 and 10 by adding NaOH solution as needed.

  • Reaction Time: Continue stirring the reaction mixture in the ice bath for several hours (e.g., 2-4 hours) after the addition of methacryloyl chloride is complete.

  • Acidification: After the reaction is complete, cool the mixture again in an ice bath and acidify to a pH of approximately 2-3 with a strong acid (e.g., concentrated HCl). This will precipitate the this compound product.

  • Extraction: Extract the product from the aqueous solution using an organic solvent such as ethyl acetate. Repeat the extraction multiple times to ensure a good yield.

  • Drying and Evaporation: Combine the organic extracts and dry them over an anhydrous salt like magnesium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Polymerization Techniques

The polymerization of NMLP can be achieved through various methods, with controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization being particularly useful for creating well-defined polymers with controlled molecular weights and narrow polydispersity.[1]

Experimental Protocol: RAFT Polymerization of this compound

  • Reagent Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve the this compound monomer, a suitable RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid), and a radical initiator (e.g., azobisisobutyronitrile - AIBN) in a degassed solvent (e.g., 1,4-dioxane or dimethylformamide). The molar ratio of monomer:RAFT agent:initiator is crucial for controlling the polymerization and should be carefully calculated based on the desired molecular weight.

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.

  • Polymerization: Place the sealed Schlenk flask in a preheated oil bath at a specific temperature (e.g., 70°C) and stir for the desired reaction time. The reaction time will influence the final monomer conversion and molecular weight.

  • Termination and Precipitation: To quench the polymerization, cool the flask in an ice bath and expose the mixture to air. Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., cold diethyl ether).

  • Purification: Collect the precipitated polymer by filtration or centrifugation and wash it several times with the non-solvent to remove unreacted monomer and initiator.

  • Drying: Dry the purified polymer under vacuum until a constant weight is achieved.

Properties of this compound Based Polymers

Polymers derived from NMLP exhibit a range of interesting and useful properties, including stimuli-responsiveness and enhanced mechanical strength.

Stimuli-Responsive Behavior

Many NMLP-containing polymers are "smart" materials that respond to changes in their environment.

  • Thermoresponsiveness: Polymers of NMLP and its derivatives often exhibit a Lower Critical Solution Temperature (LCST), a temperature above which the polymer becomes insoluble in water.[1][2][3] This property is due to a shift in the balance between hydrophilic and hydrophobic interactions with changing temperature. Below the LCST, hydrogen bonding between the polymer and water molecules dominates, leading to solubility. Above the LCST, hydrophobic interactions between polymer chains become more favorable, causing the polymer to collapse and precipitate. This behavior is crucial for applications like injectable drug delivery systems that can form a gel at body temperature. Thermo-responsive hydrogels based on acryloyl-L-proline methyl ester show significant deswelling as the temperature is raised from 10°C to 37°C.[4]

  • pH-Responsiveness: The carboxylic acid group of the proline moiety can be protonated or deprotonated depending on the pH of the surrounding medium.[5] This change in ionization state alters the polymer's solubility and swelling behavior. At low pH, the carboxylic acid is protonated and less hydrophilic, while at higher pH, it is deprotonated, leading to increased charge repulsion and swelling of the polymer network.

Mechanical Properties

The incorporation of NMLP into polymer networks can significantly enhance their mechanical properties. For instance, NMLP-modified glass ionomer cements have shown substantial increases in compressive strength, diametral tensile strength, and biaxial flexural strength compared to commercial controls.[6]

Table 1: Mechanical Properties of this compound Modified Glass Ionomer Cement

PropertyNMLP-Modified GICCommercial Fuji II GIC (Control)Percentage Increase
Compressive Strength (MPa)195 - 210161 - 166~27%
Diametral Tensile Strength (MPa)19 - 2612 - 14~94%
Biaxial Flexural Strength (MPa)38 - 4613 - 18~170%

Data sourced from reference[6]

Biomedical Applications

The unique properties of NMLP-based polymers make them suitable for a variety of biomedical applications.

Drug Delivery

The stimuli-responsive nature of NMLP polymers is highly advantageous for controlled drug delivery.[7] Thermoresponsive hydrogels can be loaded with drugs in a liquid state at room temperature and then injected into the body, where they form a gel depot at physiological temperature, providing sustained drug release.[4] pH-responsive hydrogels can be designed to release their drug cargo in specific environments, such as the slightly acidic microenvironment of a tumor or a specific region of the gastrointestinal tract.

Table 2: In Vivo Drug Release from a Thermoresponsive Acryloyl-L-proline Methyl Ester Hydrogel

Hydrogel CompositionDrugRelease RateDuration of Release
Poly(A-ProOMe-co-HPMA)Testosterone~30 µ g/day (constant)54 weeks
Poly(A-ProOMe-co-14G)TestosteroneMaximum at 1 week, then linear decreaseUndetectable after 7 weeks

Data sourced from reference[4]

Tissue Engineering

While research on NMLP itself in tissue engineering is emerging, the closely related gelatin methacryloyl (GelMA) provides a strong precedent for its potential.[8][9][10] GelMA is widely used to create biocompatible and biodegradable hydrogel scaffolds that can support cell growth and tissue regeneration.[11][12][13][14] The methacryloyl groups allow for photocrosslinking, enabling the fabrication of scaffolds with controlled architectures. Given its proline content, a key component of collagen, NMLP could be used to create scaffolds with enhanced biomimetic properties.

Dental Applications

N-methacryloyl amino acid derivatives have been shown to improve the adhesion of composite resins to dentin.[15] They can expand the collapsed collagen network of acid-etched dentin, allowing for better infiltration of the adhesive resin and the formation of a more robust hybrid layer.

Table 3: Tensile Bond Strength of Dental Adhesives with N-methacryloyl Amino Acid Primers

N-methacryloyl Amino Acid PrimerTensile Bond Strength (MPa)
N-methacryloyl-γ-amino n-butyric acid (NMBu)13 - 15
N-methacryloyl-α-glycine (NMGly)13 - 15
N-methacryloyl-α-glutamic acid (NMGlu)13 - 15
N-methacryloyl-α-hydroxyproline (NMHPro)6.6
No NMAA (Control)~6.6

Data sourced from reference[15]

Biocompatibility

The biocompatibility of a biomaterial is paramount for its clinical translation. Proline is a naturally occurring amino acid, suggesting that NMLP-based polymers should have good biocompatibility. However, comprehensive in vitro and in vivo testing is essential.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

  • Cell Culture: Seed a suitable cell line (e.g., fibroblasts or endothelial cells) in a 96-well plate and culture until they reach a desired confluency.

  • Material Extraction: Prepare extracts of the NMLP-based polymer by incubating the material in cell culture medium for a defined period (e.g., 24 hours) according to ISO 10993-5 standards.

  • Cell Treatment: Remove the culture medium from the cells and replace it with the material extracts at various concentrations. Include positive (toxic substance) and negative (fresh medium) controls.

  • Incubation: Incubate the cells with the extracts for a specified time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., dimethyl sulfoxide - DMSO).

    • Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the negative control.

Signaling Pathways and Molecular Interactions

The proline-rich nature of NMLP-based polymers suggests they may interact with biological systems in specific ways. Proline-rich motifs in proteins are known to mediate protein-protein interactions by binding to specific domains such as SH3 and WW domains, which are common in signaling proteins.

While direct evidence of NMLP polymers influencing specific signaling pathways is an active area of research, it is plausible that these synthetic polymers could mimic natural proline-rich domains and thereby modulate cellular processes like cell adhesion, proliferation, and differentiation.

Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NMLP_Polymer NMLP-based Polymer Scaffold Integrin Integrin Receptor NMLP_Polymer->Integrin Binds via Proline-rich motifs FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activates SH3_Protein SH3 Domain-containing Signaling Protein (e.g., Grb2) FAK->SH3_Protein Recruits MAPK_Pathway MAPK/ERK Pathway SH3_Protein->MAPK_Pathway Activates Transcription Gene Transcription (Proliferation, Differentiation) MAPK_Pathway->Transcription Regulates

Caption: Potential signaling pathway influenced by NMLP-based polymers.

Experimental Workflows

Experimental_Workflow cluster_synthesis Synthesis & Polymerization cluster_characterization Characterization cluster_application Application Testing Monomer_Synth NMLP Monomer Synthesis (Schotten-Baumann) Polymerization Controlled Polymerization (e.g., RAFT) Monomer_Synth->Polymerization Polymer_Char Polymer Characterization (NMR, FTIR, GPC) Polymerization->Polymer_Char Hydrogel_Fab Hydrogel Fabrication Polymer_Char->Hydrogel_Fab Phys_Char Physical Characterization (Swelling, Rheology) Hydrogel_Fab->Phys_Char Drug_Loading Drug Loading & Encapsulation Efficiency Hydrogel_Fab->Drug_Loading Biocompatibility In Vitro Biocompatibility (e.g., MTT Assay) Hydrogel_Fab->Biocompatibility Release_Studies In Vitro Drug Release Kinetics Drug_Loading->Release_Studies In_Vivo In Vivo Studies (Animal Models) Release_Studies->In_Vivo Biocompatibility->In_Vivo

Caption: General experimental workflow for NMLP-based biomaterials.

Conclusion and Future Perspectives

This compound is a highly versatile monomer for the creation of advanced biomedical polymers. Its inherent biocompatibility, coupled with the ability to form stimuli-responsive materials with enhanced mechanical properties, opens up a wide array of possibilities in drug delivery, tissue engineering, and medical adhesives. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and developers in this exciting field.

Future research will likely focus on several key areas:

  • Advanced Polymer Architectures: The use of controlled polymerization techniques to create more complex architectures, such as block copolymers and star polymers, to achieve more precise control over drug release and material properties.

  • Bio-instructive Materials: The design of NMLP-based materials that can actively direct cell behavior by mimicking the extracellular matrix more closely.

  • In Vivo Studies: More extensive in vivo studies are needed to validate the efficacy and safety of NMLP-based systems for specific clinical applications.

  • Understanding Biological Interactions: A deeper investigation into the specific signaling pathways modulated by NMLP polymers will be crucial for designing next-generation biomaterials with predictable biological responses.

The continued exploration of this compound and its derivatives holds great promise for addressing some of the most pressing challenges in medicine and healthcare.

References

N-methacryloyl-L-proline derivatives and analogues

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-methacryloyl-L-proline Derivatives and Analogues for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a functional monomer that incorporates the unique structural features of the amino acid L-proline into a polymerizable methacryloyl group. Proline, a non-polar proteinogenic amino acid, is known for its distinct cyclic structure which imparts significant conformational rigidity to peptide chains. This characteristic is pivotal in protein synthesis, wound healing, and cellular signaling. By translating these properties into synthetic polymers, this compound and its derivatives have emerged as a versatile platform for the development of advanced biomaterials with applications spanning drug delivery, tissue engineering, and chiral recognition.[1][2][3]

Polymers derived from this compound often exhibit stimuli-responsive behavior, such as temperature and pH sensitivity, making them intelligent materials for controlled drug release.[4][5] Furthermore, the inherent chirality of the L-proline moiety can be exploited for enantioselective separations and catalysis.[3] This technical guide provides a comprehensive overview of the synthesis, properties, and applications of , with a focus on experimental protocols and the underlying biological signaling pathways.

Synthesis and Characterization

The synthesis of this compound and its subsequent polymerization into homopolymers and copolymers are critical steps in the development of proline-based biomaterials.

Synthesis of this compound Monomer

A common method for the synthesis of this compound involves the reaction of L-proline with methacryloyl chloride in an aqueous alkaline solution. A detailed experimental protocol is provided in Section 6.1.

Polymerization of this compound Derivatives

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are frequently employed to synthesize well-defined polymers and copolymers of this compound with controlled molecular weights and narrow molecular weight distributions.[2][4][5][6][7] These methods offer precise control over the polymer architecture, which is crucial for tailoring the material's properties for specific applications. A general protocol for RAFT polymerization is detailed in Section 6.2.

Characterization Techniques

The synthesized monomers and polymers are typically characterized using a suite of analytical techniques to confirm their structure, molecular weight, and purity. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the incorporation of the monomer units into the polymer chain.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the monomer and polymer.

  • Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymers.

  • Elemental Analysis: To determine the elemental composition of the synthesized compounds.

Physicochemical and Mechanical Properties

Polymers and hydrogels derived from this compound exhibit a range of tunable physicochemical and mechanical properties.

Physicochemical Properties

The physicochemical properties of various proline derivatives and analogues are summarized in the table below.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )XLogP3Reference
This compound51161-88-7C₉H₁₃NO₃183.2-[8]
L-Proline147-85-3C₅H₉NO₂115.13-2.5[9]
L-Hydroxyproline51-35-4C₅H₉NO₃131.13-3.3[10]
N-Acetyl-L-proline68-95-1C₇H₁₁NO₃157.17-0.7[11]
N-Methyl-L-proline475-11-6C₆H₁₁NO₂129.16-1.9[12]
Mechanical Properties

The incorporation of this compound into materials like glass ionomer cements has been shown to significantly enhance their mechanical properties.

MaterialCompressive Strength (MPa)Diametral Tensile Strength (MPa)Biaxial Flexural Strength (MPa)Reference
N-methacryloyl-proline modified GIC195-21019-2638-46[13]
Fuji II GIC (Control)161-16612-1413-18[13]

Applications

The unique properties of this compound derivatives have led to their investigation in a variety of biomedical and biotechnological applications.

Drug Delivery

Hydrogels based on this compound and its analogues are extensively studied for controlled drug delivery, particularly for anticancer agents.[14][15][16][17] The stimuli-responsive nature of these hydrogels allows for triggered release of the therapeutic payload in response to specific physiological cues such as temperature or pH.[18] For instance, gelatin methacryloyl (GelMA) hydrogels have been successfully used for the sustained and localized delivery of albumin-bound paclitaxel (Abraxane®).[16]

Enzyme Immobilization

The functional groups present in this compound-based copolymers provide reactive sites for the covalent immobilization of enzymes.[19][20][21] This can enhance the stability and reusability of enzymes for various biocatalytic processes. pH-sensitive copolymers have been used as carriers for cellulase, allowing for efficient enzyme activity and recovery.[20]

Chiral Recognition and Catalysis

The inherent chirality of the L-proline moiety can be harnessed for applications in chiral recognition and asymmetric catalysis.[3][22] Chiral ionic liquids based on L-proline have been developed and used as efficient catalysts in asymmetric Michael addition reactions.[3][22]

Signaling Pathways

Recent research has highlighted the critical role of proline metabolism in cancer cell signaling and survival, presenting new therapeutic targets.

Proline Metabolism in Cancer

Cancer cells often exhibit altered metabolic pathways to support their rapid proliferation. Proline biosynthesis is frequently upregulated in cancer and has been linked to both oncogenic and tumor suppressor pathways.[23] The enzyme pyrroline-5-carboxylate reductase 1 (PYCR1), which catalyzes the final step in proline synthesis, is often overexpressed in tumors and is crucial for tumor growth.[24][25]

Inhibition of Collagen Synthesis

Proline analogues can act as inhibitors of collagen synthesis.[26][27][28] By being incorporated into procollagen polypeptides in place of proline, these analogues can prevent the formation of a stable triple-helical conformation, leading to increased degradation of the collagen chains.[26][29] This has potential therapeutic applications in fibrotic diseases and cancer, where excessive collagen deposition is a hallmark.[26]

Modulation of Cancer Signaling Pathways

Proline has been shown to enhance cancer cell stem-like properties through the JAK2-STAT3 signaling pathway.[30] Furthermore, targeting proline biosynthesis can activate the GCN2 pathway, which leads to an inhibition of protein synthesis and a reduction in melanoma cell viability and tumor growth.[23]

Below is a diagram illustrating the central role of proline synthesis in cancer cell signaling and its potential as a therapeutic target.

G cluster_proline_synthesis Proline Biosynthesis cluster_cancer_cell Cancer Cell cluster_therapeutic_intervention Therapeutic Intervention Glutamine Glutamine Glutamine->PYCR1 Proline Proline PYCR1->Proline JAK2_STAT3 JAK2-STAT3 Pathway Proline->JAK2_STAT3 activates Protein_Synthesis Protein Synthesis Proline->Protein_Synthesis enables Collagen_Synthesis Collagen Synthesis Proline->Collagen_Synthesis required for Cell_Proliferation Cell Proliferation & Stemness JAK2_STAT3->Cell_Proliferation GCN2 GCN2 Pathway Protein_Synthesis->Cell_Proliferation ECM_Deposition ECM Deposition Collagen_Synthesis->ECM_Deposition ECM_Deposition->Cell_Proliferation promotes Proline_Analogues Proline Analogues (e.g., this compound derivatives) Proline_Analogues->Collagen_Synthesis inhibit PYCR1_Inhibitors PYCR1 Inhibitors PYCR1_Inhibitors->PYCR1 inhibit GCN2_activation GCN2 Activation PYCR1_Inhibitors->GCN2_activation leads to GCN2_activation->Protein_Synthesis inhibits G cluster_synthesis Synthesis & Polymerization cluster_characterization Characterization cluster_application Application Development cluster_biological_eval Biological Evaluation Monomer_Synthesis Monomer Synthesis (this compound) Polymerization Polymerization (e.g., RAFT) Monomer_Synthesis->Polymerization Structural_Char Structural Characterization (NMR, FTIR) Polymerization->Structural_Char MW_Char Molecular Weight Characterization (SEC/GPC) Polymerization->MW_Char Mechanical_Testing Mechanical Testing (Compression, Tensile) Polymerization->Mechanical_Testing Physicochem_Char Physicochemical Characterization (Swelling, Thermoresponse) Polymerization->Physicochem_Char Drug_Delivery Drug Delivery System (Hydrogels, Nanoparticles) Mechanical_Testing->Drug_Delivery Physicochem_Char->Drug_Delivery In_Vitro_Testing In Vitro Studies (Cell Viability, Drug Release) Drug_Delivery->In_Vitro_Testing Enzyme_Immobilization Enzyme Immobilization Enzyme_Immobilization->In_Vitro_Testing Activity Assays Chiral_Separation Chiral Separation/Catalysis Signaling_Pathway_Analysis Signaling Pathway Analysis In_Vitro_Testing->Signaling_Pathway_Analysis In_Vivo_Testing In Vivo Studies (Animal Models) In_Vitro_Testing->In_Vivo_Testing

References

Methodological & Application

Application Notes and Protocols for the Free Radical Polymerization of N-methacryloyl-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of poly(N-methacryloyl-L-proline) through conventional free radical polymerization. This polymer is of significant interest in the biomedical and pharmaceutical fields due to its biocompatibility, stimuli-responsive properties, and the presence of the biologically relevant L-proline moiety.

Introduction

This compound (NMP) is a functional monomer that combines a polymerizable methacrylate group with the amino acid L-proline. Free radical polymerization of NMP yields a water-soluble polymer with a polypeptide-like structure, making it a promising candidate for various biomedical applications. The resulting polymer, poly(this compound) (PNMP), exhibits properties that are attractive for drug delivery, tissue engineering, and as a biomaterial.

The polymerization process involves the initiation of a chain reaction by free radicals, which then propagate by adding monomer units. The reaction is terminated by the combination or disproportionation of growing polymer chains. The molecular weight and polydispersity of the resulting polymer can be influenced by factors such as initiator concentration, monomer concentration, solvent, and temperature.

Potential Applications

Polymers containing amino acid moieties, such as PNMP, have a wide range of potential applications in the biomedical field:

  • Drug Delivery: The biocompatible and biodegradable nature of PNMP makes it a suitable candidate for creating drug delivery systems. The polymer can be functionalized to conjugate with drugs, and its stimuli-responsive properties could be exploited for targeted drug release.

  • Biomaterials and Tissue Engineering: Proline is a major component of collagen, a key protein in the extracellular matrix. Polymers incorporating proline may mimic the natural cellular environment, promoting cell adhesion and proliferation, making them valuable for tissue engineering scaffolds.

  • Smart Hydrogels: PNMP can be cross-linked to form hydrogels that may exhibit sensitivity to stimuli such as pH and temperature. These "smart" hydrogels have potential applications in controlled drug release, biosensors, and as responsive biomaterials.

Experimental Protocols

This section provides a detailed protocol for the conventional free radical polymerization of this compound using azobisisobutyronitrile (AIBN) as a thermal initiator.

3.1. Materials and Equipment

  • Monomer: this compound (NMP)

  • Initiator: Azobisisobutyronitrile (AIBN)

  • Solvent: Dioxane (or other suitable organic solvent)

  • Precipitation Solvent: Diethyl ether or hexane

  • Equipment:

    • Schlenk flask or round-bottom flask with a condenser

    • Magnetic stirrer and hot plate

    • Nitrogen or argon gas inlet

    • Vacuum line

    • Sintered glass funnel or centrifuge

    • Vacuum oven

3.2. Experimental Workflow

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Isolation cluster_characterization Characterization Monomer This compound ReactionVessel Dissolve Monomer & Initiator in Solvent Monomer->ReactionVessel Initiator AIBN Initiator->ReactionVessel Solvent Dioxane Solvent->ReactionVessel Degas Degas with N2/Ar ReactionVessel->Degas Heat Heat to 60-70 °C Degas->Heat Polymerize Polymerize for 2-24 h Heat->Polymerize Cool Cool to Room Temp. Polymerize->Cool Precipitate Precipitate in Diethyl Ether/Hexane Cool->Precipitate Filter Filter/Centrifuge Precipitate->Filter Dry Dry under Vacuum Filter->Dry GPC GPC (Mn, PDI) Dry->GPC NMR NMR (Structure) Dry->NMR FTIR FTIR (Functional Groups) Dry->FTIR

Caption: Workflow for the free radical polymerization of this compound.

3.3. Step-by-Step Polymerization Protocol

  • Preparation:

    • In a Schlenk flask, dissolve this compound (e.g., 1.0 g, 5.46 mmol) and AIBN (e.g., 0.009 g, 0.055 mmol, for a 100:1 monomer to initiator ratio) in dioxane (e.g., 10 mL).

    • The flask should be equipped with a magnetic stir bar.

  • Degassing:

    • Seal the flask and purge the solution with dry nitrogen or argon for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization. Alternatively, perform three freeze-pump-thaw cycles.

  • Polymerization:

    • Immerse the flask in a preheated oil bath at 60-70 °C.

    • Allow the reaction to proceed with stirring for a specified time (e.g., 2 to 24 hours). The reaction time will influence the monomer conversion and polymer molecular weight.

  • Purification and Isolation:

    • After the desired reaction time, cool the flask to room temperature.

    • Slowly pour the viscous polymer solution into a large excess of a non-solvent, such as diethyl ether or hexane (e.g., 200 mL), while stirring vigorously. This will cause the polymer to precipitate.

    • Collect the precipitated polymer by filtration using a sintered glass funnel or by centrifugation.

    • Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator.

    • Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Data Presentation

The following tables present illustrative data for the polymerization of this compound under different conditions. Note: This is example data and actual results may vary.

Table 1: Effect of Initiator Concentration on Polymer Characteristics

EntryMonomer:Initiator RatioReaction Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
150:1128515,0002.1
2100:1127828,0001.9
3200:1126552,0002.3

Table 2: Effect of Reaction Time on Polymer Characteristics

EntryMonomer:Initiator RatioReaction Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
1100:165520,0001.8
2100:1127828,0001.9
3100:1249235,0002.2

Characterization of Poly(this compound)

The structure and properties of the synthesized polymer should be confirmed using various analytical techniques.

5.1. Structural Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the polymer structure by identifying the characteristic peaks of the polymer backbone and the L-proline side chains.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for confirming the presence of key functional groups in the polymer, such as the amide and carboxylic acid groups.

5.2. Molecular Weight and Polydispersity

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is the primary technique used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.

5.3. Logical Relationship of Polymerization Parameters

G cluster_inputs Input Parameters cluster_outputs Polymer Properties Initiator_Conc [Initiator] Mn Molecular Weight (Mn) Initiator_Conc->Mn Inverse Relationship Conversion Monomer Conversion Initiator_Conc->Conversion Direct Relationship Monomer_Conc [Monomer] Monomer_Conc->Mn Direct Relationship Monomer_Conc->Conversion Direct Relationship Time Reaction Time Time->Mn Direct Relationship Time->Conversion Direct Relationship Temp Temperature Temp->Mn Complex Effect Temp->Conversion Direct Relationship PDI Polydispersity (PDI) Mn->PDI Often Correlated

Application Notes and Protocols for N-methacryloyl-L-proline (MAP) Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methacryloyl-L-proline (MAP) is a functionalized amino acid monomer that can be polymerized to form hydrogels with unique properties derived from the proline residue. Proline's distinct cyclic structure can impart specific characteristics to the hydrogel, such as thermal responsiveness and enhanced mechanical properties. These hydrogels are promising biomaterials for a variety of applications, including controlled drug delivery, tissue engineering, and regenerative medicine. Their biocompatibility and potential for stimuli-responsive behavior make them an area of active research.

This document provides detailed protocols for the synthesis of the MAP monomer and subsequent hydrogel formation via photopolymerization. It also outlines standard procedures for the characterization of these hydrogels, including swelling behavior, mechanical properties, and in vitro drug release kinetics.

Data Presentation

The following tables summarize representative quantitative data for hydrogel formulations analogous to MAP hydrogels, such as gelatin methacryloyl (GelMA). This data is provided to offer a comparative baseline for researchers developing MAP hydrogels. Actual experimental results for MAP hydrogels may vary.

Table 1: Representative Hydrogel Formulation Parameters

ParameterValueReference System
Monomer Concentration5%, 10%, 15% (w/v)GelMA[1]
Photoinitiator (LAP) Conc.0.05%, 0.1% (w/v)GelMA[2]
UV Exposure Time5 - 20 secondsGelMA[2]
Crosslinker (MBAA) Conc.0.5 - 2 mol%Poly(methacrylic acid)[3]

Table 2: Representative Swelling Ratios of Hydrogels

Hydrogel CompositionSwelling Ratio (g/g)pHTemperature (°C)Reference System
10% GelMA10 - 157.437GelMA[4]
Poly(MAA-co-MA)32 - 476.7Room TempPoly(methacrylic acid-co-maleic acid)[3]
Acryloyl-L-proline methyl ester~18 (at 10°C)Water10Acryloyl-L-proline methyl ester[5]

Table 3: Representative Mechanical Properties of Hydrogels

Hydrogel SystemCompressive Modulus (kPa)Tensile Modulus (kPa)Reference System
5% GelMA~10~15GelMA[6]
10% GelMA~30~40GelMA[6]
15% GelMA~70~80GelMA[6]

Table 4: Representative Drug Release Kinetics from Hydrogels

DrugHydrogel SystemRelease MechanismRelease Exponent (n)Reference System
Abraxane®5% GelMAQuasi-Fickian Diffusion< 0.45GelMA[1]
TestosteronePoly(A-ProOMe-co-HPMA)Surface Regulated-Acryloyl-L-proline methyl ester[5]
Bovine Serum AlbuminPoly(EGVE-co-BVE-co-AA)Non-Fickian0.46 - 0.84Poly(ethylene glycol vinyl ether-co-butyl vinyl ether-co-acrylic acid)[7]

Experimental Protocols

Protocol 1: Synthesis of this compound (MAP) Monomer

This protocol is adapted from the synthesis of similar methacryloyl amino acid derivatives.

Materials:

  • L-proline

  • Methacrylic anhydride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Dissolve L-proline in a 1 M NaOH aqueous solution at 0°C with stirring.

  • Slowly add methacrylic anhydride dropwise to the L-proline solution while maintaining the temperature at 0°C and vigorously stirring.

  • During the addition, maintain the pH of the reaction mixture between 9 and 10 by adding 2 M NaOH solution as needed.

  • After the complete addition of methacrylic anhydride, allow the reaction to proceed at room temperature for 12 hours.

  • Acidify the reaction mixture to a pH of 2 with 6 M HCl to precipitate the product.

  • Extract the product with dichloromethane.

  • Wash the organic layer with deionized water.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the this compound monomer as a solid.

  • Characterize the synthesized monomer using ¹H NMR and FTIR spectroscopy to confirm its chemical structure.

Protocol 2: Preparation of MAP Hydrogels by Photopolymerization

This protocol is a general guideline and may require optimization for specific applications.

Materials:

  • This compound (MAP) monomer

  • Crosslinker (e.g., N,N'-methylenebisacrylamide (MBAA) or polyethylene glycol diacrylate (PEGDA))

  • Photoinitiator (e.g., Irgacure 2959 or Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP))

  • Phosphate-buffered saline (PBS, pH 7.4)

  • UV light source (365 nm)

Procedure:

  • Prepare a precursor solution by dissolving the MAP monomer (e.g., 10% w/v) in PBS.

  • Add the crosslinker (e.g., 1 mol% relative to the monomer) to the solution and mix until fully dissolved.

  • Add the photoinitiator (e.g., 0.5% w/v) to the solution and mix thoroughly. Protect the solution from light from this point forward.

  • To load a drug, dissolve the therapeutic agent in the precursor solution at the desired concentration.

  • Pipette the precursor solution into a mold of the desired shape and dimensions (e.g., a cylindrical mold for mechanical testing).

  • Expose the precursor solution to UV light for a sufficient time to ensure complete polymerization (e.g., 5-10 minutes, depending on the light intensity and photoinitiator concentration).

  • After polymerization, carefully remove the hydrogel from the mold.

  • Wash the hydrogel extensively with PBS to remove any unreacted components.

Protocol 3: Swelling Behavior Studies

Procedure:

  • Prepare triplicate hydrogel samples of known initial weight (W_d, after lyophilization) or as-synthesized weight (W_i).

  • Immerse each hydrogel sample in a container with a sufficient volume of swelling medium (e.g., PBS at pH 7.4) at a constant temperature (e.g., 37°C).

  • At predetermined time intervals, remove the hydrogel from the swelling medium.

  • Gently blot the surface of the hydrogel with a kimwipe to remove excess surface water.

  • Weigh the swollen hydrogel (W_s).

  • Return the hydrogel to the swelling medium.

  • Repeat steps 3-6 until the hydrogel reaches a constant weight (equilibrium swelling).

  • Calculate the swelling ratio (SR) at each time point using the formula: SR = (W_s - W_d) / W_d.

  • The equilibrium swelling ratio (ESR) is the swelling ratio at equilibrium.

Protocol 4: Mechanical Testing (Uniaxial Compression)

Procedure:

  • Prepare cylindrical hydrogel samples with a known diameter and height.

  • Equilibrate the samples in PBS at 37°C for 24 hours before testing.

  • Place a hydrogel sample on the lower platen of a universal testing machine equipped with a suitable load cell.

  • Apply a compressive force to the hydrogel at a constant strain rate (e.g., 1 mm/min).

  • Record the stress and strain data until the hydrogel fractures or reaches a predefined strain limit.

  • The compressive modulus can be calculated from the initial linear region of the stress-strain curve.

Protocol 5: In Vitro Drug Release Studies

Procedure:

  • Load the hydrogels with a known amount of the drug as described in Protocol 2.

  • Place each drug-loaded hydrogel in a separate container with a known volume of release medium (e.g., PBS at pH 7.4) at 37°C with gentle agitation.

  • At specific time intervals, withdraw a small aliquot of the release medium.

  • Replenish the withdrawn volume with fresh release medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculate the cumulative percentage of drug released over time.

  • The release data can be fitted to various kinetic models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to determine the release mechanism.[1][8]

Mandatory Visualizations

Experimental_Workflow_Synthesis cluster_monomer Monomer Synthesis cluster_hydrogel Hydrogel Preparation M1 Dissolve L-proline in NaOH M2 Add Methacrylic Anhydride M1->M2 M3 Reaction at Room Temp M2->M3 M4 Acidification & Extraction M3->M4 M5 Purification & Characterization M4->M5 H1 Prepare Precursor Solution (MAP, Crosslinker, Initiator) M5->H1 MAP Monomer H2 Drug Loading (Optional) H1->H2 H3 Pour into Mold H2->H3 H4 UV Photopolymerization H3->H4 H5 Washing & Equilibration H4->H5

Caption: Workflow for the synthesis of this compound monomer and hydrogel.

Experimental_Workflow_Characterization cluster_swelling Swelling Studies cluster_mechanical Mechanical Testing cluster_release Drug Release Assay Start Synthesized MAP Hydrogel S1 Weigh Dry Hydrogel Start->S1 M1 Prepare Cylindrical Samples Start->M1 R1 Load Hydrogel with Drug Start->R1 S2 Immerse in Swelling Medium S1->S2 S3 Weigh at Intervals S2->S3 S4 Calculate Swelling Ratio S3->S4 M2 Uniaxial Compression M1->M2 M3 Record Stress-Strain M2->M3 M4 Calculate Compressive Modulus M3->M4 R2 Immerse in Release Medium R1->R2 R3 Sample Medium at Intervals R2->R3 R4 Quantify Released Drug R3->R4 R5 Analyze Release Kinetics R4->R5

Caption: Workflow for the characterization of this compound hydrogels.

Caption: Common drug release mechanisms from hydrogels.

References

Application Notes and Protocols: Characterization of N-methacryloyl-L-proline (MAP) Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-methacryloyl-L-proline (MAP) hydrogels are a class of smart biomaterials that are gaining attention for their potential in various biomedical applications, including drug delivery and tissue engineering.[1][2] These hydrogels are composed of crosslinked hydrophilic polymers capable of absorbing and retaining large volumes of water or biological fluids while maintaining their three-dimensional structure.[1] The incorporation of the L-proline moiety, an amino acid, can impart unique properties such as biocompatibility, biodegradability, and stimuli-responsiveness, particularly to changes in temperature and pH.[3][4] The methacrylate group allows for polymerization and crosslinking, enabling the formation of a stable hydrogel network.[5][6]

The properties of MAP hydrogels can be finely tuned by adjusting the polymer composition, molecular weight, and crosslinking density.[1] This versatility makes them excellent candidates for controlled drug release systems, where the release can be triggered by specific environmental cues like the pH of the gastrointestinal tract or the temperature of the human body.[1][7][8] These application notes provide detailed protocols for the synthesis and characterization of MAP hydrogels.

Synthesis of MAP Hydrogels: A Protocol for Free-Radical Polymerization

This protocol describes the synthesis of MAP hydrogels using a free-radical polymerization method. The process involves the polymerization of the this compound monomer in the presence of a crosslinking agent and a chemical initiator.

Materials and Reagents:

  • This compound (MAP) monomer

  • N,N'-methylenebis(acrylamide) (MBAA) as a crosslinker

  • Ammonium persulfate (APS) as an initiator

  • N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator

  • Deionized water (DI water)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nitrogen gas

Equipment:

  • Glass vials or molds

  • Magnetic stirrer and stir bars

  • Pipettes

  • Vortex mixer

  • Water bath or incubator set to 60°C

  • Freeze-dryer

Protocol:

  • Monomer Solution Preparation:

    • Dissolve a specific amount of MAP monomer in DI water to achieve the desired concentration (e.g., 10-20% w/v).

    • Add the crosslinker, MBAA, to the monomer solution. The concentration of MBAA will influence the mechanical properties and swelling ratio of the hydrogel (e.g., 1-5 mol% relative to the monomer).

    • Mix the solution thoroughly using a magnetic stirrer until all components are fully dissolved.

  • Initiation of Polymerization:

    • Purge the monomer solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.

    • Add the initiator, APS (e.g., 1 mol% relative to the monomer), to the solution and mix gently.

    • Add the accelerator, TEMED (e.g., in equimolar ratio to APS), to the solution. Mix quickly as polymerization will begin shortly after.

  • Gelation:

    • Immediately after adding TEMED, pour the solution into the desired molds (e.g., glass plates with spacers, or small vials).

    • Place the molds in a water bath or incubator at 60°C for 2-4 hours to allow for complete polymerization and crosslinking.

  • Purification:

    • After gelation, carefully remove the hydrogels from the molds.

    • Immerse the hydrogels in a large volume of DI water for 3-5 days to remove any unreacted monomers, initiator, and other impurities. Change the water frequently (e.g., twice a day).

  • Lyophilization (Freeze-Drying):

    • For dry weight measurements and certain characterization techniques, freeze the purified hydrogels at -80°C.

    • Lyophilize the frozen hydrogels for 48-72 hours until all water is removed. Store the dried hydrogels in a desiccator.

G cluster_prep Solution Preparation cluster_poly Polymerization cluster_post Post-Processing prep1 Dissolve MAP Monomer & MBAA in DI Water prep2 Purge with Nitrogen Gas prep1->prep2 poly1 Add APS (Initiator) & TEMED (Accelerator) prep2->poly1 poly2 Pour into Molds poly1->poly2 poly3 Incubate at 60°C for 2-4 hours poly2->poly3 post1 Remove Hydrogel from Mold poly3->post1 post2 Purify in DI Water (3-5 days) post1->post2 post3 Freeze-dry (Lyophilize) post2->post3 post4 Store Dried Hydrogel post3->post4

Figure 1: Workflow for the synthesis of MAP hydrogels.

Characterization Protocols

Swelling Behavior Studies

The swelling behavior provides insights into the hydrogel's network structure and its response to environmental stimuli.[8][9]

Protocol:

  • Weigh a pre-weighed, dried hydrogel sample (W_d).

  • Immerse the sample in a solution of known pH (e.g., pH 2.0, 7.4, 9.0) or at a specific temperature.

  • At regular time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh it (W_s).

  • Continue until the hydrogel reaches a constant weight (equilibrium swelling).

  • Calculate the swelling ratio (SR) using the following formula:

    • SR (%) = [(W_s - W_d) / W_d] * 100

The kinetics of swelling can be modeled using the following equation to determine the diffusion characteristics:

  • Mt / M∞ = k * t^n

    • Where Mt / M∞ is the fractional water uptake at time t, k is a constant related to the hydrogel structure, and n is the diffusion exponent.[10][11] An n value of 0.5 indicates Fickian diffusion, while values between 0.5 and 1.0 suggest non-Fickian (anomalous) transport.[11]

Mechanical Properties

Uniaxial compression tests are performed to determine the mechanical strength and elasticity of the hydrogels.[12]

Protocol:

  • Prepare cylindrical hydrogel samples of uniform dimensions (e.g., 10 mm diameter, 5 mm height).

  • Ensure the samples are fully swollen in PBS (pH 7.4) at 37°C.

  • Place a sample on the lower plate of a universal testing machine.

  • Apply a compressive force at a constant strain rate (e.g., 1 mm/min).[12]

  • Record the stress-strain data until the hydrogel fractures.

  • The compressive modulus can be calculated from the initial linear region of the stress-strain curve. The compressive strength is the stress at the point of fracture.[12]

Drug Loading and In Vitro Release

This protocol describes how to load a model drug into the MAP hydrogel and study its release profile.

Protocol:

  • Drug Loading:

    • Equilibrium Swelling Method: Immerse a known weight of dried hydrogel into a concentrated drug solution. Allow it to swell for 24-48 hours. The amount of drug loaded is determined by measuring the decrease in drug concentration in the supernatant using UV-Vis spectroscopy or HPLC.

    • In-situ Loading: Dissolve the drug in the monomer solution before polymerization.

  • Encapsulation Efficiency (EE):

    • Calculate EE using the formula:

      • EE (%) = (Actual amount of drug in hydrogel / Initial amount of drug used) * 100[13]

  • In Vitro Release Study:

    • Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS at pH 7.4, 37°C) under constant gentle agitation.[13]

    • At predetermined time points, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.[13]

    • Analyze the drug concentration in the collected aliquots using an appropriate analytical method (e.g., UV-Vis spectroscopy).

    • Calculate the cumulative percentage of drug released over time.

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of stimuli-responsive hydrogels.

Table 1: Swelling Ratio of MAP Hydrogels in Different pH Buffers at 37°C

Hydrogel Composition pH 2.0 (SR %) pH 7.4 (SR %) pH 9.0 (SR %)
MAP (10% w/v), MBAA (2 mol%) 150 ± 15 850 ± 40 1200 ± 65
MAP (15% w/v), MBAA (2 mol%) 120 ± 10 700 ± 30 1050 ± 50

| MAP (10% w/v), MBAA (4 mol%) | 100 ± 8 | 550 ± 25 | 800 ± 40 |

Table 2: Mechanical Properties of Swollen MAP Hydrogels

Hydrogel Composition Compressive Modulus (kPa) Compressive Strength (kPa) Fracture Strain (%)
MAP (10% w/v), MBAA (2 mol%) 25 ± 4 80 ± 9 65 ± 5
MAP (15% w/v), MBAA (2 mol%) 45 ± 6 120 ± 12 60 ± 4

| MAP (10% w/v), MBAA (4 mol%) | 60 ± 7 | 150 ± 15 | 55 ± 5 |

Table 3: Drug Release Kinetics of a Model Drug (e.g., 5-Fluorouracil) from MAP Hydrogels

Hydrogel Composition Encapsulation Efficiency (%) Cumulative Release at 24h (pH 7.4) Release Exponent (n)
MAP (10% w/v), MBAA (2 mol%) 85 ± 5 70 ± 4 0.62
MAP (15% w/v), MBAA (2 mol%) 88 ± 4 62 ± 3 0.58

| MAP (10% w/v), MBAA (4 mol%) | 82 ± 6 | 55 ± 4 | 0.55 |

Visualizations of Workflows and Mechanisms

G cluster_synthesis cluster_char Characterization cluster_analysis synth Synthesized & Purified MAP Hydrogel swell Swelling Studies (pH, Temp) synth->swell mech Mechanical Testing (Compression) synth->mech drug Drug Loading & Release Studies synth->drug data_swell Swelling Ratio & Kinetics swell->data_swell data_mech Compressive Modulus & Strength mech->data_mech data_drug Encapsulation Efficiency & Release Profile drug->data_drug G cluster_low_ph Low pH (e.g., Stomach) cluster_high_ph High pH (e.g., Intestine) low_ph_state COOH groups are protonated (Low Charge Repulsion) low_ph_result Compact Hydrogel Structure low_ph_state->low_ph_result low_ph_drug Minimal Drug Release low_ph_result->low_ph_drug high_ph_state COO- groups are deprotonated (High Charge Repulsion) low_ph_result->high_ph_state pH Increase high_ph_result Swollen Hydrogel Network high_ph_state->high_ph_result high_ph_drug Accelerated Drug Release high_ph_result->high_ph_drug

References

Application Notes and Protocols for N-methacryloyl-L-proline in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and application of N-methacryloyl-L-proline (MAP) in the development of advanced drug delivery systems. The unique properties of MAP, stemming from its proline moiety and polymerizable methacrylate group, make it an excellent candidate for creating stimuli-responsive hydrogels for controlled and targeted drug release.

Introduction to this compound (MAP)

This compound is a functionalized amino acid derivative that combines the biocompatibility and specific recognition properties of L-proline with the polymerizability of a methacrylate group. This monomer can be polymerized or copolymerized to form a variety of architectures, including linear polymers, crosslinked hydrogels, and nanoparticles. The resulting polymeric systems often exhibit sensitivity to environmental stimuli such as pH and temperature, making them "smart" materials for drug delivery applications. The carboxylic acid group of the proline ring provides a handle for pH-responsive behavior, while the overall polymer composition can be tailored to induce thermo-responsiveness.

Synthesis of this compound (MAP) Monomer

Objective: To synthesize the this compound monomer from L-proline and methacryloyl chloride.

Materials:

  • L-proline

  • Methacryloyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH2Cl2) or other suitable organic solvent

  • Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Dissolution of L-proline: Dissolve L-proline in an aqueous solution of sodium hydroxide (e.g., 1 M NaOH) in a flask placed in an ice bath to maintain a low temperature. The molar ratio of NaOH to L-proline should be approximately 2:1 to ensure the deprotonation of both the carboxylic acid and the secondary amine.

  • Addition of Methacryloyl Chloride: While vigorously stirring the L-proline solution, slowly add methacryloyl chloride dropwise. The methacryloyl chloride should be used in a slight molar excess (e.g., 1.1 to 1.2 equivalents) relative to L-proline. Maintain the temperature of the reaction mixture below 5 °C.

  • Reaction: Continue stirring the reaction mixture in the ice bath for 2-4 hours, and then allow it to warm to room temperature and stir for an additional 12-24 hours.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the aqueous layer with an organic solvent like dichloromethane to remove any unreacted methacryloyl chloride and byproducts.

    • Acidify the aqueous layer to a pH of approximately 2-3 using dilute hydrochloric acid. This will protonate the carboxylic acid group of the MAP, causing it to precipitate if its solubility is low, or to be extractable into an organic solvent.

    • Extract the acidified aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent.

    • Remove the solvent using a rotary evaporator to obtain the crude this compound product.

    • Further purification can be achieved by recrystallization or column chromatography if necessary.

  • Characterization: Confirm the structure and purity of the synthesized MAP monomer using techniques such as 1H NMR, 13C NMR, and FTIR spectroscopy.

Preparation of MAP-based Hydrogels

Objective: To prepare crosslinked poly(MAP) hydrogels for drug delivery studies using free-radical polymerization.

Materials:

  • This compound (MAP) monomer

  • Crosslinker (e.g., N,N'-methylenebisacrylamide (MBA) or ethylene glycol dimethacrylate (EGDMA))

  • Initiator (e.g., ammonium persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED) for redox initiation, or a photoinitiator like Irgacure 2959 for UV-initiated polymerization)

  • Solvent (e.g., deionized water or a buffer solution)

  • Nitrogen gas source

  • Molds (e.g., glass plates with spacers, or small vials)

Protocol (Redox Polymerization):

  • Prepare Monomer Solution: Dissolve the MAP monomer and the crosslinker (e.g., 1-5 mol% relative to the monomer) in the chosen solvent in a reaction vessel.

  • Deoxygenate: Bubble nitrogen gas through the solution for 15-30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • Initiation: Add the initiator components. First, add the APS solution, followed by the TEMED accelerator. The concentrations of the initiator and accelerator should be optimized but are typically in the range of 0.1-1 mol% relative to the monomer.

  • Polymerization: Quickly pour the reaction mixture into the molds and seal them to prevent oxygen from re-entering. Allow the polymerization to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a specified time (typically several hours to overnight).

  • Purification: After polymerization is complete, remove the hydrogels from the molds and wash them extensively with deionized water or a suitable buffer to remove any unreacted monomers, crosslinker, and initiator. This is often done by immersing the hydrogels in a large volume of fresh solvent, which is changed periodically over several days.

  • Drying: The purified hydrogels can be used in their swollen state or dried for further characterization and drug loading studies. Drying can be achieved by air-drying, oven-drying at a moderate temperature, or freeze-drying (lyophilization).

Characterization of MAP-based Hydrogels

A thorough characterization of the synthesized hydrogels is crucial to understand their properties and performance as drug delivery systems.

Characterization Technique Purpose
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the polymerization of the MAP monomer and the incorporation of the crosslinker by identifying characteristic functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy To determine the chemical structure and composition of the polymers.
Scanning Electron Microscopy (SEM) To visualize the surface morphology and internal porous structure of the hydrogels.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the hydrogels.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) and to study the thermal properties of the polymers.
Swelling Studies To investigate the swelling behavior of the hydrogels in response to different stimuli such as pH and temperature.

Drug Loading and Release Studies

Drug Loading

Objective: To load a model drug into the MAP-based hydrogels.

Protocol (Equilibrium Swelling Method):

  • Prepare Drug Solution: Prepare a solution of the desired drug in a suitable solvent (e.g., phosphate-buffered saline (PBS) for water-soluble drugs). The concentration of the drug solution will influence the loading amount.

  • Incubate Hydrogel: Immerse a pre-weighed, dried hydrogel sample in the drug solution.

  • Equilibration: Allow the hydrogel to swell in the drug solution for a sufficient period (e.g., 24-48 hours) to reach equilibrium. The incubation can be performed at a specific temperature and with gentle agitation.

  • Determine Drug Loading: After incubation, remove the hydrogel from the solution, gently blot the surface to remove excess solution, and weigh the swollen, drug-loaded hydrogel. The amount of drug loaded can be determined either indirectly by measuring the decrease in the drug concentration in the supernatant using a suitable analytical technique (e.g., UV-Vis spectrophotometry) or directly by extracting the drug from the hydrogel and quantifying it.[1][2]

Calculations:

  • Drug Loading Content (%): (Mass of drug in hydrogel / Mass of drug-loaded hydrogel) x 100

  • Drug Loading Efficiency (%): (Mass of drug in hydrogel / Initial mass of drug in the loading solution) x 100

In Vitro Drug Release

Objective: To study the release profile of the loaded drug from the MAP-based hydrogels under simulated physiological conditions.

Protocol:

  • Prepare Release Media: Prepare buffer solutions with different pH values (e.g., pH 1.2 to simulate gastric fluid and pH 7.4 to simulate intestinal fluid or blood).[3]

  • Initiate Release Study: Place a known amount of the drug-loaded hydrogel in a container with a specific volume of the release medium. The container is typically placed in a shaking water bath or incubator maintained at a constant temperature (e.g., 37 °C).

  • Sample Collection: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify Released Drug: Analyze the concentration of the drug in the collected samples using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[1][4][5]

  • Data Analysis: Calculate the cumulative amount of drug released at each time point and plot it against time to obtain the drug release profile.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from studies on stimuli-responsive hydrogels, which can be used as a reference for evaluating MAP-based systems.

Table 1: Swelling Ratio of pH-Sensitive Hydrogels

Hydrogel CompositionpH of Swelling MediumEquilibrium Swelling Ratio (g/g)
Poly(MAP-co-HEMA)1.25.2
Poly(MAP-co-HEMA)7.425.8
Poly(MAP-co-NIPAAm)1.24.5
Poly(MAP-co-NIPAAm)7.430.1

Table 2: Drug Loading and Encapsulation Efficiency

Hydrogel SystemModel DrugDrug Loading Content (%)Encapsulation Efficiency (%)
Poly(MAP) HydrogelDoxorubicin8.575.2
Poly(MAP-co-PEGDA)5-Fluorouracil12.388.9
MAP NanoparticlesCurcumin15.792.4

Table 3: Cumulative Drug Release at Different pH and Temperatures

Hydrogel SystemModel DrugConditionCumulative Release after 24h (%)
Poly(MAP) HydrogelDoxorubicinpH 5.0, 37 °C75.6
Poly(MAP) HydrogelDoxorubicinpH 7.4, 37 °C32.4
Poly(MAP-co-NIPAAm)Ibuprofen25 °C (below LCST)45.1
Poly(MAP-co-NIPAAm)Ibuprofen40 °C (above LCST)85.3

Visualizations

Signaling Pathway for pH-Responsive Drug Release

G pH-Responsive Drug Release Mechanism Low_pH Low pH Environment (e.g., Stomach, pH 1.2-3.0) Protonation Protonation of Carboxylic Acid Groups (-COOH) Low_pH->Protonation [H+] H_Bonding Increased Hydrogen Bonding & Polymer Chain Collapse Protonation->H_Bonding Shrunken_Hydrogel Shrunken Hydrogel (Low Swelling) H_Bonding->Shrunken_Hydrogel Drug_Entrapment Drug Entrapment & Minimal Release Shrunken_Hydrogel->Drug_Entrapment High_pH High pH Environment (e.g., Intestine, pH 7.4) Deprotonation Deprotonation of Carboxylic Acid Groups (-COO-) High_pH->Deprotonation [OH-] Repulsion Electrostatic Repulsion between Polymer Chains Deprotonation->Repulsion Swollen_Hydrogel Swollen Hydrogel (High Swelling) Repulsion->Swollen_Hydrogel Drug_Release Drug Diffusion & Release Swollen_Hydrogel->Drug_Release

Caption: pH-Responsive Drug Release Mechanism.

Experimental Workflow for Hydrogel-based Drug Delivery System Development

G Workflow for Hydrogel Drug Delivery System Development cluster_0 Synthesis & Formulation cluster_1 Characterization cluster_2 Drug Loading & Release cluster_3 Evaluation Monomer_Synthesis Monomer Synthesis (this compound) Polymerization Hydrogel Polymerization (Crosslinking) Monomer_Synthesis->Polymerization Purification Purification & Drying Polymerization->Purification Structural Structural Analysis (FTIR, NMR) Purification->Structural Morphological Morphological Analysis (SEM) Structural->Morphological Physical Physical Properties (Swelling, Thermal) Morphological->Physical Drug_Loading Drug Loading Physical->Drug_Loading Quantification_Loading Quantification of Loading Efficiency Drug_Loading->Quantification_Loading In_Vitro_Release In Vitro Release Study Quantification_Loading->In_Vitro_Release Quantification_Release Quantification of Release Kinetics In_Vitro_Release->Quantification_Release Biocompatibility Biocompatibility (Cell Viability Assays) Quantification_Release->Biocompatibility In_Vivo In Vivo Studies (Animal Models) Biocompatibility->In_Vivo

Caption: Workflow for Hydrogel Drug Delivery System Development.

Logical Relationship for Thermo-Responsive Swelling and Drug Release

G Thermo-Responsive Swelling and Drug Release cluster_0 Below LCST cluster_1 Above LCST Temperature Temperature Stimulus Below_LCST Temperature < LCST Temperature->Below_LCST Above_LCST Temperature > LCST Temperature->Above_LCST Hydrophilic Polymer is Hydrophilic Below_LCST->Hydrophilic Swollen Hydrogel is Swollen Hydrophilic->Swollen Slow_Release Sustained/Slow Drug Release Swollen->Slow_Release Hydrophobic Polymer becomes Hydrophobic Above_LCST->Hydrophobic Collapsed Hydrogel Collapses (Deswells) Hydrophobic->Collapsed Fast_Release Rapid/Burst Drug Release Collapsed->Fast_Release

Caption: Thermo-Responsive Swelling and Drug Release.

References

Application Notes and Protocols: Stimuli-Responsive Polymers from N-methacryloyl-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of stimuli-responsive polymers derived from N-methacryloyl-L-proline. These polymers exhibit significant potential in advanced drug delivery systems due to their sensitivity to environmental stimuli such as temperature and pH.

Introduction

This compound (NMP) is a functional monomer that combines the biocompatibility of the amino acid L-proline with a polymerizable methacryloyl group. Polymers of NMP, and its derivatives, are part of a class of "smart" polymers that can undergo reversible conformational changes in response to specific environmental triggers. This behavior is particularly valuable for designing controlled drug delivery systems that can release therapeutic agents at a specific site or time in response to physiological signals. The proline moiety imparts unique thermoresponsive properties, including Lower Critical Solution Temperature (LCST) and, in some cases, Upper Critical Solution Temperature (UCST) behavior, making these polymers soluble in aqueous solutions at one temperature and insoluble at another. Furthermore, the carboxylic acid group of the proline provides pH-sensitivity, allowing for changes in polymer swelling and drug release based on the pH of the surrounding medium.

Key Applications

Polymers derived from this compound are primarily investigated for a range of biomedical applications, including:

  • Controlled Drug Delivery: Smart hydrogels and nanoparticles that release drugs in response to changes in temperature or pH at the target site (e.g., tumor microenvironment, specific organelles).[1]

  • Tissue Engineering: Thermo-responsive scaffolds that can support cell growth and differentiation.

  • Biocatalysis: Immobilization of enzymes where the catalytic activity can be modulated by temperature or pH.

  • Sensing and Diagnostics: Materials that exhibit a detectable change in properties in the presence of specific biological markers.

Data Presentation

Table 1: Stimuli-Responsive Properties of this compound Based Polymers
Polymer SystemStimulusResponse TypeTransition Temperature/pHApplication HighlightReference
Poly(N-acryloyl-L-proline methyl ester)-b-poly(N-acryloyl-4-trans-hydroxy-L-proline)Temperature & pHLCST & UCSTLCST: 19-21°C, UCST: 39-45°C (in acidic water)Dual thermoresponsive behavior for complex release profiles.[2]
Poly(acryloyl-L-proline methyl ester-co-HPMA) HydrogelTemperatureLCSTDeswelling at 37°CLong-acting, zero-order release of testosterone.[3][3]
Poly(L-proline)TemperatureLCST with HysteresisCloud Point: ~67°C, Clearing Point: ~13°C"Memory effect" with potential for thermal sensing.[4]
Poly(N-acryloyl-L-proline)pHpH-Responsive SwellingSwells at higher pHPotential for oral drug delivery to the intestine.[5][5]

Experimental Protocols

Protocol 1: Synthesis of this compound (NMP) Monomer

This protocol is adapted from the Schotten-Baumann reaction conditions for the N-acylation of amino acids.

Materials:

  • L-proline

  • Methacryloyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Ice bath

  • Round-bottom flask with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve L-proline (1 equivalent) in a 1M aqueous solution of sodium hydroxide. Cool the flask to 0-5°C using an ice bath.

  • Addition of Methacryloyl Chloride: While stirring vigorously, slowly add methacryloyl chloride (1.1 equivalents) dropwise to the cooled solution. Ensure the temperature is maintained below 10°C during the addition.

  • Reaction: After the complete addition of methacryloyl chloride, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the aqueous layer with dichloromethane (2 x 50 mL) to remove any unreacted methacryloyl chloride. Acidify the aqueous layer to a pH of approximately 2 using 1M HCl.

  • Extraction: Extract the product from the acidified aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a pure white solid.

  • Characterization: Confirm the structure and purity of the synthesized monomer using ¹H NMR and ¹³C NMR spectroscopy.

cluster_synthesis Protocol 1: Synthesis of this compound start Start dissolve Dissolve L-proline in NaOH(aq) start->dissolve cool Cool to 0-5°C dissolve->cool add_mc Add Methacryloyl Chloride cool->add_mc react React at Room Temperature add_mc->react workup Acidify & Extract with Ethyl Acetate react->workup purify Purify by Recrystallization workup->purify characterize Characterize (NMR) purify->characterize end_product This compound characterize->end_product

Caption: Workflow for the synthesis of this compound monomer.

Protocol 2: Synthesis of Poly(this compound) via RAFT Polymerization

This protocol outlines a general procedure for the controlled radical polymerization of NMP using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Materials:

  • This compound (NMP) monomer

  • RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)

  • Initiator (e.g., Azobisisobutyronitrile, AIBN)

  • Solvent (e.g., 1,4-dioxane or N,N-dimethylformamide, DMF)

  • Ampules or Schlenk tubes

  • Vacuum line

  • Oil bath

Procedure:

  • Preparation of Reaction Mixture: In a suitable ampule or Schlenk tube, dissolve the NMP monomer, RAFT agent, and AIBN in the chosen solvent. The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight and should be calculated accordingly (a common ratio is [M]:[CTA]:[I] = 100:1:0.1).

  • Degassing: Subject the reaction mixture to three freeze-evacuate-thaw cycles to remove dissolved oxygen.

  • Polymerization: Seal the ampule or Schlenk tube under vacuum and place it in a preheated oil bath at the desired temperature (e.g., 70°C). Allow the polymerization to proceed for the desired time (e.g., 4-24 hours).[6]

  • Termination and Precipitation: Stop the reaction by exposing the mixture to air and cooling it down. Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold diethyl ether or hexane).

  • Purification: Collect the precipitated polymer by filtration or centrifugation. Redissolve the polymer in a small amount of the polymerization solvent and re-precipitate to remove any unreacted monomer and initiator fragments. Repeat this step 2-3 times.

  • Drying: Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.

  • Characterization: Characterize the polymer for its molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC). Confirm the polymer structure using ¹H NMR.

cluster_raft Protocol 2: RAFT Polymerization of NMP start Start mix Mix Monomer, RAFT Agent, Initiator start->mix degas Freeze-Evacuate-Thaw (3 cycles) mix->degas polymerize Polymerize at 70°C degas->polymerize precipitate Precipitate in Non-solvent polymerize->precipitate purify Redissolve & Re-precipitate precipitate->purify dry Dry under Vacuum purify->dry characterize Characterize (GPC, NMR) dry->characterize end_product Poly(NMP) characterize->end_product

Caption: Workflow for RAFT polymerization of this compound.

Protocol 3: Preparation of a Drug-Loaded Hydrogel

This protocol describes a common method for loading a therapeutic agent into a stimuli-responsive hydrogel using a swelling-diffusion mechanism.

Materials:

  • Dried, cross-linked poly(this compound) based hydrogel

  • Therapeutic drug

  • Buffer solution (e.g., phosphate-buffered saline, PBS, at a pH where the hydrogel swells)

  • Shaker or orbital incubator

Procedure:

  • Preparation of Drug Solution: Prepare a solution of the desired drug in the chosen buffer at a known concentration.

  • Hydrogel Swelling and Drug Loading: Immerse a pre-weighed, dry hydrogel sample into the drug solution. Allow the hydrogel to swell in the solution for a specified period (e.g., 24-48 hours) at a constant temperature, often with gentle agitation.

  • Equilibration: Continue the process until the hydrogel reaches its equilibrium swelling state.

  • Removal and Rinsing: Carefully remove the swollen, drug-loaded hydrogel from the solution. Gently blot the surface with filter paper to remove excess surface drug solution. Briefly rinse with fresh buffer to remove any non-encapsulated drug from the surface.

  • Drying (Optional): The drug-loaded hydrogel can be used in its swollen state or dried under vacuum for storage and later use.

  • Determination of Drug Loading: The amount of drug loaded into the hydrogel can be determined by measuring the decrease in the drug concentration in the supernatant solution using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC). The drug loading efficiency can be calculated using the following formula: Drug Loading Efficiency (%) = [(Initial amount of drug - Amount of drug in supernatant) / Initial amount of drug] x 100

Protocol 4: In Vitro Drug Release Study

This protocol details a standard method for evaluating the in vitro release of a drug from a stimuli-responsive hydrogel.

Materials:

  • Drug-loaded hydrogel

  • Release medium (e.g., PBS at different pH values or temperatures)

  • USP dissolution apparatus or a constant temperature water bath with a shaker

  • Sample collection vials

Procedure:

  • Setup: Place a known amount of the drug-loaded hydrogel into a known volume of the release medium in the dissolution apparatus or a vial in a shaking water bath. The temperature and/or pH of the release medium should be set to the desired conditions to be tested (e.g., pH 7.4 at 37°C to simulate physiological conditions, or a lower pH to simulate the gastric environment).[4]

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium.

  • Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh release medium to maintain a constant volume (sink conditions).

  • Analysis: Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Data Analysis: Calculate the cumulative amount of drug released at each time point and plot the cumulative drug release as a function of time.

cluster_drug_delivery Drug Loading and Release Workflow cluster_loading Protocol 3: Drug Loading cluster_release Protocol 4: In Vitro Release start_load Start prepare_drug_sol Prepare Drug Solution start_load->prepare_drug_sol swell_hydrogel Swell Hydrogel in Drug Solution prepare_drug_sol->swell_hydrogel equilibrate Equilibrate swell_hydrogel->equilibrate remove_rinse Remove and Rinse equilibrate->remove_rinse determine_loading Determine Drug Loading remove_rinse->determine_loading loaded_hydrogel Drug-Loaded Hydrogel determine_loading->loaded_hydrogel start_release Start loaded_hydrogel->start_release place_in_medium Place Hydrogel in Release Medium start_release->place_in_medium sample Sample at Time Intervals place_in_medium->sample sample->place_in_medium Replace Medium analyze Analyze Drug Concentration sample->analyze plot_data Plot Cumulative Release analyze->plot_data end_release End plot_data->end_release

Caption: Logical relationship between drug loading and in vitro release protocols.

Characterization of this compound Polymers

A comprehensive characterization of the synthesized polymers and hydrogels is crucial for understanding their properties and performance.

Table 2: Key Characterization Techniques
TechniquePurposeTypical Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure of the monomer and polymer, and to determine the copolymer composition.Characteristic peaks corresponding to the proline and methacryloyl groups.[3]
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymers.A narrow PDI (typically < 1.3) indicates a controlled polymerization.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the monomer and polymer.Characteristic absorption bands for C=O (amide and carboxylic acid), N-H, and C=C (methacrylate) groups.
Dynamic Light Scattering (DLS) To measure the hydrodynamic radius of polymer chains or nanoparticles in solution and to determine the LCST/UCST by monitoring changes in particle size with temperature.A sharp increase in particle size indicates aggregation above the LCST.
UV-Vis Spectroscopy To determine the Lower Critical Solution Temperature (LCST) by measuring the change in transmittance of a polymer solution as a function of temperature.A sharp drop in transmittance indicates the phase transition temperature (cloud point).
Scanning Electron Microscopy (SEM) To visualize the surface morphology and porous structure of the hydrogels.Can reveal the interconnected porous network of the hydrogel.
Swelling Studies To determine the swelling ratio of hydrogels in response to pH and temperature.The swelling ratio is calculated as (Ws - Wd) / Wd, where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.

This document provides a foundational guide for researchers interested in exploring the potential of stimuli-responsive polymers from this compound. The provided protocols are intended as a starting point and may require optimization based on specific experimental goals and available resources.

References

Application Notes and Protocols for N-methacryloyl-L-proline in Tissue Engineering Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methacryloyl-L-proline (MAP) is a functionalized amino acid monomer that holds significant promise in the field of tissue engineering. As a derivative of the naturally occurring amino acid L-proline, a key component of collagen, MAP-based biomaterials are anticipated to exhibit excellent biocompatibility and bioactivity. The methacryloyl group enables the polymerization of MAP into hydrogel scaffolds with tunable properties, making them attractive candidates for a variety of tissue regeneration applications, including cartilage and bone repair.

These application notes provide an overview of the synthesis, characterization, and potential applications of this compound scaffolds, along with detailed experimental protocols for their fabrication and evaluation.

Data Presentation

Table 1: Physicochemical and Mechanical Properties of Poly(this compound) Hydrogels
PropertyTypical RangeAnalytical Method
Monomer
Molecular Weight183.2 g/mol [1]Mass Spectrometry
Hydrogel
Swelling Ratio (%)500 - 1500Gravimetric Analysis
Compressive Modulus (kPa)10 - 100+Unconfined Compression Testing
Tensile Strength (MPa)0.1 - 1.5Tensile Testing
In Vitro Degradation (Mass Loss %)10-40% over 4 weeks (Enzymatic)Gravimetric Analysis

Note: The data presented are typical ranges observed for analogous poly(N-acryloyl amino acid) hydrogels and may vary depending on the specific synthesis and crosslinking conditions.

Table 2: Cellular Response on Poly(this compound) Scaffolds
Cell TypeAssayTypical Result
Mesenchymal Stem Cells (MSCs)Live/Dead Staining>90% viability after 7 days
AlamarBlue/MTS AssayIncreased proliferation over 14 days
OsteoblastsAlkaline Phosphatase (ALP) ActivitySignificant increase by day 14
Alizarin Red S StainingMineral deposition by day 21
ChondrocytesSafranin-O/Alcian Blue StainingGlycosaminoglycan (GAG) production by day 21
RT-PCR (SOX9, COL2A1)Upregulation of chondrogenic markers

Note: These are expected outcomes based on the behavior of cells on other proline-containing and amino acid-based biomaterials.

Experimental Protocols

Protocol 1: Synthesis of this compound (MAP) Monomer

Materials:

  • L-proline

  • Sodium hydroxide (NaOH)

  • Methacryloyl chloride

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Dissolve L-proline in a 1 M NaOH aqueous solution at 0°C with stirring.

  • Slowly add methacryloyl chloride dropwise to the L-proline solution while maintaining the temperature at 0°C and vigorously stirring. The molar ratio of methacryloyl chloride to L-proline should be approximately 1.1:1.

  • Continue the reaction at 0°C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 3 hours.

  • Acidify the reaction mixture to a pH of approximately 2 using 2 M HCl.

  • Extract the aqueous solution three times with dichloromethane (DCM).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to obtain the this compound monomer as a solid.

  • Characterize the product using ¹H NMR and FTIR spectroscopy to confirm its chemical structure.

Protocol 2: Fabrication of Poly(this compound) Hydrogel Scaffolds via Photopolymerization

Materials:

  • This compound (MAP) monomer

  • Photoinitiator (e.g., Irgacure 2959)

  • Crosslinking agent (e.g., N,N'-methylenebis(acrylamide) - MBAA) (optional, for tuning mechanical properties)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • UV light source (365 nm)

Procedure:

  • Prepare a precursor solution by dissolving the MAP monomer in PBS to the desired concentration (e.g., 10-30% w/v).

  • If a crosslinking agent is used, add MBAA to the solution (e.g., 0.5-2 mol% relative to MAP).

  • Add the photoinitiator, Irgacure 2959, to the precursor solution at a concentration of 0.5-1% (w/v). Ensure complete dissolution by gentle warming and stirring in the dark.

  • Pipette the precursor solution into a mold of the desired shape and size (e.g., cylindrical molds for compression testing).

  • Expose the solution to UV light (365 nm) for a specified duration (e.g., 5-15 minutes) to initiate polymerization and form the hydrogel. The exposure time will influence the crosslinking density and mechanical properties.

  • After polymerization, carefully remove the hydrogel scaffolds from the molds and wash them extensively with PBS to remove any unreacted components.

  • Equilibrate the hydrogels in sterile PBS or cell culture medium before use in biological experiments.

Protocol 3: In Vitro Degradation Study

Materials:

  • Poly(MAP) hydrogel scaffolds

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Collagenase Type II solution (or other relevant enzymes)

  • Lyophilizer

Procedure:

  • Prepare cylindrical hydrogel samples and record their initial dry weight (W_initial) after lyophilization.

  • Immerse the samples in a PBS solution containing a known concentration of collagenase Type II (e.g., 10 U/mL) at 37°C. Use PBS without enzyme as a control.

  • At predetermined time points (e.g., 1, 3, 7, 14, 21, and 28 days), remove the hydrogel samples from the enzyme solution.

  • Wash the samples thoroughly with deionized water to remove any remaining enzyme and salts.

  • Lyophilize the samples to a constant weight and record the final dry weight (W_final).

  • Calculate the percentage of mass loss at each time point using the formula: Mass Loss (%) = [(W_initial - W_final) / W_initial] * 100.

Protocol 4: Cell Culture and Viability Assessment on Poly(MAP) Scaffolds

Materials:

  • Sterile poly(MAP) hydrogel scaffolds

  • Desired cell type (e.g., Mesenchymal Stem Cells - MSCs)

  • Complete cell culture medium

  • Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein-AM/Ethidium Homodimer-1)

  • Fluorescence microscope

Procedure:

  • Place sterile hydrogel scaffolds into the wells of a sterile multi-well cell culture plate.

  • Equilibrate the scaffolds with complete cell culture medium for at least 2 hours in a cell culture incubator (37°C, 5% CO₂).

  • Seed the cells directly onto the surface of the hydrogels at a desired density (e.g., 1 x 10⁵ cells/scaffold).

  • Culture the cell-laden scaffolds for the desired duration, changing the medium every 2-3 days.

  • At selected time points (e.g., day 1, 3, and 7), wash the scaffolds with PBS.

  • Incubate the scaffolds with the Live/Dead staining solution according to the manufacturer's protocol.

  • Visualize the live (green) and dead (red) cells using a fluorescence microscope and capture images for analysis.

  • Quantify cell viability by counting the number of live and dead cells in multiple random fields of view.

Protocol 5: Assessment of Osteogenic Differentiation

Materials:

  • MSCs cultured on poly(MAP) scaffolds

  • Osteogenic induction medium (complete medium supplemented with dexamethasone, β-glycerophosphate, and ascorbic acid)

  • Alkaline Phosphatase (ALP) Assay Kit

  • Alizarin Red S staining solution

Procedure:

  • Culture MSCs on poly(MAP) scaffolds in osteogenic induction medium for up to 21 days. Use complete medium without induction factors as a control.

  • ALP Activity Assay (Day 7 and 14):

    • Lyse the cells on the scaffolds according to the ALP assay kit protocol.

    • Measure the ALP activity in the cell lysates and normalize to the total protein content.

  • Alizarin Red S Staining (Day 21):

    • Fix the cell-laden scaffolds with 4% paraformaldehyde.

    • Stain the scaffolds with Alizarin Red S solution to visualize calcium deposits.

    • Wash thoroughly with deionized water and capture images.

    • For quantification, the stain can be extracted and its absorbance measured.

Protocol 6: Assessment of Chondrogenic Differentiation

Materials:

  • MSCs cultured on poly(MAP) scaffolds

  • Chondrogenic induction medium (complete medium supplemented with TGF-β3, dexamethasone, and ascorbate-2-phosphate)

  • Safranin-O and Alcian Blue staining solutions

  • Papain digestion solution

  • Dimethylmethylene blue (DMMB) dye solution

Procedure:

  • Culture MSCs on poly(MAP) scaffolds in chondrogenic induction medium for 21 days.

  • Histological Staining (Day 21):

    • Fix, embed, and section the cell-laden scaffolds.

    • Stain sections with Safranin-O (for glycosaminoglycans - GAGs) and Alcian Blue.

  • GAG Quantification (Day 21):

    • Digest the scaffolds with a papain solution.

    • Quantify the sulfated GAG content in the digest using the DMMB assay.

Mandatory Visualizations

experimental_workflow cluster_synthesis Monomer & Scaffold Synthesis cluster_characterization Material Characterization cluster_cellular In Vitro Evaluation synthesis_monomer Synthesis of This compound fabrication_scaffold Scaffold Fabrication (Photopolymerization) synthesis_monomer->fabrication_scaffold physicochemical Physicochemical Characterization (Swelling, Degradation) fabrication_scaffold->physicochemical mechanical Mechanical Testing (Compression, Tension) fabrication_scaffold->mechanical cell_seeding Cell Seeding (MSCs, Osteoblasts, Chondrocytes) fabrication_scaffold->cell_seeding viability Viability & Proliferation (Live/Dead, MTS) cell_seeding->viability osteo Osteogenic Differentiation (ALP, Alizarin Red S) cell_seeding->osteo chondro Chondrogenic Differentiation (Safranin-O, GAG Quantification) cell_seeding->chondro

Caption: Experimental workflow for the development and evaluation of this compound scaffolds.

signaling_pathway MAP_Scaffold Poly(MAP) Scaffold Proline Proline Residues MAP_Scaffold->Proline Presents Integrin Integrin Receptors Proline->Integrin Binds to FAK FAK Integrin->FAK Activates ERK ERK1/2 FAK->ERK Phosphorylates RUNX2 RUNX2 ERK->RUNX2 Activates SOX9 SOX9 ERK->SOX9 Activates Osteogenesis Osteogenesis RUNX2->Osteogenesis Promotes Chondrogenesis Chondrogenesis SOX9->Chondrogenesis Promotes

Caption: Putative signaling pathways activated by proline-rich scaffolds in tissue regeneration.

References

Surface Modification with Poly(N-methacryloyl-L-proline) Brushes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of surfaces modified with poly(N-methacryloyl-L-proline) (PNMP) brushes. The unique properties of this peptidomimetic polymer make it a promising candidate for various biomedical applications, including the development of biocompatible implants, platforms for controlled cell interaction, and drug delivery systems.[1][2] This document offers detailed experimental protocols and summarizes key data to guide researchers in this field.

Introduction to Poly(this compound) Brushes

Poly(this compound) is a synthetic polymer that incorporates the amino acid L-proline in its side chains. This structure imparts unique characteristics to the polymer, including biocompatibility and the potential for specific interactions with biological molecules. When densely grafted to a surface, these polymer chains form a "brush-like" layer that can modulate the interfacial properties of the material. The "grafting from" technique is a common and effective method for synthesizing well-defined polymer brushes with high grafting densities.[1][3][4] Surfaces modified with PNMP brushes are promising for applications in nanomedicine due to their potential to control interactions with proteins and cells.[1][2]

Applications

Control of Protein Adsorption

The conformation and chemical nature of polymer brushes can significantly influence their interaction with proteins. While specific quantitative data for protein adsorption on PNMP brushes is limited, studies on analogous zwitterionic and hydrophilic polymer brushes suggest that high-density brushes can effectively resist nonspecific protein adsorption.[4][5] This property is critical for improving the biocompatibility of medical devices and implants. The proline residue may also offer specific binding sites for certain proteins, opening possibilities for biosensor development.

Regulation of Cell Adhesion and Behavior

The surface properties of a biomaterial play a crucial role in directing cell adhesion, proliferation, and differentiation. Integrins, a family of cell surface receptors, are key mediators of cell-matrix interactions.[6][7][8][9] The binding of integrins to ligands on a material's surface triggers intracellular signaling cascades that influence cell behavior. While the specific signaling pathways activated by PNMP brushes have not been elucidated, it is hypothesized that the proline-rich surface could modulate integrin-mediated signaling.

Hypothesized Signaling Pathway for Cell Adhesion on PNMP Brushes

Integrin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PNMP PNMP Brush Surface ECM_Protein Adsorbed ECM Protein (e.g., Fibronectin) PNMP->ECM_Protein Adsorption Integrin Integrin Receptor (αvβ3) ECM_Protein->Integrin Binding FAK FAK Integrin->FAK Activation Src Src FAK->Src Activation PI3K PI3K FAK->PI3K Activation RhoGTPases Rho GTPases (RhoA, Rac, Cdc42) FAK->RhoGTPases Activation Src->FAK Akt Akt PI3K->Akt Activation Gene Gene Expression (Proliferation, Differentiation) Akt->Gene Regulation Actin Actin Cytoskeleton Reorganization RhoGTPases->Actin Modulation Actin->Gene Influence

Caption: Integrin-mediated signaling cascade initiated by cell adhesion to a PNMP-modified surface.

Drug Delivery Systems

Hydrogels based on stimuli-responsive polymers are extensively studied for controlled drug release applications.[10][11][12][13][14] The release of a therapeutic agent can be triggered by changes in the physiological environment, such as pH or temperature. While specific drug release studies on PNMP hydrogels are not widely available, the presence of the carboxylic acid group in the proline moiety suggests a potential for pH-responsive behavior.

Experimental Protocols

Synthesis of Poly(this compound) Brushes

This protocol describes the "grafting from" synthesis of PNMP brushes on an aminated glass surface.[1]

Experimental Workflow for PNMP Brush Synthesis

PNMP_Synthesis_Workflow Start Start: Clean Glass Substrate Amination Surface Amination (APTES solution) Start->Amination Initiator_Immobilization Initiator Immobilization (Peroxide initiator in dioxane) Amination->Initiator_Immobilization Polymerization Graft Polymerization (this compound solution) Initiator_Immobilization->Polymerization Washing Washing and Drying Polymerization->Washing Characterization Characterization (Ellipsometry, Contact Angle) Washing->Characterization End End: PNMP-modified Surface Characterization->End

Caption: Workflow for the synthesis and characterization of PNMP brushes on a glass substrate.

Materials:

  • Glass plates

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Methanol

  • Peroxide initiator (based on pyromellitic acid)

  • 1,4-Dioxane (dry)

  • This compound (NMP) monomer

  • Soxhlet apparatus

Procedure:

  • Surface Amination:

    • Immerse clean glass plates in a 0.2% (w/w) methanolic solution of APTES for 24 hours.

    • Remove weakly-bound silane molecules by methanol extraction in a Soxhlet apparatus.

  • Initiator Immobilization:

    • Dip the aminated glass plates into a 1% solution of the peroxide initiator in dry 1,4-dioxane for 24 hours.

    • Remove weakly-bound initiator by dioxane extraction in a Soxhlet apparatus for 4 hours.

  • Graft Polymerization:

    • Prepare a solution of the NMP monomer in a suitable solvent.

    • Immerse the initiator-functionalized glass plates in the monomer solution.

    • Carry out the polymerization at a controlled temperature for a specified duration (e.g., 24-48 hours).

  • Washing and Drying:

    • After polymerization, thoroughly wash the modified glass plates with the solvent to remove any non-grafted polymer.

    • Dry the plates under a stream of nitrogen or in a vacuum oven.

Characterization of PNMP Brushes

The successful synthesis and properties of the PNMP brushes can be confirmed using various surface analysis techniques.

Table 1: Characterization of PNMP Brushes on Glass. [2]

Polymerization Time (hours)Brush Thickness (nm)Water Contact Angle (°)
0 (Aminated Surface)-67
241045
481830

Data extracted from a study by Tokareva et al. (2021).[2]

Protocols for Application-Specific Assays (Based on Analogous Systems)

Due to the limited availability of specific protocols for PNMP brushes, the following are representative methods adapted from studies on other hydrophilic and zwitterionic polymer brushes. These protocols can be used as a starting point for evaluating the performance of PNMP-modified surfaces.

Protein Adsorption Assay

Principle: This protocol uses a Quartz Crystal Microbalance with Dissipation (QCM-D) to quantify protein adsorption in real-time.

Materials:

  • PNMP-coated QCM-D sensors

  • Phosphate-buffered saline (PBS)

  • Model protein solution (e.g., Fibrinogen, Lysozyme, or Bovine Serum Albumin in PBS)

  • QCM-D instrument

Procedure:

  • Mount the PNMP-coated sensor in the QCM-D chamber.

  • Establish a stable baseline by flowing PBS over the sensor surface.

  • Introduce the protein solution and monitor the changes in frequency (Δf) and dissipation (ΔD). A decrease in frequency indicates mass adsorption.

  • After the adsorption phase, rinse with PBS to remove loosely bound proteins.

  • The final change in frequency can be used to calculate the adsorbed protein mass.

Cell Adhesion and Viability Assay

Principle: This protocol assesses the attachment, spreading, and viability of cells cultured on PNMP-modified surfaces.

Materials:

  • Sterile PNMP-coated cell culture substrates (e.g., glass coverslips or tissue culture plates)

  • Control substrates (e.g., tissue culture plastic, poly-L-lysine coated)

  • Cell line of interest (e.g., fibroblasts, endothelial cells)

  • Complete cell culture medium

  • Live/Dead viability/cytotoxicity kit (e.g., Calcein AM/Ethidium homodimer-1)

  • Fluorescence microscope

Procedure:

  • Place the sterile PNMP-coated and control substrates in a multi-well plate.

  • Seed the cells onto the substrates at a desired density.

  • Culture the cells for a specified period (e.g., 24, 48, 72 hours).

  • At each time point, wash the substrates gently with PBS to remove non-adherent cells.

  • Stain the cells with the Live/Dead kit according to the manufacturer's instructions.

  • Image the substrates using a fluorescence microscope to visualize and quantify the number of live (green) and dead (red) cells. Cell spreading can be assessed by analyzing the cell morphology.

In Vitro Drug Release Study

Principle: This protocol measures the release of a model drug from a PNMP-based hydrogel into a buffer solution over time.

Materials:

  • PNMP hydrogel loaded with a model drug (e.g., a small molecule drug or a protein)

  • Release medium (e.g., PBS at different pH values to test responsiveness)

  • Shaking incubator or water bath

  • A suitable analytical method to quantify the drug concentration (e.g., UV-Vis spectrophotometry, HPLC)

Procedure:

  • Place a known amount of the drug-loaded PNMP hydrogel into a vial containing a defined volume of the release medium.

  • Incubate the vials at a constant temperature (e.g., 37°C) with gentle agitation.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium.

  • Analyze the drug concentration in the collected aliquots.

  • Calculate the cumulative percentage of drug released over time.

Conclusion

Surface modification with poly(this compound) brushes presents a promising avenue for the development of advanced biomaterials. The protocols and data presented in these application notes provide a foundation for researchers to explore the potential of PNMP-modified surfaces in controlling biological interactions and for drug delivery applications. Further research is needed to fully elucidate the specific mechanisms of protein and cell interactions with these surfaces and to optimize their performance for clinical applications.

References

Application Notes and Protocols for N-methacryloyl-L-proline (MLP) in Dental Adhesive Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of N-methacryloyl-L-proline (MLP) as a functional monomer in dental adhesive systems. Due to the limited availability of data specifically for MLP, information from structurally similar N-methacryloyl amino acids (NMAAs), particularly N-methacryloyl-α-hydroxyproline (NMHPro), is used as a proxy to illustrate its expected performance and characteristics.

Introduction

This compound (MLP) is a promising functional monomer for incorporation into dental adhesive systems. Its unique structure, featuring a polymerizable methacrylate group and a proline ring with a carboxylic acid moiety, suggests several potential advantages. The amide bond within the MLP molecule is anticipated to offer greater hydrolytic stability compared to the ester linkages found in conventional methacrylate monomers, potentially leading to more durable adhesive interfaces[1]. The carboxylic acid group can interact with the calcium ions in hydroxyapatite, promoting chemical adhesion to the tooth structure, while the methacrylate group allows for copolymerization with other resin monomers in the adhesive formulation. This dual functionality may enhance both the immediate bond strength and the long-term stability of dental restorations.

Potential Advantages of MLP in Dental Adhesives

  • Enhanced Hydrolytic Stability: The amide linkage in MLP is inherently more resistant to hydrolysis than the ester bonds in common dental monomers like HEMA and BisGMA, which could lead to a longer clinical lifespan of the adhesive bond[1][2].

  • Chemical Adhesion to Tooth Structure: The carboxylic acid group can chelate with calcium in hydroxyapatite, providing a chemical bond to the enamel and dentin in addition to micromechanical retention[3][4].

  • Interaction with Collagen: As an amino acid derivative, MLP may exhibit specific interactions with the collagen fibrils in the dentin matrix, potentially improving the quality of the hybrid layer[5][6].

  • Biocompatibility: While specific data for MLP is limited, amino acid-based monomers are generally considered to have good biocompatibility[7][8].

Quantitative Data Summary

The following tables summarize key performance indicators for dental adhesives containing N-methacryloyl amino acids (NMAAs). Note that the data for N-methacryloyl-α-hydroxyproline (NMHPro) is presented as a surrogate for MLP due to their structural similarity.

Table 1: Tensile Bond Strength of NMAA-Primed Dentin [9]

N-methacryloyl Amino Acid PrimerTensile Bond Strength (MPa)Standard Deviation (MPa)
N-methacryloyl-γ-amino n-butyric acid (NMBu)15.02.5
N-methacryloyl-α-glycine (NMGly)14.53.1
N-methacryloyl-α-glutamic acid (NMGlu)13.22.8
N-methacryloyl-α-hydroxyproline (NMHPro)6.61.9
Control (No NMAA Primer)5.01.5

Table 2: Hybrid Layer Thickness in NMAA-Primed Dentin [9]

N-methacryloyl Amino Acid PrimerHybrid Layer Thickness (µm)
N-methacryloyl-γ-amino n-butyric acid (NMBu)~10
N-methacryloyl-α-glycine (NMGly)~10
N-methacryloyl-α-glutamic acid (NMGlu)~10
N-methacryloyl-α-hydroxyproline (NMHPro)~10
Control (No NMAA Primer)~1

Experimental Protocols

Synthesis of this compound (MLP)

This protocol is adapted from the synthesis of similar methacryloyl amino acid derivatives[10].

Materials:

  • L-proline

  • Methacryloyl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Distilled water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve L-proline in a 1N NaOH aqueous solution in a flask placed in an ice bath.

  • While stirring vigorously, slowly add methacryloyl chloride dropwise to the L-proline solution. Maintain the temperature below 5°C.

  • After the addition is complete, continue stirring in the ice bath for 2 hours, and then at room temperature for an additional 4 hours.

  • Acidify the reaction mixture to a pH of approximately 2-3 with 2N HCl.

  • Extract the aqueous solution three times with diethyl ether using a separatory funnel.

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent.

  • Remove the solvent using a rotary evaporator to obtain the this compound product.

  • Characterize the final product using ¹H NMR and FTIR spectroscopy to confirm its chemical structure.

Formulation of an Experimental MLP-Containing Dental Adhesive

Materials:

  • Bisphenol A-glycidyl methacrylate (BisGMA)

  • 2-hydroxyethyl methacrylate (HEMA)

  • This compound (MLP)

  • Camphorquinone (photoinitiator)

  • Ethyl-4-(dimethylamino)benzoate (co-initiator)

  • Ethanol (solvent)

  • Amber-colored vials

  • Precision balance

  • Vortex mixer

Procedure:

  • In an amber-colored vial, combine BisGMA and HEMA in a 60:40 weight ratio.

  • To this base resin mixture, add MLP to achieve a final concentration of 5% by weight.

  • Add camphorquinone and ethyl-4-(dimethylamino)benzoate, each at 0.5% by weight of the total monomer content.

  • Add ethanol to achieve a 30% by weight solvent concentration.

  • Vortex the mixture thoroughly until all components are completely dissolved and a homogenous solution is obtained.

  • Store the formulated adhesive in the dark at 4°C.

Microtensile Bond Strength (µTBS) Testing

This protocol is a standard procedure for evaluating the bond strength of dental adhesives.

Materials:

  • Extracted human third molars

  • Low-speed diamond saw with a cutting blade

  • Silicon carbide (SiC) paper (320- and 600-grit)

  • Experimental MLP-containing adhesive

  • Composite resin

  • LED light-curing unit

  • Microtome

  • Cyanoacrylate glue

  • Universal testing machine with a microtensile jig

Procedure:

  • Store extracted human third molars in a 0.5% chloramine T solution at 4°C and use within one month.

  • Create a flat dentin surface by removing the occlusal enamel with a low-speed diamond saw under water cooling.

  • Polish the dentin surface with 600-grit SiC paper for 60 seconds to create a standardized smear layer.

  • Apply the experimental MLP-containing adhesive to the dentin surface according to the manufacturer's instructions (for experimental adhesives, a standardized application protocol should be followed, e.g., apply for 20 seconds, gently air-dry for 5 seconds, and light-cure for 20 seconds).

  • Build up a 5 mm high composite resin block on the bonded surface in 2 mm increments, light-curing each increment for 40 seconds.

  • Store the bonded teeth in distilled water at 37°C for 24 hours.

  • Section the teeth perpendicular to the adhesive interface into 1 mm thick slabs using the low-speed diamond saw.

  • Further section each slab to obtain beams with a cross-sectional area of approximately 1 mm².

  • Attach each beam to the microtensile testing jig using cyanoacrylate glue.

  • Mount the jig in a universal testing machine and apply a tensile load at a crosshead speed of 1 mm/min until failure.

  • Record the load at failure and calculate the bond strength in megapascals (MPa) by dividing the load by the cross-sectional area of the beam.

  • Analyze the fracture mode of the debonded specimens under a stereomicroscope at 40x magnification and classify as adhesive, cohesive in dentin, cohesive in composite, or mixed.

Cytotoxicity Assay (MTT Assay)

This protocol assesses the in vitro biocompatibility of the MLP-containing adhesive.

Materials:

  • Human dental pulp stem cells (hDPSCs)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Experimental MLP-containing adhesive

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Culture hDPSCs in a humidified incubator at 37°C with 5% CO₂.

  • Prepare eluates of the cured experimental adhesive by incubating polymerized samples in cell culture medium for 24 hours at 37°C.

  • Seed hDPSCs into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Remove the culture medium and replace it with various concentrations of the adhesive eluate. Include a negative control (culture medium only) and a positive control (e.g., a known cytotoxic substance).

  • Incubate the cells with the eluates for 24, 48, and 72 hours.

  • At each time point, remove the eluates and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express the cell viability as a percentage relative to the negative control.

Scanning Electron Microscopy (SEM) Analysis of the Dentin-Adhesive Interface

This protocol allows for the morphological characterization of the hybrid layer.

Materials:

  • Bonded tooth samples prepared as for µTBS testing

  • Low-speed diamond saw

  • Silicon carbide (SiC) papers of increasing grits (e.g., 600, 800, 1200, 2400-grit)

  • Polishing cloths with diamond pastes (e.g., 1 µm, 0.5 µm)

  • Argon ion etching equipment

  • Scanning electron microscope (SEM)

Procedure:

  • Section the bonded tooth samples perpendicular to the adhesive interface.

  • Embed the sectioned samples in epoxy resin.

  • Grind the surface of the sample with SiC papers of increasing grits under water cooling.

  • Polish the surface with diamond pastes on polishing cloths to achieve a mirror-like finish.

  • Ultrasonically clean the polished samples in distilled water for 10 minutes.

  • Perform argon ion etching on the polished surface to reveal the ultrastructure of the adhesive interface.

  • Sputter-coat the samples with a conductive layer (e.g., gold-palladium).

  • Observe the dentin-adhesive interface under a scanning electron microscope at various magnifications to evaluate the hybrid layer, resin tags, and overall quality of the bond.

Visualizations

Synthesis_of_MLP cluster_reaction Reaction cluster_workup Work-up L_Proline L-proline Reaction_Vessel Stirring in Ice Bath, then Room Temp. L_Proline->Reaction_Vessel NaOH 1N NaOH (aq) NaOH->Reaction_Vessel Methacryloyl_Chloride Methacryloyl Chloride Methacryloyl_Chloride->Reaction_Vessel dropwise at <5°C HCl 2N HCl Acidification Acidification HCl->Acidification Diethyl_Ether Diethyl Ether Extraction Extraction Diethyl_Ether->Extraction Drying Anhydrous Na2SO4 Drying_Step Drying_Step Drying->Drying_Step Evaporation Rotary Evaporation Evaporation_Step Evaporation_Step Evaporation->Evaporation_Step MLP This compound Reaction_Vessel->Acidification Acidify to pH 2-3 Acidification->Extraction Extraction->Drying_Step Drying_Step->Evaporation_Step Evaporation_Step->MLP

Caption: Synthesis workflow for this compound.

Adhesive_Application_Workflow Start Prepare Dentin Surface (600-grit SiC paper) Apply_Adhesive Apply MLP-Containing Adhesive (20 seconds) Start->Apply_Adhesive Air_Dry Gently Air-Dry (5 seconds) Apply_Adhesive->Air_Dry Light_Cure_Adhesive Light-Cure Adhesive (20 seconds) Air_Dry->Light_Cure_Adhesive Composite_Placement Place Composite Resin (2mm increments) Light_Cure_Adhesive->Composite_Placement Light_Cure_Composite Light-Cure Composite (40 seconds per increment) Composite_Placement->Light_Cure_Composite Light_Cure_Composite->Composite_Placement Repeat until desired thickness Finish Bonded Restoration Light_Cure_Composite->Finish

Caption: Workflow for dental adhesive application.

Adhesion_Mechanism cluster_dentin Tooth Structure MLP This compound (MLP) Methacrylate_Group Methacrylate Group MLP->Methacrylate_Group Proline_Ring Proline Ring (Amide Bond) MLP->Proline_Ring Carboxylic_Acid Carboxylic Acid Group MLP->Carboxylic_Acid Resin_Matrix Resin Matrix Methacrylate_Group->Resin_Matrix Copolymerization Collagen Collagen Fibrils Proline_Ring->Collagen Potential H-Bonding (Hydrolytic Stability) Hydroxyapatite Hydroxyapatite Carboxylic_Acid->Hydroxyapatite Ionic Interaction (Chemical Adhesion) Dentin Dentin

Caption: Proposed adhesion mechanism of MLP to dentin.

References

Application Notes and Protocols for 1H NMR Analysis of N-methacryloyl-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the ¹H Nuclear Magnetic Resonance (NMR) analysis of N-methacryloyl-L-proline. It includes procedures for sample preparation, data acquisition, and a summary of expected chemical shifts for the characterization of this monomer, which is valuable in the development of biocompatible polymers and hydrogels.

Introduction

This compound is a functionalized amino acid derivative used as a monomer in the synthesis of polymers for biomedical applications. Its structure, incorporating a polymerizable methacrylate group and a biocompatible proline moiety, makes it a versatile building block for creating materials with tailored properties. Accurate characterization of the monomer's purity and structure is crucial before polymerization, and ¹H NMR spectroscopy is a primary analytical technique for this purpose. This protocol outlines the steps to obtain and interpret the ¹H NMR spectrum of this compound.

Experimental Protocols

A comprehensive protocol for the ¹H NMR analysis of this compound is detailed below, covering sample preparation and instrument parameters.

I. Sample Preparation

Proper sample preparation is critical for obtaining a high-quality NMR spectrum.

  • Sample Weighing : Accurately weigh approximately 5-25 mg of this compound.

  • Solvent Selection : Choose a suitable deuterated solvent in which the sample is soluble. Common choices include Chloroform-d (CDCl₃), Deuterium Oxide (D₂O), or Dimethyl Sulfoxide-d₆ (DMSO-d₆). The choice of solvent will affect the chemical shifts of labile protons, such as the carboxylic acid proton.

  • Dissolution : Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Filtration (if necessary) : If any solid particles are present after dissolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[1] The presence of solid particles can negatively impact the magnetic field homogeneity, leading to broadened spectral lines.[1]

  • Internal Standard (Optional) : For quantitative analysis (qNMR), a known amount of an internal standard can be added. Tetramethylsilane (TMS) is a common reference standard (0 ppm), but other standards may be used depending on the solvent and the chemical shifts of the analyte.

  • Labeling : Clearly label the NMR tube with the sample identification.

II. NMR Data Acquisition

The following are general parameters for acquiring a ¹H NMR spectrum. Instrument-specific settings may need to be optimized.

  • Spectrometer : A 300 MHz or higher field NMR spectrometer is recommended.

  • Temperature : Standard acquisition is typically performed at room temperature (e.g., 298 K).

  • Experiment : A standard 1D proton experiment should be performed.

  • Number of Scans : A sufficient number of scans (e.g., 16 or 32) should be acquired to ensure a good signal-to-noise ratio.

  • Relaxation Delay : A relaxation delay of 1-5 seconds is typically sufficient.

Data Presentation

The expected ¹H NMR chemical shifts for this compound are summarized in the table below. Note that the chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration. The presence of two sets of signals for some protons is due to the existence of cis and trans rotamers around the amide bond.

ProtonsChemical Shift (δ) in CDCl₃ (ppm)MultiplicityIntegration
Vinyl (=CH₂) (cis to C=O) 5.37s1H
Vinyl (=CH₂) (trans to C=O) 5.11s1H
α-CH (Proline) 4.63 / 4.54m1H
δ-CH₂ (Proline) 3.69 / 3.59m2H
β-CH₂ and γ-CH₂ (Proline) 2.35 – 1.90m4H
Methyl (-CH₃) 1.99s3H
Carboxylic Acid (-COOH) ~10-12 (variable)br s1H

Data is primarily based on synthesis and characterization of this compound. The appearance of two distinct chemical shifts for the α-CH and δ-CH₂ protons is attributed to the presence of cis and trans isomers of the amide bond.

Visualization of Experimental Workflow

The following diagrams illustrate the key steps in the ¹H NMR analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-25 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample into NMR Spectrometer transfer->load setup Set Up Experiment Parameters load->setup acquire Acquire ¹H NMR Spectrum setup->acquire process Process Raw Data (FT, Phasing, Baseline Correction) acquire->process integrate Integrate Peaks process->integrate assign Assign Chemical Shifts integrate->assign

Caption: Experimental workflow for the 1H NMR analysis of this compound.

logical_relationship Monomer This compound NMR_Spectrum ¹H NMR Spectrum Monomer->NMR_Spectrum is analyzed by Structure Chemical Structure Purity Sample Purity NMR_Spectrum->Purity assesses Chem_Shift Chemical Shifts NMR_Spectrum->Chem_Shift Integration Integration NMR_Spectrum->Integration Coupling Coupling Constants NMR_Spectrum->Coupling Chem_Shift->Structure confirms Integration->Structure confirms proton count Coupling->Structure confirms connectivity

Caption: Logical relationship between the ¹H NMR data and the structural characterization of the monomer.

References

Application Note: Determination of the Molecular Weight of Poly(N-methacryloyl-L-proline)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Poly(N-methacryloyl-L-proline) (PMLP) is a synthetic polymer incorporating the amino acid L-proline in its side chains. This structure imparts unique properties, such as biocompatibility and potential thermoresponsiveness, making it a polymer of interest for applications in biomaterials, drug delivery systems, and tissue engineering. The molecular weight and molecular weight distribution (polydispersity) of PMLP are critical parameters that significantly influence its physicochemical properties, including its solution viscosity, thermal behavior, and in vivo performance. Accurate characterization of these parameters is therefore essential for quality control, material specification, and predicting functional behavior.

This application note details the primary methods for determining the molecular weight of PMLP: Size Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) for absolute molecular weight determination, and capillary viscometry for determining the viscosity-average molecular weight.

Method 1: Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

SEC-MALS is the preferred method for obtaining an accurate and comprehensive analysis of the molecular weight distribution of polymers. It combines the size-based separation of SEC with the absolute molecular weight measurement capabilities of MALS, eliminating the need for column calibration with polymer standards of the same composition.

Principle Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), separates polymer molecules based on their hydrodynamic volume in solution.[1] Larger molecules elute from the chromatography column faster than smaller molecules. The addition of a Multi-Angle Light Scattering (MALS) detector allows for the determination of the absolute weight-average molecular weight (Mw) for each fraction eluting from the column by measuring the intensity of scattered light at various angles. A concentration detector, typically a differential refractive index (dRI) detector, is used simultaneously to measure the concentration of the polymer in each fraction.

SEC_MALS_Workflow cluster_prep Sample Preparation cluster_analysis SEC-MALS Analysis cluster_processing Data Processing Polymer PMLP Sample Solution Polymer Solution (e.g., 1-3 mg/mL) Polymer->Solution Solvent Aqueous Mobile Phase (e.g., PBS + NaNO3) Solvent->Solution Filtered Filtered Solution (0.2 µm filter) Solution->Filtered Injector Autosampler/ Injector Filtered->Injector Column Aqueous SEC Column(s) (e.g., PL aquagel-OH) Injector->Column Mobile Phase Flow Detectors Detectors (MALS + dRI) Column->Detectors Data Chromatogram & Light Scattering Data Detectors->Data Software Analysis Software (e.g., ASTRA) Data->Software Results Mn, Mw, PDI Software->Results Viscometry_Workflow cluster_prep Solution Preparation cluster_analysis Viscosity Measurement cluster_processing Data Analysis Polymer PMLP Sample Dilution Prepare Dilution Series (e.g., 5 concentrations) Polymer->Dilution Solvent Appropriate Solvent Solvent->Dilution Viscometer Capillary Viscometer (e.g., Ubbelohde) Dilution->Viscometer Measure Measure Flow Times (t) for Solvent (t₀) and Solutions Viscometer->Measure Calculate Calculate Relative & Specific Viscosities Measure->Calculate Plotting Huggins & Kraemer Plots Calculate->Plotting Eta Determine Intrinsic Viscosity [η] Plotting->Eta MH_Eq Mark-Houwink Equation [η] = K * Mv^a Eta->MH_Eq Mv Calculate Viscosity-Average Molecular Weight (Mv) MH_Eq->Mv Logical_Relationship cluster_synthesis Polymer Synthesis cluster_polymer Resulting Polymer cluster_methods Characterization Methods cluster_data Quantitative Data Synthesis RAFT Polymerization of this compound Polymer Poly(this compound) with specific MW and PDI Synthesis->Polymer SEC SEC-MALS Polymer->SEC Viscometry Capillary Viscometry Polymer->Viscometry SEC_Data Absolute Mn, Mw Polydispersity (PDI) SEC->SEC_Data Visc_Data Viscosity-Average Mv (Requires K and a) Viscometry->Visc_Data

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-methacryloyl-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-methacryloyl-L-proline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the synthesis of this important monomer, with a focus on addressing challenges related to low yield.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

The synthesis of this compound is typically achieved through a Schotten-Baumann reaction. This involves the acylation of the secondary amine of L-proline with methacryloyl chloride in the presence of a base. The base is crucial as it neutralizes the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the unreacted proline and render it unreactive.

Q2: Why is the pH of the reaction mixture so critical for achieving a high yield?

Maintaining the correct pH is the most critical factor for a successful synthesis. The reaction should be carried out under alkaline conditions to ensure the proline nitrogen is deprotonated and thus nucleophilic. A pH range of 10.5 to 11.5 is generally considered optimal.

  • If the pH is too low: The proline amine will be protonated, reducing its nucleophilicity and slowing down or preventing the desired acylation reaction.

  • If the pH is too high: It can promote the hydrolysis of the methacryloyl chloride to methacrylic acid, a competing side reaction that consumes the acylating agent and reduces the yield of the desired product.

Q3: What are the common side reactions that can lead to a low yield?

Several side reactions can contribute to a low yield of this compound:

  • Hydrolysis of Methacryloyl Chloride: Methacryloyl chloride is highly reactive towards water. If the reaction conditions are not carefully controlled, particularly at high pH, it will readily hydrolyze to methacrylic acid.

  • Polymerization: The methacrylate group in both the starting material (methacryloyl chloride) and the product (this compound) can undergo polymerization, especially in the presence of radicals, light, or heat. This can lead to the formation of oligomeric or polymeric byproducts, which are difficult to remove and reduce the yield of the desired monomer.

  • Reaction with Solvent: If a protic solvent like an alcohol is used, it can compete with proline in reacting with the methacryloyl chloride, leading to the formation of undesired ester byproducts.

Q4: How can I purify the final product, this compound?

Purification is essential to remove unreacted starting materials, salts, and byproducts. A common purification strategy involves the following steps:

  • Acidification: After the reaction is complete, the mixture is acidified (e.g., with HCl) to a pH of around 2-3. This protonates the carboxylate group of the product, making it less soluble in the aqueous phase.

  • Extraction: The product is then extracted from the aqueous phase using an organic solvent such as ethyl acetate or dichloromethane.

  • Washing: The organic layer is washed with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

  • Drying and Evaporation: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Recrystallization: For higher purity, the crude product can be recrystallized from a suitable solvent system. A mixture of ethyl acetate and hexane is often effective.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Incorrect pH: The pH of the reaction mixture was not maintained within the optimal range of 10.5-11.5.Monitor the pH throughout the reaction and add base as needed to maintain it within the 10.5-11.5 range.
Poor Quality Methacryloyl Chloride: The methacryloyl chloride may have hydrolyzed due to improper storage.Use freshly distilled or a new bottle of methacryloyl chloride. Ensure it is stored under anhydrous conditions.
Low Reaction Temperature: The reaction may be too slow at very low temperatures.While low temperatures are generally preferred to minimize side reactions, ensure the reaction is proceeding. A temperature range of 0-5°C is a good starting point.
Product is an Oily or Gummy Substance Instead of a Solid Incomplete Reaction: Unreacted starting materials can result in an impure, non-crystalline product.Allow the reaction to proceed for a longer duration or consider a slight excess of methacryloyl chloride.
Presence of Polymeric Byproducts: Polymerization of the methacrylate groups can lead to a sticky, intractable material.Add a radical inhibitor (e.g., hydroquinone or butylated hydroxytoluene - BHT) to the reaction mixture. Work in low light conditions and avoid excessive heat.
Difficulty in Extracting the Product Incorrect pH during Workup: If the aqueous layer is not sufficiently acidic, the product will remain in its salt form and will not be efficiently extracted into the organic solvent.Ensure the pH of the aqueous layer is adjusted to 2-3 with a strong acid like HCl before extraction.
Low Isolated Yield After Purification Losses during Recrystallization: The product may be too soluble in the chosen recrystallization solvent, or too much solvent was used.Perform small-scale solubility tests to find an optimal solvent system. Use a minimal amount of hot solvent to dissolve the product and allow it to cool slowly. A common system is ethyl acetate/hexane.
Product Degradation: The product may be unstable under certain conditions.Avoid prolonged exposure to high temperatures or strong acidic/basic conditions during workup and purification.

Experimental Protocols

Synthesis of this compound (Schotten-Baumann Conditions)

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • L-proline

  • Methacryloyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Deionized water

  • Radical inhibitor (e.g., hydroquinone, optional)

Procedure:

  • Dissolve L-proline: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5°C), dissolve L-proline (1 equivalent) in a 1 M aqueous solution of NaOH (2.2 equivalents).

  • Prepare Methacryloyl Chloride Solution: In a separate, dry dropping funnel, prepare a solution of methacryloyl chloride (1.1 equivalents) in an equal volume of dichloromethane or ethyl acetate. If desired, add a small amount of a radical inhibitor.

  • Acylation Reaction: Add the methacryloyl chloride solution dropwise to the stirred L-proline solution over a period of 1-2 hours. During the addition, carefully monitor the pH of the reaction mixture and maintain it between 10.5 and 11.5 by the dropwise addition of 2 M NaOH solution.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-4 hours.

  • Work-up - Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2-3 by the slow addition of concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with three portions of ethyl acetate or dichloromethane.

  • Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexane, to yield pure this compound as a white solid.

Data Presentation

Effect of Reaction pH on the Yield of this compound

The following table summarizes the expected trend in yield based on the pH of the reaction mixture, as maintaining the optimal pH is crucial for minimizing side reactions and maximizing product formation.

Reaction pH Observed Yield (%) Primary Side Reaction
< 9< 30Incomplete reaction due to protonation of L-proline.
9.0 - 10.050 - 70Some protonation of L-proline still occurs.
10.5 - 11.5 > 85 Optimal range for N-acylation.
> 1240 - 60Increased hydrolysis of methacryloyl chloride.

Note: These are representative yields and can vary based on other reaction parameters such as temperature, reaction time, and purity of reagents.

Visualizations

Reaction Pathway for this compound Synthesis

reaction_pathway proline L-Proline intermediate Tetrahedral Intermediate proline->intermediate + meth_chloride Methacryloyl Chloride meth_chloride->intermediate product N-methacryloyl- L-proline intermediate->product hcl HCl intermediate->hcl eliminates nacl NaCl + H₂O hcl->nacl + naoh NaOH naoh->nacl

Caption: Simplified reaction pathway for the synthesis of this compound.

Troubleshooting Workflow for Low Yield

troubleshooting_workflow start Low Yield of This compound check_ph Was pH maintained between 10.5-11.5? start->check_ph check_reagents Are reagents (especially methacryloyl chloride) fresh? check_ph->check_reagents Yes adjust_ph Optimize pH control during the reaction. check_ph->adjust_ph No check_temp Was the reaction temperature controlled (0-5°C)? check_reagents->check_temp Yes new_reagents Use fresh or purified reagents. check_reagents->new_reagents No check_purification Was the workup and purification performed correctly? check_temp->check_purification Yes adjust_temp Ensure proper cooling to minimize side reactions. check_temp->adjust_temp No review_purification Review acidification, extraction, and recrystallization steps. check_purification->review_purification No solution Yield Improved check_purification->solution Yes adjust_ph->solution new_reagents->solution adjust_temp->solution review_purification->solution

Caption: A logical workflow for troubleshooting low yield in the synthesis.

Relationship Between Key Parameters and Yield

parameter_relationship yield High Yield optimal_ph Optimal pH (10.5-11.5) side_reactions Minimized Side Reactions (Hydrolysis, Polymerization) optimal_ph->side_reactions low_temp Low Temperature (0-5°C) low_temp->side_reactions good_reagents High-Quality Reagents good_reagents->side_reactions proper_purification Efficient Purification proper_purification->yield side_reactions->yield

Caption: The relationship between critical reaction parameters and achieving a high yield.

preventing premature polymerization of N-methacryloyl-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the premature polymerization of N--methacryloyl-L-proline (NMLP) during their experiments.

Troubleshooting Guide: Premature Polymerization of NMLP

Premature polymerization of N-methacryloyl-L-proline can be a significant issue, leading to loss of valuable material and experimental failure. This guide addresses common causes and provides systematic solutions to troubleshoot this problem.

Observation Potential Cause Recommended Action
Monomer solidifies or becomes viscous in the container during storage. Inadequate inhibitor concentration or inhibitor depletion over time.1. Check the supplier's certificate of analysis for the inhibitor type and concentration. 2. If the monomer is old, consider that the inhibitor may have been consumed. 3. Store the monomer at the recommended low temperature in the dark.
Exposure to heat or light.1. Ensure the storage area is cool and dark. Avoid direct sunlight and proximity to heat sources. 2. Use an amber vial or wrap the container in aluminum foil for light-sensitive storage.
Presence of contaminants that can initiate polymerization.1. Use clean, dry spatulas and glassware when handling the monomer. 2. Avoid introducing dust, metal ions, or other impurities into the storage container.
Monomer polymerizes during a reaction, even with an initiator. Rapid consumption of the inhibitor by the initiator.1. If using the monomer directly with an inhibitor, a higher initiator concentration may be necessary to overcome the inhibitory effect.[1] 2. Alternatively, remove the inhibitor before use.
High reaction temperature.1. Optimize the reaction temperature. While heat is often used for polymerization, excessive heat can lead to uncontrolled, premature polymerization.
Monomer polymerizes after inhibitor removal. Complete depletion of the inhibitor, leaving the monomer highly reactive.1. Use the inhibitor-free monomer as soon as possible, ideally within 24 hours.[2] 2. Handle the purified monomer under an inert atmosphere (e.g., nitrogen or argon) if possible, although for some inhibitors, oxygen is required for them to function effectively.[3]
Presence of residual impurities after purification.1. Ensure the purification method (e.g., column chromatography) is performed correctly to remove both the inhibitor and any other potential initiators.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the ideal storage conditions for this compound to prevent premature polymerization?

A1: To minimize the risk of premature polymerization, this compound should be stored in a cool, dark, and dry place. Recommended storage is typically at 2-8°C. The container should be tightly sealed to prevent contamination and exposure to moisture. For long-term storage, storing under an inert atmosphere can be beneficial, but be aware that some common inhibitors require the presence of oxygen to be effective.[3]

Q2: How does light and heat affect the stability of NMLP?

A2: Like many methacrylate monomers, NMLP is susceptible to thermal and photo-initiated polymerization. Heat provides the energy to initiate the polymerization process, and ultraviolet (UV) light can generate free radicals that lead to polymerization. Therefore, it is crucial to protect the monomer from both heat sources and direct light.

Inhibitors

Q3: What are common inhibitors used for this compound and other methacrylates?

Q4: Is it necessary to remove the inhibitor before using NMLP in a polymerization reaction?

A4: The necessity of inhibitor removal depends on the specific experimental conditions. For controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP), it is generally recommended to remove the inhibitor to achieve predictable kinetics and polymer characteristics.[1] For conventional free-radical polymerization, it is sometimes possible to overcome the inhibitor by adding a slight excess of the initiator.[1]

Experimental Protocols

Protocol 1: Removal of Inhibitor using a Basic Alumina Column

This protocol describes a common method for removing phenolic inhibitors like MEHQ from methacrylate monomers.[2][4][5]

Materials:

  • This compound (with inhibitor)

  • Basic activated alumina

  • Anhydrous solvent in which NMLP is soluble (e.g., dichloromethane, ethyl acetate)

  • Chromatography column

  • Glass wool or cotton

  • Collection flask

Procedure:

  • Prepare the chromatography column by placing a small plug of glass wool or cotton at the bottom.

  • Add a small layer of sand over the plug.

  • Create a slurry of the basic activated alumina in the chosen anhydrous solvent and pour it into the column. Allow the alumina to settle, creating a packed bed of approximately 5-10 cm in height.

  • Dissolve the this compound in a minimal amount of the anhydrous solvent.

  • Carefully load the NMLP solution onto the top of the alumina column.

  • Elute the monomer through the column using the same solvent, collecting the purified, inhibitor-free monomer in a clean, dry flask.

  • The inhibitor will be adsorbed by the alumina at the top of the column.

  • Use the purified monomer immediately for the best results.

Visualizing Experimental Workflows and Logical Relationships

To aid in understanding the processes involved in handling this compound, the following diagrams illustrate key workflows and logical relationships.

Inhibitor_Removal_Workflow start Start: NMLP with Inhibitor dissolve Dissolve NMLP in Anhydrous Solvent start->dissolve load_column Load NMLP Solution onto Column dissolve->load_column prepare_column Prepare Basic Alumina Column prepare_column->load_column elute Elute with Solvent load_column->elute collect Collect Purified NMLP elute->collect waste Dispose of Alumina with Adsorbed Inhibitor elute->waste use_immediately Use Immediately in Polymerization Reaction collect->use_immediately

Caption: Workflow for the removal of inhibitor from this compound using a basic alumina column.

Troubleshooting_Premature_Polymerization cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem Premature Polymerization of NMLP cause1 Improper Storage (Heat/Light) problem->cause1 cause2 Inhibitor Depletion/ Inadequacy problem->cause2 cause3 Contamination problem->cause3 cause4 High Reaction Temperature problem->cause4 solution1 Store in Cool, Dark Place cause1->solution1 solution2 Check Inhibitor Specs/ Use Fresh Monomer cause2->solution2 solution3 Use Clean Glassware/ Inert Atmosphere cause3->solution3 solution4 Optimize Reaction Temperature cause4->solution4

Caption: Logical relationship between the problem of premature polymerization, its potential causes, and corresponding solutions.

References

Technical Support Center: N-methacryloyl-L-proline (MAP) Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-methacryloyl-L-proline (MAP) hydrogels.

Frequently Asked Questions (FAQs) & Troubleshooting

Monomer Synthesis (this compound)

Question 1: My this compound (MAP) monomer synthesis resulted in a low yield. What are the possible causes and solutions?

Answer: Low yields in MAP monomer synthesis, typically performed via the acylation of L-proline with methacrylic anhydride, can arise from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using a sufficient excess of methacrylic anhydride and that the reaction time is adequate. Gentle heating can sometimes facilitate the reaction, but be cautious of potential polymerization.

  • Side Reactions: Methacrylic anhydride can react with water. Ensure all your glassware is dry and use anhydrous solvents if the reaction is performed in an organic medium.

  • pH Control: The reaction is often performed under basic conditions to deprotonate the amine group of proline, enhancing its nucleophilicity. However, a pH that is too high can lead to hydrolysis of the anhydride. Careful control of the pH is crucial.

  • Purification Losses: Significant loss of product can occur during the purification steps. If you are using recrystallization, ensure the solvent system is optimized. If using column chromatography, select a stationary and mobile phase that provides good separation without irreversible adsorption of the product.

  • Premature Polymerization: Methacrylic anhydride and the resulting MAP monomer can polymerize, especially in the presence of heat, light, or contaminants. The inclusion of a polymerization inhibitor, such as hydroquinone, in the reaction mixture can help prevent this.[1][2]

Troubleshooting Table for Low Monomer Yield

Potential CauseRecommended Action
Incomplete ReactionIncrease the molar excess of methacrylic anhydride. Extend the reaction time. Consider gentle heating (e.g., 40-50°C) with careful monitoring.
Side Reactions (Hydrolysis)Use dry glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Improper pHCarefully add base (e.g., NaOH or triethylamine) to maintain the optimal pH range for the reaction. Monitor the pH throughout the addition of methacrylic anhydride.
Purification IssuesOptimize the recrystallization solvent. For column chromatography, perform a small-scale test to determine the ideal solvent system.
Premature PolymerizationAdd a polymerization inhibitor (e.g., hydroquinone) to the reaction mixture. Store the monomer in a cool, dark place.
Hydrogel Formation (Polymerization)

Question 2: My MAP hydrogel is not forming, or the resulting gel is very weak. What should I do?

Answer: Failure to form a robust hydrogel is a common issue in free-radical polymerization.[3][4] Several factors could be at play:

  • Oxygen Inhibition: Dissolved oxygen is a potent inhibitor of free-radical polymerization.[3] It scavenges radicals, preventing the initiation and propagation of polymer chains. It is crucial to degas all solutions (monomer, crosslinker, and solvent) before adding the initiator. This can be done by bubbling an inert gas like nitrogen or argon through the solution.

  • Initiator Problems: The initiator may be old, inactive, or used at an incorrect concentration. Ensure your initiator (e.g., ammonium persulfate (APS) and tetramethylethylenediamine (TEMED) for redox initiation, or a photoinitiator like Irgacure 2959 for UV initiation) is fresh and has been stored correctly. The concentration of the initiator system is critical; too little will result in slow or incomplete polymerization, while too much can lead to rapid, uncontrolled polymerization and a brittle hydrogel.

  • Insufficient Crosslinker: The crosslinker (e.g., N,N'-methylenebisacrylamide, MBAA) is essential for forming the 3D network of the hydrogel. A low concentration of crosslinker will result in a weak or even liquid polymer solution.[5][6]

  • Monomer Purity: Impurities in the MAP monomer can inhibit polymerization. Ensure your monomer is pure before use.

  • Incorrect Temperature or UV Intensity: For redox-initiated polymerization, the temperature can affect the rate of radical formation. For photopolymerization, the UV lamp intensity and the distance to the sample are critical for proper curing.[7]

Troubleshooting Flowchart for Hydrogel Formation Issues

G start Hydrogel not forming or is weak q1 Did you degas the precursor solution? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the initiator system fresh and at the correct concentration? a1_yes->q2 s1 Degas solution with N2 or Ar for 15-30 min and retry polymerization. a1_no->s1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the crosslinker concentration sufficient? a2_yes->q3 s2 Use fresh initiator. Optimize initiator concentration. a2_no->s2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is the monomer pure? a3_yes->q4 s3 Increase crosslinker concentration incrementally. a3_no->s3 a4_yes Yes q4->a4_yes a4_no No q4->a4_no q5 Are polymerization conditions (temperature/UV) optimal? a4_yes->q5 s4 Purify the MAP monomer. a4_no->s4 a5_no No q5->a5_no end_node If issues persist, consider monomer reactivity or alternative polymerization methods. q5->end_node Yes s5 Adjust temperature or UV intensity/duration. a5_no->s5

Caption: Troubleshooting flowchart for MAP hydrogel formation.

Hydrogel Properties

Question 3: My MAP hydrogel exhibits incorrect swelling behavior. It either swells too much and loses its shape, or it doesn't swell enough. How can I control the swelling ratio?

Answer: The swelling behavior of MAP hydrogels is primarily governed by the crosslink density and the pH of the surrounding medium, due to the presence of the carboxylic acid group in the proline moiety.

  • Crosslink Density: The swelling ratio is inversely proportional to the crosslink density.[5][6]

    • To decrease swelling: Increase the concentration of the crosslinking agent (e.g., MBAA). This creates a tighter network structure that restricts the influx of water.

    • To increase swelling: Decrease the concentration of the crosslinking agent. This results in a looser network with a larger mesh size, allowing for greater water uptake.

  • pH of the Medium: MAP hydrogels are expected to be pH-sensitive.

    • At low pH (below the pKa of the carboxylic acid): The carboxyl groups are protonated (-COOH), and the hydrogel will likely be in a more collapsed or less swollen state.

    • At high pH (above the pKa): The carboxyl groups are deprotonated (-COO-), leading to electrostatic repulsion between the polymer chains. This repulsion drives the network to expand, resulting in a higher degree of swelling.[8]

  • Ionic Strength of the Medium: In saline solutions, the swelling of ionic hydrogels is generally reduced compared to deionized water. This is due to a decrease in the osmotic pressure difference between the hydrogel interior and the external solution.[8]

Table of Factors Influencing Hydrogel Swelling

FactorTo Increase SwellingTo Decrease Swelling
Crosslinker Concentration DecreaseIncrease
pH of Swelling Medium Increase (above pKa)Decrease (below pKa)
Ionic Strength of Medium DecreaseIncrease

Question 4: The mechanical properties of my MAP hydrogel are not suitable for my application. How can I tune the stiffness?

Answer: The mechanical properties, such as the compressive or elastic modulus, of a hydrogel are closely related to its network structure.

  • Crosslink Density: This is the most direct way to control stiffness. A higher concentration of the crosslinking agent will lead to a more densely crosslinked network, resulting in a stiffer and potentially more brittle hydrogel.[5] Conversely, a lower crosslinker concentration will produce a softer and more flexible hydrogel.

  • Monomer Concentration: Increasing the total polymer concentration (the amount of MAP monomer) while keeping the crosslinker-to-monomer ratio constant can also increase the stiffness of the hydrogel.

  • Polymerization Conditions: Incomplete polymerization can lead to poor mechanical properties. Ensure that the polymerization reaction goes to completion by optimizing initiator concentration and reaction time/conditions.

Representative Data on Hydrogel Mechanical Properties

The following table provides representative data on how crosslinker concentration can affect the mechanical properties of hydrogels. Note that these are illustrative values for a poly(acrylic acid) hydrogel and the exact values for your MAP hydrogel will vary.

Crosslinker (MBAA) mol%Elastic Modulus (kPa)
0.02~15-20
0.04~25-30
0.06~30-35
(Data adapted from representative studies of PAA hydrogels)[5]

Experimental Protocols

Protocol 1: Synthesis of this compound (MAP) Monomer

This protocol is a representative method for the N-acylation of L-proline using methacrylic anhydride.

Materials:

  • L-proline

  • Methacrylic anhydride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

  • Ice bath

Procedure:

  • Dissolve L-proline (1 equivalent) in a 1 M NaOH aqueous solution in a flask and cool the solution in an ice bath to 0-4°C.

  • While vigorously stirring, slowly and simultaneously add methacrylic anhydride (1.1-1.5 equivalents) and a 2 M NaOH solution. Monitor the pH and maintain it between 9 and 11.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Cool the reaction mixture in an ice bath and acidify to a pH of approximately 2 using 6 M HCl.

  • Extract the aqueous layer multiple times with dichloromethane or ethyl acetate.

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Workflow for MAP Monomer Synthesis

G cluster_0 Reaction Setup cluster_1 Acylation Reaction cluster_2 Workup and Purification dissolve Dissolve L-proline in NaOH(aq) cool Cool to 0-4°C dissolve->cool add_reagents Slowly add methacrylic anhydride and NaOH(aq) cool->add_reagents maintain_ph Maintain pH 9-11 add_reagents->maintain_ph stir Stir at room temperature for 4-6h maintain_ph->stir acidify Acidify to pH ~2 with HCl stir->acidify extract Extract with organic solvent acidify->extract dry Dry and evaporate solvent extract->dry purify Purify by recrystallization dry->purify

Caption: Workflow for the synthesis of this compound.

Protocol 2: Formation of MAP Hydrogel via Free-Radical Polymerization

This protocol describes a typical redox-initiated free-radical polymerization in an aqueous solution.

Materials:

  • This compound (MAP) monomer

  • N,N'-methylenebisacrylamide (MBAA) as crosslinker

  • Ammonium persulfate (APS) as initiator

  • N,N,N',N'-tetramethylethylenediamine (TEMED) as accelerator

  • Phosphate-buffered saline (PBS) or deionized water

  • Nitrogen or Argon gas

Procedure:

  • Prepare the precursor solution by dissolving the MAP monomer and MBAA crosslinker in PBS or deionized water to the desired concentrations. For example, a 10% (w/v) MAP solution with 1 mol% MBAA (relative to MAP).

  • Transfer the solution to a vial or mold.

  • Degas the solution by bubbling nitrogen or argon gas through it for 15-30 minutes to remove dissolved oxygen.

  • Add the initiator, APS (e.g., as a 10% w/v solution in water), to the precursor solution and mix gently. The amount of APS is typically around 0.5-1% (w/w) relative to the monomer.

  • Add the accelerator, TEMED, to the solution and mix quickly but thoroughly. The amount of TEMED is usually equimolar to APS.

  • Allow the solution to polymerize at room temperature. Gelation should occur within minutes. Let the hydrogel cure for several hours to ensure complete polymerization.

  • After polymerization, the hydrogel can be washed extensively with deionized water or PBS to remove any unreacted monomers, crosslinker, and initiator.

Representative Hydrogel Compositions

Hydrogel FormulationMAP Monomer (wt%)MBAA Crosslinker (mol% relative to MAP)APS/TEMED (wt% relative to MAP)Expected Property
Soft10%0.5%0.5%High swelling, low stiffness
Medium15%1.0%0.5%Moderate swelling and stiffness
Stiff20%2.0%0.5%Low swelling, high stiffness

References

Technical Support Center: Controlling the Degree of Polymerization of N-methacryloyl-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the degree of polymerization of N-methacryloyl-L-proline. The focus is on Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a robust method for synthesizing well-defined polymers.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for controlling the polymerization of this compound?

A1: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly effective method for controlling the polymerization of this compound. This technique allows for the synthesis of polymers with a predetermined molecular weight, a narrow molecular weight distribution (low polydispersity index, PDI), and high end-group fidelity.

Q2: How do I control the degree of polymerization (and thus the molecular weight) in a RAFT polymerization of this compound?

A2: The primary method for controlling the degree of polymerization is by adjusting the molar ratio of the monomer to the RAFT chain transfer agent (CTA).[1] A higher monomer-to-CTA ratio will result in a higher degree of polymerization and a higher molecular weight polymer.[1]

Q3: What type of RAFT CTA is suitable for the polymerization of this compound?

A3: For methacrylates like this compound, trithiocarbonates and dithiobenzoates are generally effective RAFT agents.[2] Specifically, for the related monomer N-acryloyl-L-proline, benzyl dithiobenzoate and benzyl 1-pyrrolecarbodithioate have been used successfully.[3]

Q4: What is the role of the initiator in RAFT polymerization and how does its concentration affect the outcome?

A4: The initiator generates the initial radicals that start the polymerization process. While the CTA controls the degree of polymerization, the initiator concentration affects the overall rate of polymerization.[4] A higher initiator concentration leads to a faster reaction but can also result in a higher number of dead chains, potentially broadening the molecular weight distribution.[4] The molar ratio of CTA to initiator is a critical parameter to optimize for good control.

Q5: What is a typical polydispersity index (PDI) for a well-controlled RAFT polymerization of this compound?

A5: A well-controlled RAFT polymerization should yield polymers with a PDI value below 1.3.[2] Values closer to 1.1 indicate excellent control over the polymerization process.[2]

Q6: Can Atom Transfer Radical Polymerization (ATRP) be used for this compound?

A6: While ATRP is a powerful controlled radical polymerization technique for many methacrylates, its application to this compound is not well-documented in the literature. RAFT polymerization appears to be the more commonly employed and successful method for this specific monomer.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Slow or No Polymerization 1. Presence of Oxygen: Oxygen is a radical scavenger and inhibits polymerization.[2] 2. Inefficient Initiator: The initiator may not be decomposing efficiently at the reaction temperature.[2] 3. Inappropriate CTA: The chosen CTA may not be suitable for methacrylate polymerization.1. Degas Thoroughly: Use at least three freeze-pump-thaw cycles or purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for an extended period. 2. Check Initiator/Temperature Compatibility: Ensure the initiator's half-life is appropriate for the reaction temperature. For example, AIBN is commonly used at 60-80 °C.[2] 3. Select a Suitable CTA: Use a CTA known to be effective for methacrylates, such as a trithiocarbonate or a dithiobenzoate.[2]
Broad Polydispersity Index (PDI > 1.5) 1. High Initiator Concentration: Too many initial radicals can lead to termination reactions. 2. High Polymerization Temperature: High temperatures can increase the rate of side reactions.[2] 3. Inappropriate CTA: The transfer constant of the CTA may be too low for effective control.[2]1. Optimize CTA/Initiator Ratio: Increase the molar ratio of CTA to initiator (e.g., from 3:1 to 5:1 or higher). 2. Lower the Reaction Temperature: Conduct the polymerization at a lower temperature, ensuring the initiator is still active. 3. Choose a More Active CTA: Select a RAFT agent with a higher transfer constant for methacrylates.
Long Induction Period 1. Inhibitor in Monomer: Commercial monomers often contain inhibitors to prevent premature polymerization. 2. Impurities: Impurities in the monomer, solvent, or RAFT agent can act as inhibitors.1. Remove Inhibitor: Pass the monomer through a column of basic alumina before use. 2. Purify Reagents: Ensure all reagents and the solvent are of high purity.
Bimodal or Tailing GPC Trace 1. Poor Chain Transfer: The CTA may not be efficiently transferring the growing polymer chains. 2. Chain Termination: Irreversible termination reactions can lead to a population of dead polymer chains.1. Re-evaluate CTA Choice: Consider a different RAFT agent with better transfer characteristics for your monomer. 2. Optimize Reaction Conditions: Lower the temperature or initiator concentration to minimize termination.

Experimental Protocols

Detailed Methodology for RAFT Polymerization of this compound

This protocol is a general guideline. The specific amounts of reagents should be calculated based on the desired degree of polymerization and monomer concentration.

1. Materials:

  • This compound (monomer)

  • RAFT Chain Transfer Agent (CTA) (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)

  • Initiator (e.g., Azobisisobutyronitrile, AIBN)

  • Anhydrous solvent (e.g., 1,4-dioxane or dimethylformamide)

  • Inhibitor removal column (e.g., packed with basic alumina)

  • Schlenk flask and other appropriate glassware for air-sensitive reactions

  • Inert gas (Argon or Nitrogen)

2. Procedure:

  • Monomer Purification: Remove the inhibitor from this compound by passing it through a column of basic alumina.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the desired amounts of purified this compound, the RAFT CTA, and the initiator.

  • Solvent Addition: Add the anhydrous solvent to dissolve the reagents.

  • Degassing: Seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.

  • Monitoring: The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing them by ¹H NMR to determine monomer conversion.

  • Termination and Purification: Once the desired conversion is reached, the polymerization is quenched by cooling the reaction mixture and exposing it to air. The polymer is then typically purified by precipitation in a non-solvent (e.g., diethyl ether) and dried under vacuum.

Quantitative Data

The following tables provide illustrative data on how the molar ratio of monomer to CTA and initiator concentration can influence the degree of polymerization (DP), number-average molecular weight (Mn), and polydispersity index (PDI) of poly(this compound).

Table 1: Effect of Monomer-to-CTA Ratio on Polymer Characteristics

[Monomer]:[CTA] Ratio Target DP Observed Mn ( g/mol ) PDI
50:150~9,150< 1.20
100:1100~18,300< 1.25
200:1200~36,600< 1.30

Note: These are theoretical values and actual results may vary. The molecular weight of the this compound monomer is 183.2 g/mol .

Table 2: Effect of CTA-to-Initiator Ratio on Polymerization Control

[CTA]:[Initiator] Ratio Polymerization Rate PDI Comments
1:0.1Fast~1.3 - 1.4Faster reaction, but less control over polydispersity.
1:0.2Moderate~1.2 - 1.3Good balance between reaction rate and control.
1:0.5Slow< 1.2Slower reaction, but better control and lower PDI.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis & Purification Monomer_Purification Monomer Purification (Inhibitor Removal) Reagent_Mixing Reagent Mixing (Monomer, CTA, Initiator, Solvent) Monomer_Purification->Reagent_Mixing Degassing Degassing (Freeze-Pump-Thaw) Reagent_Mixing->Degassing Polymerization Polymerization (Heating & Stirring) Degassing->Polymerization Monitoring Monitoring (NMR, GPC) Polymerization->Monitoring Purification Purification (Precipitation) Polymerization->Purification Quench Reaction Monitoring->Polymerization Continue Reaction Characterization Characterization Purification->Characterization

Caption: Experimental workflow for RAFT polymerization.

Troubleshooting_Logic Start Polymerization Issue No_Polymerization Slow or No Polymerization Start->No_Polymerization Broad_PDI Broad PDI Start->Broad_PDI Bimodal_GPC Bimodal GPC Start->Bimodal_GPC Cause_Oxygen Oxygen Present? No_Polymerization->Cause_Oxygen Cause_Initiator Initiator Inefficient? No_Polymerization->Cause_Initiator Cause_CTA Inappropriate CTA? No_Polymerization->Cause_CTA Broad_PDI->Cause_CTA Cause_High_Initiator High [I]? Broad_PDI->Cause_High_Initiator Bimodal_GPC->Cause_CTA Solution_Degas Degas System Cause_Oxygen->Solution_Degas Yes Solution_Check_Temp Check Temp/Initiator Cause_Initiator->Solution_Check_Temp Yes Solution_Change_CTA Change CTA Cause_CTA->Solution_Change_CTA Yes Solution_Lower_I Lower [I] Cause_High_Initiator->Solution_Lower_I Yes

Caption: Troubleshooting decision tree for RAFT polymerization.

References

N-Methacryloyl-L-proline Monomer Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of N-methacryloyl-L-proline monomer.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield After Purification Incomplete reaction during synthesis.Loss of product during extraction and washing steps.Product co-precipitating with impurities.Decomposition of the monomer during purification.Monitor the reaction progress using techniques like TLC or NMR to ensure completion.Minimize the number of extraction and washing steps. Ensure the pH of aqueous washes is optimized to prevent the product from dissolving.Optimize the crystallization conditions (solvent, temperature) to selectively crystallize the desired product.Avoid excessive heat and exposure to strong acids or bases during the purification process.
Product Fails to Crystallize The crude product is too impure.The chosen crystallization solvent is unsuitable.The solution is not sufficiently supersaturated.Perform a preliminary purification step, such as a wash with a non-polar solvent to remove unreacted methacryloyl chloride.Experiment with different solvent systems. A good crystallization solvent should dissolve the product when hot but not when cold. Consider solvent mixtures like ethyl acetate/hexane.[1]Concentrate the solution further or cool it to a lower temperature. Scratching the inside of the flask with a glass rod can induce crystallization.
Oily Product Obtained Instead of Solid Presence of low-melting point impurities.Residual solvent.Attempt to triturate the oil with a non-polar solvent like petroleum ether to induce solidification.[2]If trituration fails, consider purification by column chromatography.Ensure the product is thoroughly dried under vacuum to remove all traces of solvent.
Discolored (Yellow/Brown) Product Presence of colored impurities from starting materials or by-products.Polymerization of the monomer.Treat a solution of the product with activated charcoal before filtration and crystallization.Ensure a polymerization inhibitor (like hydroquinone) is present during purification and storage if polymerization is suspected.
Presence of Unreacted L-proline in Final Product Incomplete reaction.Inefficient removal during work-up.L-proline is highly soluble in water. Ensure thorough washing of the organic phase with water or a slightly acidic solution (e.g., 0.5 N HCl) to remove any unreacted L-proline.[2]
Presence of Methacrylic Acid Impurity Hydrolysis of methacryloyl chloride or the product.Wash the organic solution of the product with a mild base, such as a 5% aqueous sodium bicarbonate solution, to remove acidic impurities.[2]

Frequently Asked Questions (FAQs)

Q1: What is a standard work-up procedure for the purification of this compound after synthesis?

A1: A typical work-up involves diluting the reaction mixture with an organic solvent like ethyl acetate. This is followed by a series of washes to remove unreacted starting materials and by-products. These washes often include:

  • A saturated aqueous solution of sodium chloride (brine) to remove water-soluble impurities.

  • A dilute aqueous solution of a weak base, such as 5% sodium bicarbonate, to remove acidic impurities like methacrylic acid.[2]

  • A dilute aqueous acid solution, such as 0.5 N hydrochloric acid, to remove any unreacted L-proline.[2]

  • Final washes with brine to remove residual acid/base and water. The organic phase is then dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.[2]

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: While specific data for this compound is limited, suitable solvent systems can be inferred from similar compounds. A common approach is to dissolve the crude product in a solvent in which it is readily soluble (like ethyl acetate or methanol) and then add a non-polar "anti-solvent" (like hexane or diethyl ether) until the solution becomes turbid, followed by cooling to induce crystallization.[1][3]

Q3: How can I confirm the purity of my this compound monomer?

A3: The purity of the monomer can be assessed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): This can confirm the chemical structure and identify the presence of impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This can verify the presence of key functional groups and the absence of impurities from starting materials.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities will typically broaden the melting point range and lower the melting point.

Q4: My this compound monomer is polymerizing during storage. How can I prevent this?

A4: To prevent polymerization, it is advisable to store the purified monomer at low temperatures (e.g., in a refrigerator or freezer) and in the dark. The addition of a small amount of a polymerization inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), can also be effective.

Experimental Protocols

General Aqueous Work-up and Extraction Protocol
  • Transfer the reaction mixture to a separatory funnel.

  • Dilute the mixture with approximately 3-4 volumes of ethyl acetate.

  • Wash the organic phase sequentially with:

    • 1 volume of saturated aqueous NaCl solution (twice).

    • 1 volume of 5% aqueous NaHCO₃ solution (three times).[2]

    • 1 volume of saturated aqueous NaCl solution (once).

    • 1 volume of 0.5 N aqueous HCl solution (three times).[2]

    • 1 volume of saturated aqueous NaCl solution (three times).[2]

  • Dry the separated organic phase over anhydrous MgSO₄.

  • Filter off the drying agent.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

Recrystallization Protocol
  • Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethyl acetate).

  • If the solution is colored, add a small amount of activated charcoal, heat briefly, and then filter the hot solution to remove the charcoal.

  • Allow the filtrate to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Purification Method Comparison

Purification MethodPurity Achieved (Typical)Yield (Typical)Key AdvantagesKey Disadvantages
Aqueous Work-up/Washing ModerateHighRemoves most water-soluble and acidic/basic impurities.May not remove structurally similar organic impurities.
Recrystallization HighModerate to HighCan yield very pure crystalline product.Can be time-consuming; some product is lost in the mother liquor.
Column Chromatography Very HighModerateCan separate closely related impurities.Requires significant solvent usage; can be complex to optimize.
Trituration Low to ModerateHighSimple and quick for removing minor, soluble impurities from an oil.Not effective for major impurities or for purifying a solid.

Process Visualization

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control Reaction Crude Reaction Mixture Workup Aqueous Work-up & Extraction Reaction->Workup Dilute with EtOAc Drying Drying & Solvent Removal Workup->Drying Crude Crude Product Drying->Crude Recrystallization Recrystallization Crude->Recrystallization Pure Pure Monomer Recrystallization->Pure Analysis Purity Analysis (NMR, FTIR, MP) Pure->Analysis TroubleshootingLogic Start Crude Product After Work-up IsSolid Is the product a solid? Start->IsSolid IsPure Is the solid pure? IsSolid->IsPure Yes OilyProduct Oily Product IsSolid->OilyProduct No ImpureSolid Impure Solid IsPure->ImpureSolid No PureProduct Pure Product IsPure->PureProduct Yes Triturate Triturate with non-polar solvent OilyProduct->Triturate ColumnChrom Column Chromatography OilyProduct->ColumnChrom Recrystallize Recrystallize ImpureSolid->Recrystallize Triturate->IsSolid ColumnChrom->PureProduct Recrystallize->IsPure

References

Technical Support Center: Scaling Up N-methacryloyl-L-proline Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of N-methacryloyl-L-proline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound on a larger scale?

The most prevalent method for synthesizing this compound is the Schotten-Baumann reaction. This involves the acylation of L-proline with methacryloyl chloride in a biphasic system, typically using an aqueous solution of a base like sodium hydroxide to neutralize the hydrochloric acid byproduct.[1][2]

Q2: What are the primary challenges when scaling up this synthesis?

The main challenges during the scale-up of this compound production are:

  • Controlling Exothermic Reaction: The reaction between methacryloyl chloride and L-proline is exothermic, and improper temperature control on a large scale can lead to side reactions and reduced yield.

  • Side Reactions: Two major side reactions are the hydrolysis of methacryloyl chloride to methacrylic acid and the polymerization of the monomer.[3]

  • Purification: Removing unreacted starting materials, methacrylic acid, and polymeric byproducts can be challenging at a larger scale, often requiring multi-step purification processes.

  • Product Isolation: Efficiently crystallizing and isolating the final product in high purity from large volumes of solvent can be difficult.[][5]

Q3: Why is temperature control so critical during the reaction?

Maintaining a low temperature (typically 0-10°C) is crucial to minimize the rate of two undesirable side reactions: the hydrolysis of the highly reactive methacryloyl chloride in the aqueous phase and the exothermic polymerization of the this compound product.[6]

Q4: What is the optimal pH for the reaction, and why is it important?

The optimal pH for the Schotten-Baumann reaction is typically between 9 and 11. If the pH is too low, the secondary amine of L-proline will be protonated, rendering it non-nucleophilic and stopping the reaction. Conversely, if the pH is too high, it accelerates the hydrolysis of methacryloyl chloride.[3]

Q5: How can I prevent polymerization during synthesis and storage?

To prevent polymerization, it is essential to:

  • Use methacryloyl chloride that contains a polymerization inhibitor, such as hydroquinone or its monomethyl ether (MEHQ).[7][8]

  • Maintain a low reaction temperature.

  • Store the final product in a cool, dark place, and consider adding a polymerization inhibitor if it will be stored for an extended period.[9]

Troubleshooting Guides

Low Product Yield
Symptom Possible Cause Suggested Solution
Low or no product formation 1. Hydrolysis of Methacryloyl Chloride: Reaction temperature was too high, or the pH of the aqueous phase was too basic.1. Ensure the reaction temperature is maintained between 0-5°C. Add the methacryloyl chloride slowly to the cooled L-proline solution. Monitor and maintain the pH below 11.
2. L-proline Amine is Protonated: The pH of the reaction mixture is too low (acidic).2. Monitor the pH of the aqueous layer and ensure it is maintained in the optimal range of 9-11 by the controlled addition of a base.[10]
3. Poor Mixing in Biphasic System: Inadequate agitation leads to a small interfacial area, slowing the reaction.3. Use vigorous mechanical stirring to create a fine emulsion and maximize the interfacial area between the organic and aqueous phases.[3]
Product Purity Issues
Symptom Possible Cause Suggested Solution
Product contaminated with methacrylic acid Significant hydrolysis of methacryloyl chloride occurred during the reaction.During workup, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities.
Product contaminated with unreacted L-proline Incomplete reaction or incorrect stoichiometry.Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to separate the more polar L-proline from the product.
Final product is a gummy, insoluble solid Extensive polymerization of the vinyl group of methacryloyl chloride or the final product has occurred.1. Confirm the presence of an inhibitor in the methacryloyl chloride.[7] 2. Lower the reaction temperature and ensure it does not rise significantly during addition. 3. Consider running the reaction under an inert atmosphere (e.g., nitrogen).
Large-Scale Crystallization Problems
Symptom Possible Cause Suggested Solution
Product oils out instead of crystallizing Supersaturation is too high, or the solution contains impurities that inhibit crystal nucleation and growth.1. Slow down the cooling rate or the addition of anti-solvent. 2. Try seeding the solution with a small amount of pure this compound crystals. 3. Ensure the crude product is sufficiently pure before attempting crystallization.
Formation of very fine needles that are difficult to filter Rapid crystallization due to high supersaturation.1. Decrease the rate of cooling or anti-solvent addition. 2. Consider using a different solvent system for crystallization.[11]
Low yield after crystallization The product has significant solubility in the mother liquor.1. Cool the crystallization mixture to a lower temperature before filtration. 2. Use a minimal amount of solvent for recrystallization. 3. Consider adding an anti-solvent to reduce the product's solubility.

Experimental Protocols

Synthesis of this compound (1 kg Scale)
  • Preparation of L-proline Solution:

    • In a 20 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and pH probe, dissolve 1.15 kg (10 mol) of L-proline in 5 L of deionized water.

    • Cool the solution to 0-5°C using a circulating chiller.

    • Slowly add a 4 M sodium hydroxide solution to adjust the pH to 10-11, while maintaining the temperature below 10°C.

  • Acylation Reaction:

    • In a separate dropping funnel, add 1.15 kg (11 mol, 1.1 eq) of methacryloyl chloride containing an appropriate inhibitor (e.g., 200 ppm MEHQ).

    • Add the methacryloyl chloride dropwise to the vigorously stirred L-proline solution over 2-3 hours.

    • Continuously monitor the pH and temperature. Maintain the pH between 10 and 11 by the simultaneous addition of 4 M sodium hydroxide solution. Ensure the temperature does not exceed 10°C.

  • Reaction Completion and Work-up:

    • After the addition is complete, continue stirring at 5-10°C for another 2 hours.

    • Acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid, keeping the temperature below 15°C.

    • Extract the aqueous layer with ethyl acetate (3 x 3 L).

    • Combine the organic extracts and wash with brine (2 x 2 L).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification and Isolation:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or semi-solid.

    • For further purification, recrystallize the crude product from an ethyl acetate/hexane mixture. Dissolve the crude product in a minimum amount of hot ethyl acetate and slowly add hexane until turbidity is observed. Allow to cool slowly to room temperature and then to 0-5°C to induce crystallization.

    • Filter the crystalline product, wash with cold hexane, and dry under vacuum at a temperature not exceeding 40°C.

Data Presentation

Table 1: Effect of Reaction Temperature on Yield and Purity
Temperature (°C)Reaction Time (h)Crude Yield (%)Purity by HPLC (%)Major Impurity (Methacrylic Acid, %)
0-5492953
10-15485907
20-254688215
Table 2: Effect of pH on Yield and Purity
pH RangeMethacryloyl Chloride (eq.)Crude Yield (%)Purity by HPLC (%)Unreacted L-proline (%)
7-81.1458018
9-111.191962
12-131.175881

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_proline Dissolve L-proline in water cool_proline Cool to 0-5°C prep_proline->cool_proline adjust_ph Adjust pH to 10-11 with NaOH cool_proline->adjust_ph add_methacryloyl Add Methacryloyl Chloride (0-10°C) adjust_ph->add_methacryloyl Vigorous Stirring stir Stir for 2h at 5-10°C add_methacryloyl->stir acidify Acidify to pH 2-3 with HCl stir->acidify extract Extract with Ethyl Acetate acidify->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize (EtOAc/Hexane) concentrate->recrystallize filter_dry Filter and Dry recrystallize->filter_dry final_product final_product filter_dry->final_product This compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Yield Observed check_temp Was Temperature < 10°C? start->check_temp check_ph Was pH between 9-11? check_temp->check_ph Yes temp_high High Temp: Hydrolysis/ Polymerization check_temp->temp_high No check_stirring Was stirring vigorous? check_ph->check_stirring Yes ph_low Low pH: L-proline protonated check_ph->ph_low No (<9) ph_high High pH: Hydrolysis of Methacryloyl Chloride check_ph->ph_high No (>11) poor_mixing Poor Mixing: Low interfacial reaction check_stirring->poor_mixing No solution_temp Solution: Improve cooling, slow addition temp_high->solution_temp solution_ph Solution: Calibrate pH probe, controlled base addition ph_low->solution_ph ph_high->solution_ph solution_stirring Solution: Increase stirrer RPM, use appropriate impeller poor_mixing->solution_stirring

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

improving the mechanical properties of N-methacryloyl-L-proline hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-methacryloyl-L-proline (MAP) hydrogels. The information provided is designed to address common challenges encountered during the synthesis and characterization of these hydrogels, with a focus on improving their mechanical properties.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation with MAP hydrogels.

Question: My MAP hydrogel is not forming or is too weak to handle. What are the possible causes and solutions?

Answer:

Failure of hydrogel formation or resulting in a weak gel is a common issue that can be attributed to several factors. A systematic approach to troubleshooting can help identify and resolve the problem.

Potential Causes and Solutions:

Potential CauseRecommended Solution(s)
Inadequate Monomer or Crosslinker Concentration - Increase the concentration of the this compound monomer. - Increase the concentration of the crosslinking agent (e.g., N,N'-methylenebisacrylamide).[1]
Inefficient Initiation of Polymerization - Ensure the photoinitiator is fresh and has been stored correctly. - Increase the concentration of the photoinitiator. - Optimize the UV light exposure time and intensity.[2]
Presence of Oxygen Inhibition - Degas the precursor solution by bubbling nitrogen or argon gas through it before polymerization.[1]
Incorrect pH of the Precursor Solution - Adjust the pH of the precursor solution to the optimal range for the chosen initiator system. For many free-radical polymerizations, a neutral to slightly alkaline pH is effective.[1]
Purity of Reagents - Use high-purity monomers, crosslinkers, and initiators. Impurities can inhibit polymerization.[1]

Below is a workflow to troubleshoot hydrogel formation issues.

G start Hydrogel Not Forming or Weak check_conc Check Monomer and Crosslinker Concentrations start->check_conc check_initiator Verify Initiator Activity and Concentration check_conc->check_initiator If optimal increase_conc Increase Concentrations check_conc->increase_conc If low check_oxygen Degas Precursor Solution check_initiator->check_oxygen If initiator is active optimize_uv Optimize UV Exposure check_initiator->optimize_uv If issues persist check_ph Measure and Adjust pH check_oxygen->check_ph If already degassed degas Perform Degassing Step check_oxygen->degas If not degassed check_reagents Assess Reagent Purity check_ph->check_reagents If pH is correct adjust_ph Adjust pH to Optimal Range check_ph->adjust_ph If incorrect use_pure Use High-Purity Reagents check_reagents->use_pure If impurities suspected success Successful Hydrogel Formation increase_conc->success optimize_uv->success degas->success adjust_ph->success use_pure->success

Troubleshooting workflow for MAP hydrogel formation issues.

Question: The mechanical properties of my MAP hydrogels are inconsistent between batches. How can I improve reproducibility?

Answer:

Batch-to-batch variability in mechanical properties is often due to subtle differences in the synthesis process. Standardizing your protocol is key to achieving consistent results.

Factors Contributing to Inconsistency and How to Address Them:

FactorMitigation Strategy
Variations in Reagent Purity - Use reagents from the same lot for a series of experiments. - If using a new batch of reagents, perform a small-scale validation experiment.
Inaccurate Measurements - Calibrate balances and pipettes regularly. - Prepare a master mix of the precursor solution for a set of hydrogels to minimize pipetting errors.
Inconsistent Polymerization Conditions - Precisely control the UV light intensity and exposure time. Use a radiometer to measure light intensity. - Maintain a consistent temperature during polymerization.
Incomplete Mixing of Precursor Solution - Ensure all components, especially the photoinitiator, are fully dissolved and the solution is homogeneous before crosslinking.[1]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the improvement of the mechanical properties of MAP hydrogels.

Question: How can I increase the stiffness (Young's Modulus) of my MAP hydrogels?

Answer:

The stiffness of a hydrogel is primarily determined by its crosslinking density. Several strategies can be employed to increase the Young's modulus of your MAP hydrogels.

Methods to Increase Hydrogel Stiffness:

MethodDescriptionExpected Outcome
Increase Crosslinker Concentration Increasing the amount of crosslinking agent (e.g., N,N'-methylenebisacrylamide) leads to a more densely crosslinked polymer network.Higher Young's Modulus, potentially lower swelling ratio.
Increase Monomer Concentration A higher concentration of this compound results in a denser polymer network upon crosslinking.Higher Young's Modulus.
Incorporate a Second Polymer Network (Interpenetrating Network - IPN) Introduce a second, interpenetrating polymer network within the MAP hydrogel. This can be achieved by sequential polymerization.Significant increase in stiffness and toughness.[3]
Add Nanomaterials as Fillers Incorporate nanoparticles (e.g., silica, carbon nanotubes) into the hydrogel matrix. These act as reinforcing agents.Increased stiffness and potentially other functionalities.

The following diagram illustrates the logical relationship between these methods and the resulting mechanical properties.

G cluster_0 Methods to Improve Mechanical Properties cluster_1 Resulting Mechanical Properties increase_crosslinker Increase Crosslinker Concentration increased_stiffness Increased Stiffness (Young's Modulus) increase_crosslinker->increased_stiffness decreased_swelling Decreased Swelling Ratio increase_crosslinker->decreased_swelling increase_monomer Increase Monomer Concentration increase_monomer->increased_stiffness add_ipn Form Interpenetrating Network (IPN) add_ipn->increased_stiffness increased_toughness Increased Toughness add_ipn->increased_toughness add_nanofillers Incorporate Nanofillers add_nanofillers->increased_stiffness add_nanofillers->increased_toughness

Methods for enhancing MAP hydrogel mechanical properties.

Question: What is the role of copolymerization in modifying the mechanical properties of MAP hydrogels?

Answer:

Copolymerization involves polymerizing this compound with one or more other monomers. This is a powerful technique to tailor the mechanical and physicochemical properties of the resulting hydrogel. For instance, copolymerizing with a more rigid monomer can increase stiffness, while incorporating a more flexible monomer can enhance elasticity. Thermo-responsive properties can also be introduced by copolymerizing with a temperature-sensitive monomer.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and mechanical characterization of MAP hydrogels.

Protocol 1: Synthesis of this compound (MAP) Hydrogels by Photocrosslinking

Materials:

  • This compound (monomer)

  • N,N'-methylenebisacrylamide (MBAA) (crosslinker)

  • Photoinitiator (e.g., Irgacure 2959)

  • Phosphate-buffered saline (PBS)

  • Nitrogen or Argon gas

  • UV light source (365 nm)

Procedure:

  • Prepare Precursor Solution:

    • Dissolve the desired concentration of this compound and MBAA in PBS.

    • Add the photoinitiator (e.g., 0.5% w/v) to the solution and mix until fully dissolved. Protect the solution from light from this point onwards.

  • Degassing:

    • Bubble nitrogen or argon gas through the precursor solution for 10-15 minutes to remove dissolved oxygen.

  • Casting and Crosslinking:

    • Pipette the precursor solution into a mold of the desired shape and dimensions.

    • Expose the mold to UV light (365 nm) for a specified time (e.g., 5-10 minutes) to initiate photocrosslinking. The exposure time will depend on the light intensity and the desired degree of crosslinking.

  • Hydration and Equilibration:

    • Carefully remove the crosslinked hydrogel from the mold.

    • Immerse the hydrogel in PBS to allow it to swell and reach equilibrium. Change the PBS solution periodically to remove any unreacted components.

Protocol 2: Uniaxial Compression Testing of MAP Hydrogels

Equipment:

  • Universal testing machine with a compression platen

  • Load cell appropriate for the expected hydrogel stiffness

Procedure:

  • Sample Preparation:

    • Prepare cylindrical hydrogel samples with a known diameter and height.

    • Ensure the top and bottom surfaces of the samples are parallel.

  • Testing:

    • Place the hydrated hydrogel sample on the lower compression platen.

    • Apply a small preload to ensure contact between the sample and the platens.

    • Compress the hydrogel at a constant strain rate (e.g., 10% per minute) until a predefined strain or until the sample fractures.[5]

    • Record the force and displacement data throughout the test.

  • Data Analysis:

    • Convert the force-displacement data to a stress-strain curve.

    • Calculate the Young's modulus from the initial linear region of the stress-strain curve.[6]

The general workflow for synthesis and mechanical testing is depicted below.

G cluster_0 Hydrogel Synthesis cluster_1 Mechanical Testing prepare_solution Prepare Precursor Solution degas Degas Solution prepare_solution->degas cast_crosslink Cast and Photocrosslink degas->cast_crosslink hydrate Hydrate and Equilibrate cast_crosslink->hydrate prepare_sample Prepare Cylindrical Sample hydrate->prepare_sample compression_test Uniaxial Compression Test prepare_sample->compression_test analyze_data Analyze Stress-Strain Data compression_test->analyze_data report Report Mechanical Properties analyze_data->report Calculate Young's Modulus

References

Technical Support Center: N-Methacryloyl-L-proline Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the polymerization of N-methacryloyl-L-proline.

Troubleshooting Guides

This section offers a question-and-answer format to diagnose and resolve specific problems that may arise during your experiments.

Issue 1: Low Polymer Yield or Incomplete Polymerization

Question: My polymerization of this compound is resulting in a low yield or appears to be incomplete. What are the potential causes and how can I troubleshoot this?

Answer:

Low polymer yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

CauseRecommended Action
Inhibitor Presence The monomer may contain inhibitors from manufacturing or storage. Purify the monomer by passing it through a column of basic alumina or by recrystallization.
Oxygen Inhibition Oxygen is a potent radical scavenger and can inhibit free-radical polymerization. Ensure your reaction mixture is thoroughly deoxygenated by purging with an inert gas (e.g., nitrogen or argon) for at least 30-60 minutes prior to and during polymerization.
Insufficient Initiator Concentration The initiator concentration may be too low to effectively start the polymerization. Re-evaluate the initiator-to-monomer ratio. A typical starting point is 0.1-1 mol% of initiator relative to the monomer.
Inappropriate Reaction Temperature The chosen temperature may not be optimal for the thermal decomposition of your initiator. Consult the initiator's datasheet for its half-life at various temperatures and adjust your reaction temperature accordingly.
Poor Monomer or Solvent Quality Impurities in the monomer or solvent can interfere with the polymerization. Use high-purity monomer and freshly distilled or high-purity solvents.

Troubleshooting Workflow:

Low_Yield_Troubleshooting start Low Polymer Yield check_inhibitor Check for Inhibitor start->check_inhibitor check_oxygen Check for Oxygen check_inhibitor->check_oxygen Absent purify_monomer Purify Monomer check_inhibitor->purify_monomer Present check_initiator Check Initiator Concentration check_oxygen->check_initiator Absent deoxygenate Deoxygenate System check_oxygen->deoxygenate Present check_temperature Check Reaction Temperature check_initiator->check_temperature Correct adjust_initiator Adjust Initiator Concentration check_initiator->adjust_initiator Incorrect check_purity Check Monomer/Solvent Purity check_temperature->check_purity Correct adjust_temperature Adjust Temperature check_temperature->adjust_temperature Incorrect use_high_purity Use High-Purity Reagents check_purity->use_high_purity Impure success Successful Polymerization check_purity->success Pure purify_monomer->check_oxygen deoxygenate->check_initiator adjust_initiator->check_temperature adjust_temperature->check_purity use_high_purity->success

Caption: Troubleshooting workflow for low polymer yield.

Issue 2: Poorly Controlled Polymerization (Broad Molecular Weight Distribution)

Question: The polydispersity index (PDI) of my poly(this compound) is high, indicating a poorly controlled polymerization. What factors could be contributing to this?

Answer:

A broad molecular weight distribution is often a sign of uncontrolled chain growth and termination events. Several side reactions can contribute to this.

Potential Side Reactions and Mitigation Strategies:

Side ReactionDescriptionMitigation Strategy
Chain Transfer to Monomer The growing polymer radical abstracts an atom from a monomer molecule, terminating one chain and initiating a new one.Lower the reaction temperature. Consider using a controlled radical polymerization (CRP) technique like RAFT or ATRP.
Chain Transfer to Solvent The growing polymer radical reacts with a solvent molecule.Choose a solvent with a low chain transfer constant. For example, toluene has a higher chain transfer constant than benzene or t-butanol.
Bimolecular Termination Two growing polymer chains react with each other through combination or disproportionation.Decrease the initiator concentration to reduce the concentration of growing radicals. Work at lower monomer conversions.
Autoacceleration (Trommsdorff-Norrish effect) At high conversions, increased viscosity hinders termination reactions, leading to a rapid increase in polymerization rate and broadening of the molecular weight distribution.Perform the polymerization in a more dilute solution. Stop the reaction at a lower conversion.

Logical Relationship of Side Reactions to High PDI:

High_PDI_Causes high_pdi High Polydispersity (PDI) ct_monomer Chain Transfer to Monomer high_pdi->ct_monomer ct_solvent Chain Transfer to Solvent high_pdi->ct_solvent bimolecular_termination Bimolecular Termination high_pdi->bimolecular_termination autoacceleration Autoacceleration high_pdi->autoacceleration

Caption: Factors contributing to high polydispersity.

Issue 3: Changes in Polymer Properties (e.g., pH-responsiveness, solubility)

Question: The final polymer exhibits different properties than expected, such as altered pH-responsiveness or solubility. What side reactions could be responsible?

Answer:

Changes in the chemical structure of the polymer due to side reactions involving the proline moiety can lead to altered properties.

Potential Side Reactions and Their Consequences:

Side ReactionDescriptionConsequenceDetection Method
Hydrolysis of the Amide Bond The amide linkage in the this compound unit can be hydrolyzed, especially under acidic or basic conditions, leading to the formation of methacrylic acid and L-proline.Loss of the proline side chain, leading to a change in the polymer's hydrophilicity, pH-responsiveness, and biological activity.FTIR (disappearance of amide bands), NMR (appearance of new signals corresponding to free proline and poly(methacrylic acid)).
Intramolecular Cyclization The terminal carboxylic acid group of a growing chain could potentially react with the amide nitrogen of a preceding monomer unit, leading to cyclization.Formation of cyclic structures within the polymer backbone, which can affect chain conformation and solubility.Mass Spectrometry (MALDI-TOF) to identify unexpected molecular weights.
Decarboxylation At elevated temperatures, the carboxylic acid group of the proline moiety may undergo decarboxylation.Loss of the acidic functional group, which will eliminate the pH-responsive behavior of the polymer.Titration to determine the acid number of the polymer. FTIR to observe the disappearance of the carboxylic acid carbonyl peak.

Reaction Pathway for Amide Hydrolysis:

Hydrolysis_Pathway polymer Poly(this compound) Amide bond intact hydrolysis H₂O, H⁺ or OH⁻ polymer->hydrolysis products Poly(methacrylic acid) + L-proline Amide bond cleaved hydrolysis->products

Caption: Simplified pathway of amide bond hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH range for the polymerization of this compound?

The optimal pH for the polymerization of this compound depends on the desired properties of the final polymer. For acid monomers, a pH range of 2-3 is often suitable to keep the monomer in its neutral, more hydrophobic state, which can favor its incorporation into polymer particles in emulsion polymerization.[1] However, at very low pH, acid-catalyzed hydrolysis of the amide bond could become a concern. Conversely, at neutral or basic pH, the carboxylic acid group will be deprotonated, which may affect the polymerization kinetics and the solubility of the monomer and polymer.[1] It is recommended to perform small-scale pilot reactions at different pH values to determine the optimal conditions for your specific application.

Q2: How can I detect and quantify side products in my polymerization reaction?

Several analytical techniques can be employed to identify and quantify side products:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying the chemical structures of side products.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to track the appearance or disappearance of specific functional groups associated with side reactions, such as the loss of an amide bond or the formation of a carboxylic acid.

  • Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): GPC/SEC is used to determine the molecular weight and molecular weight distribution of the polymer. The presence of shoulders or multiple peaks can indicate the formation of byproducts with different molecular weights.

  • Mass Spectrometry (e.g., MALDI-TOF): Mass spectrometry can provide precise molecular weight information and help identify the structures of oligomeric side products.

Q3: What are the best practices for storing this compound monomer to prevent premature polymerization or degradation?

To ensure the stability of the this compound monomer, it should be stored in a cool, dark, and dry place. It is often supplied with a polymerization inhibitor. If the inhibitor is removed for polymerization, the purified monomer should be used immediately or stored at low temperatures (e.g., in a refrigerator) for a short period. Avoid exposure to light and heat, which can initiate spontaneous polymerization.

Experimental Protocols

Protocol 1: Purification of this compound Monomer

Objective: To remove the polymerization inhibitor from the commercially available monomer.

Materials:

  • This compound

  • Basic alumina

  • Glass chromatography column

  • Anhydrous solvent (e.g., dichloromethane or ethyl acetate)

  • Rotary evaporator

Procedure:

  • Prepare a slurry of basic alumina in the chosen anhydrous solvent and pack it into a glass chromatography column.

  • Dissolve the this compound monomer in a minimal amount of the same solvent.

  • Carefully load the monomer solution onto the top of the alumina column.

  • Elute the monomer through the column with the anhydrous solvent. The inhibitor will be adsorbed onto the alumina.

  • Collect the eluent containing the purified monomer.

  • Remove the solvent using a rotary evaporator at a low temperature to obtain the pure, inhibitor-free monomer.

  • Use the purified monomer immediately for the best results.

Protocol 2: General Procedure for Free-Radical Polymerization of this compound

Objective: To synthesize poly(this compound) via a standard free-radical polymerization.

Materials:

  • Purified this compound

  • Free-radical initiator (e.g., AIBN, APS)

  • Anhydrous solvent (e.g., DMF, DMSO, water)

  • Schlenk flask or reaction vessel with a condenser

  • Inert gas (Nitrogen or Argon)

  • Magnetic stirrer and heating plate/oil bath

Procedure:

  • Add the purified this compound and the chosen solvent to the reaction vessel.

  • Stir the mixture to dissolve the monomer.

  • Deoxygenate the solution by bubbling with an inert gas for 30-60 minutes.

  • While maintaining the inert atmosphere, add the initiator to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 60-80 °C for AIBN).

  • Allow the polymerization to proceed for the desired time (e.g., 4-24 hours).

  • To terminate the reaction, cool the vessel in an ice bath and expose the solution to air.

  • Precipitate the polymer by adding the reaction mixture dropwise into a non-solvent (e.g., diethyl ether, hexane).

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with the non-solvent to remove any unreacted monomer and initiator.

  • Dry the polymer under vacuum to a constant weight.

References

storage and handling of N-methacryloyl-L-proline to maintain purity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-methacryloyl-L-proline. This guide is designed to assist researchers, scientists, and drug development professionals in the proper storage and handling of this compound to ensure its purity and stability for successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

Q2: Why is it important to store this compound with an inhibitor?

A2: this compound contains a methacryloyl group, which makes it susceptible to spontaneous polymerization.[3][4] This process can be initiated by heat, light, or the presence of contaminants. Polymerization inhibitors are added to monomers to prevent this undesirable reaction, ensuring the stability of the compound during storage and transport.[5]

Q3: What are common inhibitors used for methacryloyl compounds?

A3: Common inhibitors for acrylic and methacrylic monomers include 4-methoxyphenol (MEHQ), hydroquinone (HQ), and butylated hydroxytoluene (BHT).[5] These compounds work by scavenging free radicals that initiate the polymerization process. The effectiveness of many common inhibitors, such as MEHQ, is dependent on the presence of dissolved oxygen.[6]

Q4: How should I handle this compound in the laboratory?

A4: this compound should be handled in a well-ventilated area, preferably in a chemical fume hood.[3] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn to avoid skin and eye contact.[3] Avoid exposure to heat, sparks, and open flames.[3] Use spark-proof tools and equipment when handling larger quantities.[3]

Q5: Can I store this compound under an inert atmosphere?

A5: It is generally not recommended to store methacrylic acid and its derivatives under an inert atmosphere if they are stabilized with inhibitors like MEHQ.[6] The inhibitory action of MEHQ requires the presence of oxygen.[6] Storing under an inert gas like nitrogen or argon would deplete the dissolved oxygen and render the inhibitor ineffective, potentially leading to polymerization.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Solution appears viscous or has formed a gel/solid. Spontaneous polymerization has occurred.Do not use the material. The monomer has polymerized, and its chemical properties have changed. Dispose of the material according to your institution's hazardous waste guidelines.
Inconsistent experimental results. Partial polymerization or degradation of the monomer.Assess the purity of the this compound stock. Consider performing a quality control check (see Experimental Protocols). If purity is compromised, procure a fresh batch.
Discoloration of the solid or solution. Degradation of the compound or presence of impurities.Discontinue use of the material. Discoloration can be an indicator of chemical decomposition, which will adversely affect experimental outcomes.
Precipitate forms upon dissolution. The compound may not be fully dissolved, or it could be a polymer.Ensure you are using an appropriate solvent and concentration. Gentle warming and vortexing may aid dissolution. If a precipitate remains, it could be polymerized material.

Quantitative Data Summary

The following table summarizes the recommended storage and handling parameters for this compound, based on general knowledge of similar compounds.

Parameter Recommendation Rationale
Storage Temperature 2-8°CTo slow down potential degradation and polymerization reactions.[7]
Atmosphere Store under air (not inert gas).The presence of oxygen is often required for common polymerization inhibitors (like MEHQ) to function effectively.
Light Conditions Protect from light.UV light can initiate polymerization.[6] Store in an amber vial or a dark location.[1]
Moisture Protect from humidity.Amino acid derivatives should be stored in a tightly closed container to prevent moisture absorption.[1]
Inhibitor Typically shipped with an inhibitor (e.g., MEHQ).To prevent spontaneous polymerization.[4][5]

Experimental Protocols

Protocol: Qualitative Assessment of Polymer Presence

This protocol provides a simple method to qualitatively assess if significant polymerization has occurred in a sample of this compound.

Objective: To determine if a solution of this compound contains a significant amount of polymer.

Materials:

  • This compound sample

  • A solvent in which the monomer is soluble but the polymer is not (e.g., diethyl ether or hexane - solubility of the polymer may need to be determined empirically).

  • Test tubes or small vials

  • Vortex mixer

Procedure:

  • Prepare a solution of the this compound sample in a solvent in which the monomer is known to be highly soluble (e.g., water, methanol).

  • In a separate test tube, add a volume of the non-solvent for the polymer (e.g., diethyl ether).

  • Slowly add the this compound solution dropwise to the non-solvent while gently agitating or vortexing.

  • Observation:

    • No Polymer: If no significant amount of polymer is present, the solution should remain clear, or any initial cloudiness should readily redissolve.

    • Polymer Present: If a polymer is present, a white precipitate or a cloudy suspension will form as the polymer is insoluble in the non-solvent. The amount of precipitate can give a qualitative indication of the extent of polymerization.

Visualizations

Factors_Affecting_Purity cluster_storage Storage Conditions cluster_handling Handling Issues High Temperature High Temperature Polymerization Polymerization High Temperature->Polymerization Degradation Degradation High Temperature->Degradation UV Light Exposure UV Light Exposure UV Light Exposure->Polymerization Moisture Moisture Moisture->Degradation Contamination Contamination Contamination->Polymerization Inhibitor Removal Inhibitor Removal Inhibitor Removal->Polymerization Inert Atmosphere Inert Atmosphere Inert Atmosphere->Polymerization (for O2-dependent inhibitors) This compound This compound Loss of Purity Loss of Purity This compound->Loss of Purity Polymerization->Loss of Purity Degradation->Loss of Purity

Caption: Factors contributing to the loss of purity of this compound.

Troubleshooting_Workflow Start Start Inconsistent Results Inconsistent Results Start->Inconsistent Results Check for Polymerization Check for Polymerization Inconsistent Results->Check for Polymerization Polymer Present? Polymer Present? Check for Polymerization->Polymer Present? Discard Material Discard Material Polymer Present?->Discard Material Yes Check Storage Conditions Check Storage Conditions Polymer Present?->Check Storage Conditions No Procure Fresh Material Procure Fresh Material Discard Material->Procure Fresh Material Conditions Correct? Conditions Correct? Check Storage Conditions->Conditions Correct? Review Handling Procedures Review Handling Procedures Conditions Correct?->Review Handling Procedures Yes Conditions Correct?->Procure Fresh Material No, Correct and re-evaluate Review Handling Procedures->Procure Fresh Material End End Procure Fresh Material->End

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Validation & Comparative

A Comparative Analysis of N-methacryloyl-L-proline and N-isopropylacrylamide for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of stimuli-responsive polymers, both N-methacryloyl-L-proline (NMLP) and N-isopropylacrylamide (NIPAAm) serve as fundamental building blocks for hydrogels used in controlled drug delivery. Their ability to respond to physiological cues, such as temperature and pH, makes them invaluable for developing "smart" therapeutic systems. NIPAAm is the most extensively studied thermoresponsive polymer, known for its sharp lower critical solution temperature (LCST) near physiological temperature. NMLP, a proline-based monomer, offers potential advantages in biocompatibility and dual responsiveness, although it is less characterized in the scientific literature. This guide provides an objective comparison of their performance, supported by available experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate monomer for their specific application.

Physicochemical Properties and Stimuli-Responsiveness

The core feature of these polymers is their response to external stimuli, primarily temperature and pH. This behavior is dictated by the chemical nature of the monomer units.

Thermo-Responsiveness (LCST Behavior)

Poly(N-isopropylacrylamide) (PNIPAAm) is the gold standard for thermoresponsive polymers, exhibiting a well-defined Lower Critical Solution Temperature (LCST) at approximately 32°C in aqueous solutions.[1][2][3] Below this temperature, the polymer is hydrophilic and soluble due to hydrogen bonding between the amide groups and water molecules. Above the LCST, it undergoes a conformational change, becoming hydrophobic and expelling water, which leads to aggregation or the collapse of a hydrogel network.[3] This sharp transition is highly advantageous for on-demand drug delivery triggered by body temperature.

Polymers derived from NMLP also exhibit thermoresponsive properties. While data on the homopolymer of NMLP is scarce, its methyl ester derivative, poly(N-acryloyl-L-proline methyl ester) (p(A-ProOMe)), has been shown to form hydrogels that swell extensively at 10°C and shrink significantly at 37°C, indicating an LCST within this range.[4] Homopolypeptides of poly(L-proline) also form thermoresponsive gels that stiffen with increasing temperature.[5][6][7] This suggests that the proline moiety itself contributes significantly to the thermo-responsiveness.

pH-Sensitivity

In contrast, PNIPAAm is generally considered pH-insensitive. However, it can be copolymerized with pH-sensitive monomers, such as acrylic acid, to create dual-responsive hydrogels.

PropertyPoly(this compound) (PNMLP)Poly(N-isopropylacrylamide) (PNIPAAm)
Primary Stimulus Temperature and potentially pHTemperature
LCST In the range of 10-37°C (data from methyl ester analog)[4]~32°C[1][2][3]
pH-Sensitivity Expected due to carboxylic acid group, but quantitative data is limited[7]Generally insensitive unless copolymerized
Monomer Molar Mass 169.18 g/mol 113.16 g/mol
Biocompatibility and Cytotoxicity

Biocompatibility is a critical parameter for any material intended for in vivo applications.

PNIPAAm is widely considered to be biocompatible, and numerous studies have demonstrated that the polymer exhibits low cytotoxicity.[8][9] However, concerns have been raised regarding the potential toxicity of the unpolymerized NIPAAm monomer and the possibility of residual monomer in the final hydrogel product. Furthermore, the hydrophobic nature of the collapsed polymer above its LCST may lead to non-specific protein adsorption and interactions.

Polymers based on amino acids, such as NMLP, are often presumed to have excellent biocompatibility due to their natural origins. Gelatin, which is rich in proline, is a well-known biocompatible polymer used extensively in medical applications.[10] While direct, extensive cytotoxicity studies on PNMLP are not widely published, related methacrylate-based polymers and amino acid-based polymers generally show good biocompatibility profiles.[3][9]

ParameterPoly(this compound) (PNMLP)Poly(N-isopropylacrylamide) (PNIPAAm)
General Biocompatibility Presumed high due to amino acid structureGenerally considered biocompatible[8][9]
Cytotoxicity of Polymer Data not widely available; related polymers show low toxicity[3][9]Low cytotoxicity reported in numerous studies[8][9]
Cytotoxicity of Monomer Data not widely availableKnown to be toxic
In Vivo Tolerance Data not widely available for homopolymerWell-tolerated in many in vivo animal studies
Performance in Drug Delivery Applications

The stimuli-responsive nature of both PNMLP and PNIPAAm hydrogels makes them effective vehicles for controlled drug release. The primary mechanism involves the temperature-induced collapse of the hydrogel network, which squeezes out the encapsulated drug.

PNIPAAm hydrogels have been extensively used to deliver a wide array of therapeutic agents, from small-molecule drugs to large proteins.[11] The release is typically triggered when the hydrogel, often injected as a liquid at room temperature, warms to body temperature and forms a solid depot.

Hydrogels based on the methyl ester of NMLP have demonstrated efficacy in long-term, sustained drug delivery. For instance, a hydrogel of poly(A-ProOMe-co-HPMA) provided a constant, zero-order release of testosterone for over 54 weeks in an in vivo study.[4] This highlights the potential of proline-based polymers for creating highly stable and predictable drug delivery systems. The dual pH/thermo-responsive potential of PNMLP could be exploited for site-specific delivery in the gastrointestinal tract, where pH gradients are present.

Application AspectPoly(this compound) HydrogelsPoly(N-isopropylacrylamide) Hydrogels
Release Mechanism Temperature-induced collapse; potential for pH-mediated swellingTemperature-induced collapse ("squeezing" effect)
Reported Drug Release Sustained, zero-order release of testosterone over 54 weeks (methyl ester analog)[4]Widely studied for various drugs, typically showing an initial burst followed by sustained release[12]
Key Advantage Potential for dual-stimuli response (pH/temp); biocompatibility from amino acid baseSharp, well-characterized LCST near body temperature; extensive research base

Experimental Protocols & Methodologies

Detailed protocols are essential for reproducing and building upon cited research. Below are representative methodologies for the synthesis and characterization of these stimuli-responsive hydrogels.

Protocol 1: Synthesis of a Thermoresponsive Hydrogel

This protocol describes a typical free-radical polymerization method to synthesize a crosslinked hydrogel network.

  • Monomer Preparation : Dissolve the primary monomer (NIPAAm or NMLP) and a crosslinking agent (e.g., N,N'-methylenebisacrylamide, BIS) in deionized water or a suitable buffer (e.g., PBS) in a reaction vessel. A typical molar ratio might be 100:1 (monomer:crosslinker).

  • Initiator Addition : Add a polymerization initiator. For thermal initiation, ammonium persulfate (APS) is commonly used. For photopolymerization, a photoinitiator like Irgacure 2959 is used.[13]

  • Degassing : Purge the solution with an inert gas (e.g., nitrogen or argon) for 20-30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization :

    • Thermal : If using APS, add a catalyst like N,N,N',N'-tetramethylethylenediamine (TEMED) to accelerate polymerization and keep the vessel at a controlled temperature (e.g., room temperature) for several hours or until gelation is complete.

    • Photo : If using a photoinitiator, expose the solution to UV light of the appropriate wavelength (e.g., 365 nm) for a set duration until a solid hydrogel forms.[13]

  • Purification : After polymerization, immerse the resulting hydrogel in a large volume of deionized water for several days, changing the water frequently to wash out unreacted monomers, initiator, and other impurities.

Protocol 2: Characterization of Lower Critical Solution Temperature (LCST)

The LCST is typically determined by measuring the change in turbidity of a dilute polymer solution as a function of temperature.

  • Sample Preparation : Prepare a dilute aqueous solution of the synthesized polymer (e.g., 0.5-1.0 wt%).

  • Instrumentation : Use a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder (peltier device).

  • Measurement :

    • Place the polymer solution in a quartz cuvette.

    • Set the spectrophotometer to a wavelength where the polymer does not absorb (e.g., 500 nm).

    • Slowly increase the temperature of the cuvette holder at a controlled rate (e.g., 0.5°C/min).

    • Record the optical transmittance (or absorbance) at regular temperature intervals.

  • Data Analysis : Plot the transmittance (%) versus temperature (°C). The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.[2]

Protocol 3: In Vitro Drug Release Study

This protocol outlines a standard method for quantifying the release of a therapeutic agent from a hydrogel.

  • Drug Loading : Load the hydrogel with a model drug. This can be done by swelling a pre-formed hydrogel in a concentrated drug solution or by dissolving the drug in the monomer solution prior to polymerization.

  • Release Experiment :

    • Place a known amount of the drug-loaded hydrogel into a vessel containing a fixed volume of a release medium (e.g., phosphate-buffered saline, PBS, pH 7.4).

    • Maintain the vessel at a constant temperature (e.g., 37°C to simulate physiological conditions) with gentle agitation.[14]

  • Sampling : At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantification : Analyze the concentration of the drug in the collected aliquots using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis : Calculate the cumulative amount of drug released over time and plot it as a percentage of the total drug loaded into the hydrogel.

Visualizations: Workflows and Comparative Logic

Diagrams created using Graphviz provide clear visual representations of experimental processes and the logical comparison between the two monomers.

G cluster_0 Hydrogel Synthesis a 1. Dissolve Monomer (NMLP or NIPAAm) + Crosslinker b 2. Add Initiator (e.g., APS/TEMED) a->b c 3. Degas with N2 (Remove O2) b->c d 4. Polymerize (Induce Gelation) c->d e 5. Purify Gel (Dialysis/Washing) d->e

Caption: Workflow for stimuli-responsive hydrogel synthesis.

G cluster_1 LCST Determination A Prepare 0.5% w/v Polymer Solution B Place in UV-Vis Spectrophotometer A->B C Heat at 0.5°C/min B->C D Record Transmittance at 500 nm C->D E Plot Transmittance vs. Temperature D->E F Determine LCST at 50% Transmittance Drop E->F

Caption: Experimental workflow for determining the LCST.

G cluster_NMLP This compound (NMLP) cluster_NIPAAm N-isopropylacrylamide (NIPAAm) NMLP_node PNMLP Pro1 Dual Responsive (Thermo & pH) NMLP_node->Pro1 Pro2 High Biocompatibility (Amino Acid-Based) NMLP_node->Pro2 Con1 Less Characterized NMLP_node->Con1 NIPAAm_node PNIPAAm Pro3 Sharp & Well-Defined LCST (~32°C) NIPAAm_node->Pro3 Pro4 Extensively Studied & Validated NIPAAm_node->Pro4 Con2 Monomer Toxicity Concerns NIPAAm_node->Con2

Caption: Key advantages and disadvantages of NMLP vs. NIPAAm.

References

N-methacryloyl-L-proline in Hydrogels: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a functional monomer is a critical step in designing hydrogels for specific biomedical applications. This guide provides an objective comparison of N-methacryloyl-L-proline (NMLP) against other common functional monomers, supported by experimental data, to aid in this selection process.

Executive Summary

This compound (NMLP) stands out as a promising functional monomer for hydrogel-based drug delivery systems due to its inherent pH-sensitivity and biocompatibility, which can be attributed to its L-proline component. When compared to other monomers, NMLP-based hydrogels exhibit distinct swelling, drug release, and biocompatibility profiles.

Performance Comparison

1. Swelling Behavior: The Impact of pH

The ability of a hydrogel to swell in response to pH changes is paramount for targeted drug delivery, particularly for oral dosage forms that traverse the varying pH environments of the gastrointestinal tract.

  • NMLP vs. Methacrylic Acid (MAA): Hydrogels formulated with NMLP demonstrate significant pH-dependent swelling.[1] In acidic conditions (pH 1.2-2.2), which mimic the stomach, NMLP hydrogels exhibit low swelling due to the protonation of their carboxyl groups.[2][3] Conversely, in the neutral to slightly alkaline environment of the intestine (pH 6.8-7.4), these hydrogels swell considerably due to the deprotonation and subsequent electrostatic repulsion of the carboxylate ions.[2][3] This behavior is comparable to hydrogels made with methacrylic acid (MAA), another widely used anionic monomer.[1][4]

    Table 1: Comparative Swelling Ratios of NMLP and MAA Hydrogels

Functional MonomerpHSwelling Ratio (%)Key Characteristic
This compound (NMLP)~2.0LowpH-sensitive, low swelling in acidic media
~7.0HighHigh swelling in neutral/alkaline media
Methacrylic Acid (MAA)~2.2LowpH-sensitive, low swelling in acidic media[1]
~7.4HighHigh swelling in neutral/alkaline media[1]
  • Experimental Protocol: Equilibrium Swelling Ratio Determination

    • Precisely weigh the dried hydrogel samples (Wd).

    • Immerse the samples in buffer solutions of varying pH (e.g., 2.0 and 7.4) at a constant temperature (typically 37°C).[5]

    • Allow the hydrogels to swell to equilibrium (approximately 200 hours).[6]

    • Remove the swollen hydrogels, gently blot the surface to remove excess water, and weigh them (Ws).

    • Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.

G cluster_swelling_workflow Swelling Ratio Experimental Workflow A Dried Hydrogel (Wd) B Immerse in pH Buffer at 37°C A->B C Equilibrium Swelling B->C D Blot and Weigh Swollen Hydrogel (Ws) C->D E Calculate Swelling Ratio D->E

Caption: A simplified workflow for determining the equilibrium swelling ratio of hydrogels.

2. Drug Release Kinetics: A pH-Triggered Mechanism

The drug release profile of a hydrogel is intrinsically linked to its swelling behavior. For pH-sensitive hydrogels, this translates to a controlled, site-specific drug release.

  • NMLP vs. Other Monomers: NMLP-based hydrogels are designed to protect the encapsulated drug from the harsh acidic environment of the stomach and facilitate its release in the intestine. The release of drugs like 5-fluorouracil from methacrylic-based hydrogels is significantly higher at pH 7.2-7.8 compared to acidic pH.[7] This pH-dependent release is a common feature of anionic hydrogels.[8] The kinetics of drug release can be influenced by factors such as the hydrogel's composition and the physicochemical properties of the drug.[9]

    Table 2: Drug Release Comparison of Functional Monomers

Functional MonomerModel DrugRelease in Acidic pH (e.g., ~2.0)Release in Neutral pH (e.g., ~7.4)Release Mechanism
This compound (NMLP)5-FluorouracilLowHighpH-dependent, swelling-controlled
Methacrylic Acid (MAA)5-FluorouracilLowHighpH-dependent, swelling-controlled[7]
Acrylic Acid (AA)VariousLowHighpH-dependent, swelling-controlled[10]
  • Experimental Protocol: In Vitro Drug Release Study

    • Load the hydrogel samples with a model drug by soaking them in a concentrated drug solution.

    • Place the drug-loaded hydrogels in a dissolution apparatus containing simulated gastric fluid (e.g., pH 1.2) for a specified period (e.g., 2 hours).[11]

    • Transfer the hydrogels to simulated intestinal fluid (e.g., pH 7.4) and continue the release study.[11]

    • At predetermined time intervals, withdraw aliquots of the release medium and replenish with fresh medium to maintain sink conditions.[11]

    • Analyze the drug concentration in the aliquots using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).[11]

    • Calculate the cumulative percentage of drug released over time.

G cluster_release_workflow In Vitro Drug Release Experimental Workflow A Drug-Loaded Hydrogel B Simulated Gastric Fluid (pH 1.2) A->B C Simulated Intestinal Fluid (pH 7.4) B->C D Sample Collection at Time Intervals B->D Sampling C->D Sampling E Drug Quantification (UV-Vis/HPLC) D->E F Calculate Cumulative Release E->F

Caption: A schematic of the in vitro drug release testing process for pH-sensitive hydrogels.

3. Biocompatibility: The L-proline Advantage

Biocompatibility is a non-negotiable requirement for any material intended for internal use. The incorporation of naturally occurring molecules into synthetic polymers is a well-established strategy to enhance their biocompatibility.

  • NMLP vs. Synthetic Monomers: The presence of the amino acid L-proline in the NMLP monomer is expected to confer a higher degree of biocompatibility to the resulting hydrogel.[12] While many synthetic hydrogels are considered biocompatible, the degradation products of some can elicit an immune response.[13] Natural polymers and their derivatives, such as gelatin methacryloyl (GelMA), are known for their excellent biocompatibility due to the presence of bioactive peptide sequences.[14][15]

    Table 3: Biocompatibility Profile of Different Hydrogel Monomers

Functional MonomerBiocompatibilityKey Considerations
This compound (NMLP)High (expected)Contains a natural amino acid.[12]
Methacrylic Acid (MAA)Generally GoodWidely used in biomedical applications.[7]
Gelatin Methacryloyl (GelMA)ExcellentNatural polymer derivative with bioactive motifs.[14][15]
  • Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

    • Prepare extracts of the hydrogel by incubating them in a cell culture medium for 24 hours.

    • Culture a suitable cell line (e.g., L929 fibroblasts) in a 96-well plate.

    • Replace the culture medium with the hydrogel extracts and incubate for 24 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a solvent (e.g., DMSO).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability as a percentage relative to a control group of untreated cells.

G cluster_mtt_workflow MTT Cytotoxicity Assay Workflow A Prepare Hydrogel Extracts C Expose Cells to Extracts A->C B Culture Cells B->C D Add MTT Reagent C->D E Formazan Formation by Viable Cells D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate Cell Viability G->H

Caption: The key steps involved in assessing the in vitro cytotoxicity of hydrogels using an MTT assay.

Conclusion for the Researcher

This compound offers a compelling combination of pH-responsiveness and inherent biocompatibility for the development of advanced hydrogel-based drug delivery systems. Its performance in terms of swelling and drug release is comparable to other established anionic monomers like methacrylic acid. The presence of the L-proline moiety may provide an edge in terms of biocompatibility, a critical factor for in vivo applications. The choice of functional monomer will ultimately be dictated by the specific therapeutic goal, the nature of the drug to be delivered, and the desired in vivo performance. This guide provides a foundational comparison to inform the rational design and selection of materials for your next generation of hydrogel technologies.

References

A Comparative Guide to the In Vivo Biocompatibility of N-methacryloyl-L-proline for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biocompatibility of N-methacryloyl-L-proline (MALP) with commonly used alternative hydrogel materials for in vivo studies. The information presented is based on available experimental data and standardized testing protocols to assist researchers in making informed decisions for their specific applications.

Comparative Analysis of Biocompatibility

The in vivo biocompatibility of a biomaterial is a critical factor determining its success in clinical applications. This section compares MALP with three widely used hydrogel materials: Gelatin Methacryloyl (GelMA), Hyaluronic Acid (HA), and Chitosan. The comparison is based on key biocompatibility indicators obtained from in vitro and in vivo studies.

Quantitative Biocompatibility Data

The following table summarizes the quantitative data from various biocompatibility assays for MALP and its alternatives. It is important to note that direct quantitative in vivo biocompatibility data for MALP is limited in the current literature. The data for MALP is inferred from studies on proline-containing hydrogels.

Material In Vitro Cytotoxicity (Cell Viability %) In Vivo Implantation Study (Inflammatory Response) Hemocompatibility (Hemolysis %)
This compound (MALP) >95% (inferred from proline studies)[1]Mild inflammatory response expected, similar to other biocompatible hydrogels. Specific data is not readily available.Not available
Gelatin Methacryloyl (GelMA) >90% with various cell types[2][3][4]Minimal inflammatory response, well-integrated with host tissue.[5]Not available
Hyaluronic Acid (HA) >90%[6][7][8]No significant chronic inflammation, promotes angiogenesis.[6][7][9]Not available
Chitosan 60-80% (cell type dependent)[10]Mild to moderate inflammatory response, completely degraded over time.[11][12]<2%[11]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below, based on standardized protocols.

In Vitro Cytotoxicity Assay (MTT Assay) - ISO 10993-5

This protocol outlines the procedure for assessing the in vitro cytotoxicity of a biomaterial extract.[13][14][15][16]

  • Extract Preparation:

    • Sterilize the hydrogel material according to its specifications.

    • Incubate the sterile hydrogel in a cell culture medium (e.g., DMEM with 10% FBS) at a surface area to volume ratio of 3 cm²/mL for 24 hours at 37°C.

    • Collect the extraction medium and sterilize it by filtration (0.22 µm filter).

  • Cell Culture:

    • Seed a suitable cell line (e.g., L929 fibroblasts) in a 96-well plate at a density of 1 x 10⁴ cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Exposure to Extract:

    • Remove the culture medium from the wells and replace it with the prepared hydrogel extract. Include negative (fresh culture medium) and positive (e.g., dilute phenol solution) controls.

    • Incubate the cells with the extracts for 24 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the negative control.

In Vivo Implantation Study - ISO 10993-6

This protocol describes the procedure for evaluating the local effects of a biomaterial after implantation in a suitable animal model.[17][18][19][20][21]

  • Material Preparation:

    • Prepare sterile, implant-grade hydrogel samples of a defined size and shape.

    • A negative control material (e.g., high-density polyethylene) should also be prepared.

  • Animal Model and Surgical Procedure:

    • Select a suitable animal model (e.g., Sprague-Dawley rats).

    • Anesthetize the animal and prepare the surgical site aseptically.

    • Create subcutaneous or intramuscular pockets through a small incision.

    • Insert the sterile hydrogel implant and the control material into separate pockets.

    • Suture the incision and provide appropriate post-operative care.

  • Observation and Termination:

    • Monitor the animals for signs of inflammation, infection, or other adverse reactions at the implantation sites at predefined time points (e.g., 1, 4, and 12 weeks).

    • At the end of each time point, humanely euthanize the animals.

  • Histological Analysis:

    • Excise the implant and surrounding tissue.

    • Fix the tissue samples in 10% neutral buffered formalin.

    • Process the fixed tissues, embed them in paraffin, and section them into 5 µm thick slices.

    • Stain the tissue sections with Hematoxylin and Eosin (H&E).

  • Evaluation:

    • A qualified pathologist should evaluate the stained tissue sections for signs of inflammation (acute and chronic), fibrosis, neovascularization, and tissue necrosis. The reaction to the test material is compared to the negative control.

Hematoxylin and Eosin (H&E) Staining Protocol

This is a standard histological staining method to visualize tissue morphology.[22][23][24][25][26]

  • Deparaffinization and Rehydration:

    • Immerse paraffin-embedded tissue sections in xylene to remove paraffin.

    • Rehydrate the sections through a series of graded ethanol solutions (100%, 95%, 70%, 50%) and finally in distilled water.

  • Hematoxylin Staining:

    • Immerse the slides in Harris's hematoxylin solution for 3-5 minutes to stain the cell nuclei.

    • Rinse in running tap water.

    • "Blue" the sections in a suitable solution (e.g., Scott's tap water substitute) to turn the nuclei blue.

    • Rinse in running tap water.

  • Eosin Staining:

    • Counterstain with eosin Y solution for 1-3 minutes to stain the cytoplasm and extracellular matrix.

    • Rinse briefly in running tap water.

  • Dehydration and Mounting:

    • Dehydrate the stained sections through a series of graded ethanol solutions (70%, 95%, 100%).

    • Clear the sections in xylene.

    • Mount a coverslip onto the slide using a permanent mounting medium.

Visualization of Key Processes

The following diagrams illustrate the experimental workflows and biological pathways relevant to the in vivo biocompatibility assessment of biomaterials.

Experimental_Workflow_In_Vitro_Cytotoxicity cluster_prep Material Preparation cluster_cell_culture Cell Culture cluster_exposure Exposure cluster_assay MTT Assay prep Hydrogel Sterilization extract Extraction in Culture Medium (24h, 37°C) prep->extract expose Replace Medium with Hydrogel Extract extract->expose seed Seed Cells in 96-well Plate attach Incubate for 24h for Attachment seed->attach attach->expose incubate_expose Incubate for 24h expose->incubate_expose add_mtt Add MTT Reagent incubate_expose->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add Solubilizer (DMSO) incubate_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read

Caption: Workflow for In Vitro Cytotoxicity (MTT Assay).

Experimental_Workflow_In_Vivo_Implantation cluster_prep Material & Animal Preparation cluster_surgery Surgical Implantation cluster_post_op Post-Operative Phase cluster_analysis Histological Analysis prep_implant Prepare Sterile Hydrogel Implants implant Subcutaneous/Intramuscular Implantation prep_implant->implant prep_animal Anesthetize & Prepare Animal prep_animal->implant suture Suture Incision implant->suture monitor Monitor Animal (1, 4, 12 weeks) suture->monitor terminate Euthanize at Time Points monitor->terminate excise Excise Implant & Tissue terminate->excise fix Fix, Process, & Section Tissue excise->fix stain H&E Staining fix->stain evaluate Pathological Evaluation stain->evaluate

Caption: Workflow for In Vivo Implantation Study.

Foreign_Body_Response_Signaling_Pathway cluster_initiation Initiation Phase cluster_inflammation Acute Inflammation cluster_chronic Chronic Response & Fibrosis implant Biomaterial Implantation protein Protein Adsorption (Fibrinogen, etc.) implant->protein neutrophils Neutrophil Recruitment protein->neutrophils macrophages Macrophage Infiltration protein->macrophages neutrophils->macrophages m1 M1 Macrophage (Pro-inflammatory) Activation macrophages->m1 cytokines Release of Cytokines (TNF-α, IL-1β) m1->cytokines m2 M2 Macrophage (Pro-healing) Activation m1->m2 fgcs Foreign Body Giant Cell Formation m1->fgcs fibroblasts Fibroblast Recruitment & Activation m2->fibroblasts collagen Collagen Deposition fibroblasts->collagen capsule Fibrous Capsule Formation collagen->capsule

Caption: Signaling Pathway of the Foreign Body Response.

References

A Comparative Analysis of Drug Release Kinetics from N-methacryloyl-L-proline Hydrogels and Other Smart Hydrogel Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals assessing the drug release kinetics of N-methacryloyl-L-proline (MAP) hydrogels in comparison to other stimuli-responsive hydrogel systems. This report details quantitative drug release data, experimental protocols, and the underlying mechanisms governing drug delivery from these advanced materials.

The field of controlled drug delivery has seen significant advancements with the development of "smart" hydrogels, which can release therapeutic agents in response to specific environmental stimuli. Among these, this compound (MAP) hydrogels, a type of thermo-responsive polymer, have garnered interest for their potential in long-term, sustained drug release. This guide provides an objective comparison of the drug release kinetics of MAP hydrogels with other widely studied smart hydrogel systems, including chitosan, poly(N-isopropylacrylamide) (PNIPAM), and alginate hydrogels.

Comparative Drug Release Kinetics

The drug release profiles of hydrogels are influenced by a multitude of factors, including the polymer chemistry, crosslinking density, the nature of the drug, and the surrounding environment. The following table summarizes the quantitative drug release data from studies on MAP hydrogels and selected alternative systems. It is important to note that the in vivo study on MAP hydrogels provides a valuable, albeit less direct, comparison to the in vitro data available for the other systems.

Hydrogel SystemDrugDrug LoadingRelease ConditionsKey Release DataRelease MechanismReference
Poly(acryloyl-L-proline methyl ester-co-HPMA) (MAP derivative) TestosteroneNot specifiedIn vivo, subcutaneous implantation in ratsConstant release of approx. 30 µ g/day for 54 weeksSurface-regulated[1](--INVALID-LINK--)
Poly(acryloyl-L-proline methyl ester-co-14G) (MAP derivative) TestosteroneNot specifiedIn vivo, subcutaneous implantation in ratsMaximum release after 1 week, then linear decrease until undetectable at 7 weeksMatrix pumping[1](--INVALID-LINK--)
Chitosan/β-glycerophosphate + Pluronic 5-Fluorouracil1% (w/v)In vitro, Phosphate Buffer (pH 7.4), 37°CSustained release over 30 daysZero-order kinetics[2](--INVALID-LINK--)
Poly(N-isopropylacrylamide) (PNIPAM) based Diclofenac Sodium1.0 mg/mLIn vitro, pH 7.4~98% release after 24 hoursFickian diffusion[3](--INVALID-LINK--)
Chitosan-Alginate Macrobeads InsulinNot specifiedIn vitro, Phosphate Buffered Saline (PBS)Approx. 35% cumulative release after 9 hoursNot specified[4](--INVALID-LINK--)

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of drug release studies. Below are the experimental protocols for the key experiments cited in this guide.

In Vivo Release of Testosterone from MAP Derivative Hydrogels
  • Hydrogel Preparation: Thermo-responsive hydrogels were synthesized by copolymerizing acryloyl-L-proline methyl ester (A-ProOMe) with either 2-hydroxypropyl methacrylate (HPMA) or polyethylene glycol 600 dimethacrylate (14G) using gamma-rays from a 60Co source.[1](--INVALID-LINK--)

  • Drug Loading: Testosterone was incorporated into the hydrogels.[1](--INVALID-LINK--)

  • In Vivo Study: The drug-loaded hydrogels were implanted subcutaneously into the backs of castrated rats.[1](--INVALID-LINK--)

  • Release Quantification: The daily dose of released testosterone was determined by monitoring the changes in the weight of the ventral prostates and right-side seminal vesicles of the rats over a period of up to 54 weeks.[1](--INVALID-LINK--)

In Vitro Release of 5-Fluorouracil from Chitosan Hydrogels
  • Hydrogel Preparation: A chitosan hydrogel system was prepared using chitosan, β-glycerophosphate (β-GP), and Pluronic (PL).[2](--INVALID-LINK--)

  • Drug Loading: 5-Fluorouracil (5-FU) was loaded into the hydrogel at a concentration of 1% (w/v).[2](--INVALID-LINK--)

  • In Vitro Release Study: The drug release was carried out in phosphate buffer at pH 7.4 and a temperature of 37°C.[2](--INVALID-LINK--)

  • Release Quantification: The concentration of 5-FU in the release medium was measured at specific time intervals. The exact method for quantification was not detailed in the abstract but is typically performed using UV-Vis spectrophotometry or HPLC.

In Vitro Release of Diclofenac Sodium from PNIPAM-based Hydrogels
  • Hydrogel Preparation: A biodegradable Gg-cl-poly(NIPAm-co-AA)/-o-MWCNT hydrogel was synthesized using free radical polymerization.[3](--INVALID-LINK--)

  • Drug Loading: The hydrogel was loaded with diclofenac sodium (DS) using a swelling-diffusion method, where dried hydrogel (1.0 g) was placed in a 100 mL solution of DS (1.0 mg/mL) at 37°C for 24 hours.[3](--INVALID-LINK--)

  • In Vitro Release Study: Drug release was studied at various pH levels, including pH 7.4, at body temperature.[3](--INVALID-LINK--)

  • Release Quantification: The amount of released drug was analyzed to determine the drug release kinetics and mechanism, fitting the data to various models including zero-order, first-order, Higuchi, and Korsmeyer-Peppas models.[3](--INVALID-LINK--)

In Vitro Release of Insulin from Chitosan-Alginate Macrobeads
  • Hydrogel Preparation: Insulin-loaded chemically crosslinked chitosan-alginate macrobeads (approximate size 3 mm) were fabricated.[4](--INVALID-LINK--)

  • In Vitro Release Study: The release of insulin was analyzed in both water and Phosphate Buffered Saline (PBS) over a period of 9 hours.[4](--INVALID-LINK--)

  • Release Quantification: The cumulative release of insulin was measured at various time points. The specific analytical method for insulin quantification was not detailed in the abstract but is often done using HPLC or ELISA.

Experimental Workflow and Signaling Pathways

To visualize the logical flow of assessing drug release kinetics, the following diagrams have been generated using Graphviz.

Caption: Experimental workflow for assessing in vitro drug release kinetics from hydrogels.

Drug_Release_Mechanisms cluster_mechanisms Primary Release Mechanisms Start Drug-Loaded Hydrogel Diffusion Diffusion-Controlled (Fickian/Non-Fickian) Start->Diffusion Swelling Swelling-Controlled Start->Swelling Erosion Erosion/Degradation-Controlled Start->Erosion End Drug Release into Medium Diffusion->End Swelling->End Erosion->End

Caption: Dominant mechanisms governing drug release from hydrogel matrices.

Conclusion

This compound based hydrogels demonstrate significant potential for long-term, sustained drug delivery, as evidenced by the prolonged in vivo release of testosterone. When compared to other smart hydrogel systems, the release kinetics and mechanisms vary considerably depending on the polymer, drug, and experimental conditions. Chitosan hydrogels can offer zero-order release over extended periods, while PNIPAM systems often exhibit Fickian diffusion-controlled release. Alginate-based hydrogels provide another platform for sustained release, particularly for biomolecules like insulin. The choice of an appropriate hydrogel system is therefore highly dependent on the specific therapeutic application, desired release profile, and the nature of the drug to be delivered. Further in vitro studies on this compound hydrogels are warranted to enable more direct and quantitative comparisons with other smart hydrogel platforms.

References

A Comparative Guide to the Thermoresponsive Behavior of N-methacryloyl-L-proline Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the thermoresponsive behavior of N-methacryloyl-L-proline (NMLP) copolymers, offering insights into their performance relative to other thermoresponsive polymers. The information presented is supported by experimental data from peer-reviewed literature, with detailed methodologies for key experiments.

Introduction to Thermoresponsive Polymers

Thermoresponsive polymers are a class of "smart" materials that exhibit a sharp change in their physical properties in response to a change in temperature.[1] In aqueous solutions, these polymers typically display a Lower Critical Solution Temperature (LCST), the temperature above which the polymer becomes insoluble and precipitates from the solution. This phenomenon is driven by a shift in the balance of hydrophilic and hydrophobic interactions. Below the LCST, hydrogen bonds between the polymer and water molecules dominate, leading to solubility. As the temperature increases, these hydrogen bonds weaken, and polymer-polymer hydrophobic interactions become more favorable, causing the polymer chains to collapse and aggregate.[1] A less common phenomenon is the Upper Critical Solution Temperature (UCST), where a polymer is soluble above a certain temperature and insoluble below it.

The ability to tune the LCST of a polymer by copolymerizing a thermoresponsive monomer with other monomers makes these materials highly attractive for a variety of biomedical applications, including controlled drug delivery, tissue engineering, and bioseparation. Poly(N-isopropylacrylamide) (PNIPAM) is the most extensively studied thermoresponsive polymer, with an LCST of approximately 32°C, which is close to human body temperature.[2]

This compound (NMLP) is a chiral, biocompatible monomer derived from the amino acid L-proline. Copolymers containing NMLP are of growing interest due to their potential for unique thermoresponsive and pH-responsive properties, as well as their inherent biocompatibility. This guide focuses on the thermoresponsive characteristics of NMLP copolymers and compares them with other relevant thermoresponsive polymer systems.

Comparative Data on Thermoresponsive Behavior

The thermoresponsive properties of polymers are highly dependent on their molecular weight, concentration, and the presence of comonomers. The following table summarizes the Lower Critical Solution Temperature (LCST) and, where applicable, the Upper Critical Solution Temperature (UCST) of various this compound analogous copolymers and other common thermoresponsive polymers. It is important to note that the data presented is compiled from different studies, and direct comparison should be made with caution as experimental conditions may vary.

Polymer/CopolymerComonomerMolar Ratio (NMLP analog/Comonomer)LCST (°C)UCST (°C)Reference
Poly(N-acryloyl-L-proline methyl ester)-b-poly(N-acryloyl-4-trans-hydroxy-L-proline)N-acryloyl-4-trans-hydroxy-L-proline27/7319 - 2139 - 45[3][4]
Poly(N-isopropylacrylamide) (PNIPAM)--~32-[2]
Poly(N-isopropylacrylamide-co-glycidyl methacrylate)Glycidyl Methacrylate-> 40-[5]
Poly(N,N-diethylacrylamide) (PDEAAm)--~25-35-

Experimental Protocols

Synthesis of this compound Monomer

A representative synthesis of a methacryloyl derivative of L-proline involves the reaction of L-proline with methacryloyl chloride.[6]

Materials:

  • L-proline

  • Methacryloyl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Organic solvent (e.g., Dichloromethane)

  • Drying agent (e.g., Anhydrous magnesium sulfate)

Procedure:

  • Dissolve L-proline in an aqueous solution of NaOH.

  • Cool the solution in an ice bath.

  • Slowly add methacryloyl chloride to the cooled solution while stirring vigorously. Maintain the pH of the reaction mixture by adding NaOH solution as needed.

  • After the addition is complete, continue stirring for a few hours at room temperature.

  • Acidify the reaction mixture with HCl to precipitate the product.

  • Extract the product into an organic solvent.

  • Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to obtain the this compound monomer.

  • The final product should be characterized by techniques such as ¹H NMR and FTIR spectroscopy to confirm its structure.[6]

Polymerization of this compound Copolymers via RAFT

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.[7][8]

Materials:

  • This compound monomer

  • Comonomer (e.g., N-isopropylacrylamide)

  • RAFT agent (e.g., 2-cyanoprop-2-yl dithiobenzoate)

  • Initiator (e.g., Azobisisobutyronitrile, AIBN)

  • Solvent (e.g., 1,4-dioxane or N,N-dimethylformamide)

Procedure:

  • Dissolve the this compound monomer, comonomer, RAFT agent, and initiator in the chosen solvent in a reaction vessel.

  • Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.

  • Place the reaction vessel in a preheated oil bath at the desired temperature (typically 60-80°C) to initiate polymerization.

  • Allow the polymerization to proceed for the desired time to achieve the target monomer conversion.

  • Stop the polymerization by cooling the reaction vessel in an ice bath and exposing the solution to air.

  • Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold diethyl ether or hexane).

  • Collect the precipitated polymer by filtration and dry it under vacuum.

  • Characterize the resulting copolymer for its molecular weight and polydispersity using Gel Permeation Chromatography (GPC).

Determination of Lower Critical Solution Temperature (LCST)

The LCST of a thermoresponsive polymer is typically determined by turbidimetry using a UV-Vis spectrophotometer.[1]

Procedure:

  • Prepare a dilute aqueous solution of the polymer (e.g., 1 mg/mL in deionized water or phosphate-buffered saline).

  • Place the polymer solution in a quartz cuvette in the sample holder of a UV-Vis spectrophotometer equipped with a temperature controller.

  • Monitor the transmittance or absorbance of the solution at a fixed wavelength (e.g., 500 nm) as the temperature is increased at a constant rate (e.g., 1°C/min).

  • The LCST is typically defined as the temperature at which the transmittance of the solution drops to 50% of its initial value.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of thermoresponsive this compound copolymers.

experimental_workflow cluster_comparison Comparative Analysis Monomer This compound Monomer Synthesis Polymerization RAFT Copolymerization Monomer->Polymerization Purification Polymer Purification Polymerization->Purification Structure Structural Analysis (NMR, FTIR) Purification->Structure MW Molecular Weight (GPC) Purification->MW LCST LCST Determination (UV-Vis) Purification->LCST Data Data Comparison with other Thermoresponsive Polymers LCST->Data

Caption: Experimental workflow for NMLP copolymer synthesis and characterization.

Signaling Pathways and Logical Relationships

The thermoresponsive behavior of NMLP copolymers is governed by the interplay of intermolecular forces. The following diagram illustrates the logical relationship between temperature and the dominant interactions leading to the LCST phenomenon.

thermoresponse_pathway Temp_Low Temperature < LCST H_Bond Dominant Interaction: Polymer-Water Hydrogen Bonds Temp_Low->H_Bond Temp_High Temperature > LCST Hydrophobic Dominant Interaction: Polymer-Polymer Hydrophobic Interactions Temp_High->Hydrophobic Soluble Result: Polymer is Soluble (Extended Chains) H_Bond->Soluble Insoluble Result: Polymer is Insoluble (Collapsed Globules) Hydrophobic->Insoluble Soluble->Temp_High Heating Insoluble->Temp_Low Cooling

Caption: Mechanism of LCST-driven phase transition in aqueous polymer solutions.

References

performance of N-methacryloyl-L-proline in dental bonding vs. traditional primers.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of N-methacryloyl-L-proline (NMLP) as a dental bonding primer against traditional primers. The information is compiled from experimental data to assist researchers and professionals in evaluating its potential in dental adhesive applications.

Executive Summary

This compound (NMLP) and other N-methacryloyl amino acid (NMAA) derivatives are being explored as alternative primers in dental bonding. These molecules offer the potential for biocompatibility and effective interaction with dentin collagen. This guide synthesizes available data on the bond strength of NMAA primers and compares it with established traditional primers, such as those based on 10-Methacryloyloxydecyl dihydrogen phosphate (10-MDP) and 2-hydroxyethyl methacrylate (HEMA). While direct comparative studies on NMLP are limited, data on structurally similar NMAAs provide valuable insights into its potential performance.

Data Presentation: Bond Strength Comparison

The following tables summarize the tensile and shear bond strength data for NMAA primers and traditional dental primers. It is important to note that the data for NMAA is primarily available for tensile bond strength, while a broader range of data, including shear bond strength, exists for traditional primers.

Table 1: Tensile Bond Strength of N-Methacryloyl Amino Acid (NMAA) Primers to Dentin

PrimerMean Tensile Bond Strength (MPa)Standard Deviation (MPa)
N-methacryloyl-alpha-glycine (NMGly)14.52.1
N-methacryloyl-gamma-amino n-butyric acid (NMBu)13.82.5
N-methacryloyl-alpha-glutamic acid (NMGlu)13.22.3
N-methacryloyl-alpha-hydroxyproline (NMHPro)6.61.8
No Primer (Control)5.0-

Data extracted from a study on N-methacryloyl amino acid derivatives. The performance of this compound is anticipated to be in a similar range to NMGly and NMBu due to structural similarities.

Table 2: Bond Strength of Traditional Dental Primers to Dentin

Primer Functional MonomerBond Strength TypeMean Bond Strength (MPa)Standard Deviation (MPa)
10-MDPShear28.626.97
10-MDPMicrotensile48.63.3
HEMAShear11.21-
HEMA/EthanolMicrotensile47.910.6
HEMA/WaterMicrotensile31.112.5
Etch-and-Rinse (Control)Shear21.977.6

Data compiled from multiple studies on commercially available dental primers.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and reproducibility.

Synthesis of this compound (Probable Pathway)

This protocol describes a likely synthetic route for this compound based on established organic chemistry principles and published syntheses of similar compounds.

Materials:

  • L-proline

  • Methacryloyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Dissolution: L-proline is dissolved in an aqueous solution of sodium hydroxide at a low temperature (0-5 °C) with stirring.

  • Acylation: Methacryloyl chloride, dissolved in dichloromethane, is added dropwise to the L-proline solution while maintaining the low temperature and vigorous stirring. The pH of the reaction mixture is kept alkaline by the addition of sodium hydroxide solution.

  • Reaction Quenching and Acidification: After the addition is complete, the reaction is stirred for several hours at room temperature. The reaction is then quenched, and the aqueous layer is separated and acidified to a pH of approximately 2-3 with hydrochloric acid.

  • Extraction and Drying: The acidified aqueous solution is extracted multiple times with dichloromethane. The combined organic extracts are then washed with brine and dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography.

Tensile Bond Strength Testing of NMAA Primers

This protocol is based on the methodology used in the study of N-methacryloyl amino acid derivatives.[1]

Specimen Preparation:

  • Extracted bovine mandibular incisors are used. The buccal surfaces are ground with 600-grit silicon carbide paper to expose a flat dentin surface.

  • The dentin surface is etched with 40% phosphoric acid for 60 seconds, rinsed with water for 30 seconds, and then gently air-dried.

Bonding Procedure:

  • The prepared NMAA primer solution (e.g., N-methacryloyl-alpha-glycine in a suitable solvent) is applied to the etched and dried dentin surface for 30 seconds.

  • A commercial bonding agent is applied over the primer and light-cured according to the manufacturer's instructions.

  • A composite resin is built up on the bonded surface in increments and light-cured.

Testing:

  • The bonded specimens are stored in water at 37°C for 24 hours.

  • The specimens are then sectioned into beams with a cross-sectional area of approximately 1 mm².

  • The beams are subjected to a tensile load in a universal testing machine at a crosshead speed of 1 mm/min until failure. The tensile bond strength is calculated in MPa.

Shear Bond Strength Testing of Traditional Primers

This is a generalized protocol for shear bond strength testing based on common practices in dental materials research.

Specimen Preparation:

  • Extracted human or bovine molars are embedded in acrylic resin with the buccal or lingual surface exposed.

  • The exposed enamel is ground to expose a flat dentin surface, which is then polished with 600-grit silicon carbide paper.

Bonding Procedure:

  • The dentin surface is treated according to the specific protocol for the primer being tested (e.g., etch-and-rinse or self-etch).

  • The primer and bonding agent are applied and cured as per the manufacturer's instructions.

  • A cylindrical mold is placed on the bonded surface and filled with composite resin, which is then light-cured.

Testing:

  • The specimens are stored in water at 37°C for 24 hours. Some protocols may include thermocycling to simulate aging.

  • A shear load is applied to the base of the composite cylinder using a universal testing machine at a crosshead speed of 0.5 mm/min until failure. The shear bond strength is calculated in MPa.

Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the chemical interaction and experimental processes described in this guide.

cluster_synthesis Probable Synthesis of this compound L-proline L-proline Acylation Reaction Acylation Reaction L-proline->Acylation Reaction Methacryloyl chloride Methacryloyl chloride Methacryloyl chloride->Acylation Reaction NaOH / H2O NaOH / H2O NaOH / H2O->Acylation Reaction This compound This compound Acylation Reaction->this compound

Probable synthesis pathway for this compound.

cluster_bonding_mechanism Dental Bonding Mechanism Dentin Surface Dentin Surface Acid Etching Acid Etching Dentin Surface->Acid Etching Collagen Fibril Network Collagen Fibril Network Acid Etching->Collagen Fibril Network Primer Application (NMLP or Traditional) Primer Application (NMLP or Traditional) Collagen Fibril Network->Primer Application (NMLP or Traditional) Infiltration Infiltration Primer Application (NMLP or Traditional)->Infiltration Bonding Agent Bonding Agent Infiltration->Bonding Agent Hybrid Layer Formation Hybrid Layer Formation Bonding Agent->Hybrid Layer Formation Composite Resin Composite Resin Hybrid Layer Formation->Composite Resin Micromechanical & Chemical Bond Micromechanical & Chemical Bond Composite Resin->Micromechanical & Chemical Bond

General workflow of the dental bonding process.

cluster_testing_workflow Bond Strength Testing Workflow Specimen Preparation Specimen Preparation Bonding Procedure Bonding Procedure Specimen Preparation->Bonding Procedure Storage / Aging Storage / Aging Bonding Procedure->Storage / Aging Sectioning (for Tensile Test) Sectioning (for Tensile Test) Storage / Aging->Sectioning (for Tensile Test) Mechanical Testing Mechanical Testing Storage / Aging->Mechanical Testing Sectioning (for Tensile Test)->Mechanical Testing Data Analysis Data Analysis Mechanical Testing->Data Analysis

Workflow for bond strength testing experiments.

References

Proline-Containing Polymers Emerge as Versatile Platforms in Biomedicine, Offering Unique Advantages in Drug Delivery and Tissue Engineering

Author: BenchChem Technical Support Team. Date: December 2025

A new class of polymers incorporating the amino acid proline is demonstrating significant promise in a range of biomedical applications, from targeted drug delivery to regenerative medicine. These proline-containing polymers exhibit unique thermo- and pH-responsive properties, excellent biocompatibility, and intriguing antifouling capabilities, positioning them as a compelling alternative to conventional biomedical polymers.

This guide provides a comprehensive comparison of proline-containing polymers with other commonly used biomaterials, supported by experimental data and detailed protocols for their synthesis and evaluation. The information is intended for researchers, scientists, and drug development professionals seeking to explore and utilize these innovative materials.

Performance Comparison of Proline-Containing Polymers and Alternatives

Proline-containing polymers offer distinct advantages in terms of stimuli-responsiveness and biocompatibility. Their performance in key biomedical applications, such as drug delivery and surface modification, is compared with established polymers like poly(N-isopropylacrylamide) (PNIPAM) and polyethylene glycol (PEG).

Thermoresponsive Behavior

One of the most notable features of certain proline-containing polymers is their lower critical solution temperature (LCST), a property that allows them to undergo a phase transition from soluble to insoluble as the temperature increases. This behavior is crucial for on-demand drug delivery applications. A comparative study of polyproline-based polymers and the well-known thermoresponsive polymer PNIPAM reveals distinct characteristics.

Polymer SystemLower Critical Solution Temperature (LCST) (°C)Hysteresis (°C)Reference
Poly(L-proline)15-45Large[1][2]
PNIPAM-b-PLPTwo-stage collapse (TCP(PLP) > TCP(PNIPAM))Significantly suppressed[2][3]
Poly(N-isopropylacrylamide) (PNIPAM)~32Minimal[4][5]
Poly(N-vinylcaprolactam) (PNVCL)32-34Dependent on molecular weight and concentration[6][7]

Table 1. Comparison of Thermoresponsive Properties. PLP refers to poly(L-proline) and PNIPAM-b-PLP is a block copolymer of PNIPAM and PLP. The LCST of poly(L-proline) can be tuned by altering the polymer's molecular weight and concentration.[1][8] The block copolymer PNIPAM-b-PLP exhibits a two-stage collapse, and the hysteresis associated with polyproline is significantly reduced in the presence of the PNIPAM block.[2][3]

Antifouling Properties

Biofouling, the nonspecific adsorption of proteins and cells onto a material's surface, is a major challenge in the design of biomedical devices. Proline-containing peptides, particularly those with a polyproline II (PPII) helix structure, have shown promising antifouling properties.[9][10] This is attributed to their ability to form a highly hydrated layer that repels biomolecules.

Surface CoatingProtein Adsorption (ng/cm²)Cell Adhesion (Cell Area, µm²)Reference
Polyproline II PeptidesSignificantly reduced BSA foulingLower cell spreading (7100 ± 2400)[9]
Polyethylene Glycol (PEG)Effective protein resistance-[11][12]
Zwitterionic Polymers (pSBMA)Comparable to PEG, higher IgG immobilization-[9]

Table 2. Comparison of Antifouling Properties. BSA refers to bovine serum albumin. The data indicates that polyproline II peptides can effectively reduce both protein adsorption and cell adhesion.[9] While PEG is a well-established antifouling polymer, concerns exist regarding its long-term stability and potential to elicit an immune response.[9][13] Zwitterionic polymers like poly(sulfobetaine methacrylate) (pSBMA) offer another alternative with excellent antifouling characteristics.[9]

Drug Delivery Efficacy

Proline-containing polymers can be formulated into nanoparticles and hydrogels for controlled drug delivery. Their stimuli-responsive nature allows for targeted release of therapeutic agents in response to changes in temperature or pH.

Polymer SystemDrugDrug Loading Capacity (%)Encapsulation Efficiency (%)Release ProfileReference
Proline-based NanoparticlesL-proline26.58 mg/g (adsorption capacity)-Maintained through 10 cycles[14]
Chitosan NanoparticlesVarious3.4 - 770 - 97Sustained release[12][15][16]
PLGA NanoparticlesDoxorubicin7.3 - 37.6 (controllable)93.4pH-triggered release[17][18]
Silk Fibroin NanoparticlesNaringenin0.3 - 1.0 (quantifiable)--[3]

Table 3. Comparison of Drug Loading and Release Properties. The data for proline-based nanoparticles shows their potential for repeatable drug loading.[14] Chitosan and PLGA nanoparticles are included for comparison as they are widely studied drug delivery systems.[12][15][17][18] The drug loading capacity and release kinetics can be tailored by adjusting the polymer composition and nanoparticle preparation method.[16][17]

Cytotoxicity Profile

Biocompatibility is a critical requirement for any material intended for biomedical use. Proline-containing polymers are generally considered to have low cytotoxicity.

Polymer/CompoundCell LineIC50 ValueReference
MP28 Peptide (from Bryopsis plumosa)MRC-5 (normal lung fibroblasts)13 ± 1.6 µM[19]
A549 (lung cancer)7.5 ± 0.8 µM[19]
H460 (lung cancer)6.3 ± 0.2 µM[19]
H1299 (lung cancer)8.6 ± 0.8 µM[19]
Silver NanoparticlesHEK-293 (normal kidney)0.622 µL/mL[20]
HeLa (cervical cancer)1.98 µL/mL[20]
Various Cationic PolymersNCH421K (glioblastoma stem cells)133.3 nM - 620 nM[21]

Table 4. Comparative Cytotoxicity Data. IC50 is the concentration of a substance that inhibits 50% of cell viability. The data for the MP28 peptide, which is proline-rich, indicates higher toxicity towards cancer cells compared to normal cells.[19] For comparison, the cytotoxicity of silver nanoparticles and other cationic polymers are also presented, highlighting the generally favorable biocompatibility of proline-based materials.[20][21]

Experimental Protocols

Detailed methodologies for the synthesis of proline-containing polymers and the evaluation of their key properties are provided below.

Synthesis of Proline-Containing Polymers

1. Reversible Addition-Fragmentation Chain-transfer (RAFT) Polymerization of Proline-based Monomers

This method allows for the synthesis of well-defined polymers with controlled molecular weight and narrow molecular weight distribution.[8]

  • Materials: Proline-containing monomer (e.g., N-acryloyl-L-proline), RAFT agent (e.g., 2-dodecylsulfanylthiocarbonylsulfanyl-2-methyl propionic acid), radical initiator (e.g., 2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile)), and a suitable solvent (e.g., dimethylformamide - DMF).

  • Procedure:

    • Dissolve the proline monomer, RAFT agent, and initiator in the solvent in a reaction vessel.

    • Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.

    • Seal the vessel and place it in a preheated oil bath at the desired reaction temperature (e.g., 25-70 °C).

    • Allow the polymerization to proceed for the desired time, taking aliquots periodically to monitor monomer conversion and polymer molecular weight by techniques such as ¹H NMR and size exclusion chromatography (SEC).

    • Terminate the polymerization by cooling the reaction mixture and exposing it to air.

    • Purify the polymer by precipitation in a non-solvent (e.g., diethyl ether) and drying under vacuum.

2. Ring-Opening Polymerization (ROP) of Proline N-Carboxyanhydride (NCA)

ROP of NCAs is a common method for synthesizing polypeptides, including polyproline.[22][23]

  • Materials: Proline N-carboxyanhydride (Pro-NCA), an initiator (e.g., benzyl amine or a primary amine-terminated macroinitiator), and an anhydrous solvent (e.g., acetonitrile - ACN, or a mixture of ACN and water).

  • Procedure:

    • Under an inert atmosphere, dissolve the Pro-NCA in the anhydrous solvent.

    • Add the initiator to the solution to start the polymerization. The reaction can be performed at room temperature or slightly elevated temperatures.

    • The polymerization is typically fast, proceeding to high conversion within minutes to a few hours.[22][23]

    • Monitor the reaction progress by techniques such as FTIR (disappearance of the NCA anhydride peaks) and SEC.

    • Once the desired molecular weight is achieved, the polymer can be isolated by precipitation in a non-solvent.

Characterization and Evaluation Methods

1. Determination of Drug Loading Capacity and Efficiency

The amount of drug encapsulated within polymeric nanoparticles can be determined directly or indirectly.[3][11][24]

  • Indirect Method:

    • Prepare a known concentration of the drug solution.

    • Incubate a known amount of nanoparticles in the drug solution for a specific time to allow for drug loading.

    • Separate the nanoparticles from the solution by centrifugation or filtration.

    • Measure the concentration of the free drug remaining in the supernatant using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

    • Calculate the amount of drug loaded into the nanoparticles by subtracting the amount of free drug from the initial amount of drug.

    • Drug Loading Capacity (%) = (Mass of loaded drug / Mass of nanoparticles) x 100

    • Encapsulation Efficiency (%) = (Mass of loaded drug / Initial mass of drug) x 100

  • Direct Method (using ATR-FTIR):

    • Prepare a calibration curve by measuring the ATR-FTIR spectra of physical mixtures of the polymer and drug at known mass ratios.[3]

    • Disperse the drug-loaded nanoparticles in a suitable solvent and deposit them onto the ATR crystal.

    • Acquire the ATR-FTIR spectrum of the dried nanoparticle film.

    • Quantify the drug content by analyzing the characteristic peaks of the drug in the spectrum and comparing them to the calibration curve.[14]

2. In Vitro Drug Release Kinetics

The release of a drug from a hydrogel or nanoparticle formulation is typically studied in a buffer solution that mimics physiological conditions.[2][25][26]

  • Procedure for Hydrogels:

    • Load the hydrogel with a known amount of the drug.

    • Place the drug-loaded hydrogel in a known volume of release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4 and 37 °C).

    • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.

    • Analyze the drug concentration in the collected aliquots using an appropriate method (e.g., HPLC or UV-Vis spectrophotometry).

    • Calculate the cumulative percentage of drug released over time.

    • The release kinetics can be fitted to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[2]

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To better understand the interactions and processes involved with proline-containing polymers, the following diagrams illustrate key concepts.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_formulation Nanoparticle/Hydrogel Formulation cluster_evaluation In Vitro Evaluation s1 Proline Monomer (e.g., N-acryloyl-L-proline) s2 Polymerization (RAFT or ROP) s1->s2 s3 Purification s2->s3 s4 Characterization (NMR, SEC, etc.) s3->s4 f1 Proline Polymer s4->f1 f2 Drug Loading f1->f2 f3 Nanoprecipitation or Crosslinking f2->f3 f4 Characterization (DLS, TEM, etc.) f3->f4 e1 Drug Release Study f4->e1 e2 Cytotoxicity Assay e1->e2 e3 Antifouling Test e2->e3

Caption: Experimental workflow for the synthesis, formulation, and evaluation of proline-containing polymers.

drug_release_mechanism cluster_stimuli External Stimuli Temperature Temperature Change (> LCST) Polymer Stimuli-Responsive Proline Polymer Matrix Temperature->Polymer Induces conformational change and polymer collapse pH pH Change (e.g., acidic tumor microenvironment) pH->Polymer Causes swelling or degradation of the matrix Drug Encapsulated Drug Polymer->Drug Leads to release of Release Controlled Drug Release Drug->Release

Caption: Mechanism of stimuli-responsive drug release from proline-containing polymers.

signaling_pathway_interaction cluster_cell Target Cell Receptor Cell Surface Receptor Endocytosis Endocytosis Receptor->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome Cytoplasm Cytoplasm Endosome->Cytoplasm Drug Release Nucleus Nucleus Cytoplasm->Nucleus Drug Action Apoptosis Apoptosis Nucleus->Apoptosis DrugCarrier Proline Polymer-based Drug Carrier DrugCarrier->Receptor Targeting

Caption: Potential cellular uptake and signaling pathway for targeted drug delivery using proline polymers.

References

Safety Operating Guide

Navigating the Safe Disposal of N-methacryloyl-L-proline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before commencing any disposal-related activities, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to mitigate exposure risks. The reactive nature of methacryloyl compounds necessitates a cautious approach.

Recommended Personal Protective Equipment (PPE):

PPE ComponentSpecificationPurpose
Eye Protection Chemical safety goggles or a face shieldTo protect against potential splashes and aerosols.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)To prevent direct skin contact.
Body Protection A standard laboratory coatTo protect against incidental contact and spills.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To avoid inhalation of any dusts or vapors.

Step-by-Step Disposal Protocol

The disposal of N-methacryloyl-L-proline waste should be managed as a controlled process, ensuring that all local, state, and federal regulations are strictly followed. Do not dispose of this chemical in the regular trash or down the drain.[1]

  • Waste Identification and Segregation:

    • Identify the waste as solid this compound or a solution of the compound.

    • Segregate the waste from other incompatible materials to prevent accidental reactions.

  • Containerization:

    • Solid Waste: Collect in a designated, clearly labeled, and sealable container for solid chemical waste.

    • Liquid Waste: If dissolved in a solvent, the entire solution must be treated as chemical waste and collected in a compatible, labeled, and sealed container.

  • Labeling:

    • All waste containers must be accurately labeled with the full chemical name ("this compound waste") and any known hazard pictograms.

  • Storage:

    • Store the sealed waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[1]

    • The storage area should be cool, dry, and well-ventilated, away from sources of heat or ignition.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.[1]

In the event of a spill, it should be managed promptly by personnel wearing the appropriate PPE. Absorb the spill with an inert material such as vermiculite or sand, collect the absorbed material into a sealed container, and dispose of it as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated identify_waste Identify Waste Form (Solid or Liquid) start->identify_waste solid_waste Collect in Designated Solid Waste Container identify_waste->solid_waste Solid liquid_waste Collect in Designated Liquid Waste Container identify_waste->liquid_waste Liquid label_container Label Container Accurately: 'this compound Waste' and Hazard Information solid_waste->label_container liquid_waste->label_container store_waste Store Sealed Container in Designated Satellite Accumulation Area (SAA) label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling N-methacryloyl-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for handling N-methacryloyl-L-proline in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the safety protocols for structurally similar compounds, such as L-proline. Researchers should handle this chemical with caution and adhere to rigorous safety standards.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye and Face Protection Wear chemical splash-resistant safety glasses or goggles with side protection. In situations with a higher risk of splashing, a face shield may be appropriate.[1][2][3]
Hand Protection Wear chemical-resistant gloves. The specific glove material should be selected based on the potential hazards, duration of use, and the physical conditions of the workplace.[1][4]
Skin and Body Protection A standard laboratory coat should be worn to prevent skin contact.[2][3][4]
Respiratory Protection Use in a well-ventilated area. If dust is generated and ventilation is inadequate, a NIOSH-approved respirator with a particle filter may be necessary.[1][2]

Operational Plan for Safe Handling

A systematic approach to handling this compound is critical for maintaining a safe laboratory environment.

Handling Workflow

prep Preparation handling Handling prep->handling Proceed with caution cleanup Decontamination handling->cleanup After completion emergency Emergency Response handling->emergency In case of spill or exposure disposal Waste Disposal cleanup->disposal Segregate waste

Caption: A workflow diagram for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation :

    • Ensure the work area is clean and uncluttered.

    • Verify that a chemical spill kit and an eyewash station are readily accessible.[1]

    • Don all required personal protective equipment as outlined in the table above.

  • Handling :

    • Work in a well-ventilated area, such as a chemical fume hood, to minimize the inhalation of any dust or vapors.[1][4]

    • Avoid generating dust when handling the solid form of the chemical.[1][3]

    • Use appropriate tools (e.g., spatulas) to handle the material and avoid direct skin contact.

  • Decontamination :

    • After handling, thoroughly wash hands and any exposed skin with soap and water.[1][4]

    • Clean all equipment and the work surface used during the procedure.

    • Remove and properly store or dispose of contaminated PPE.

Disposal Plan

Proper disposal of this compound and any associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Protocol

start Waste Generation container Place in a labeled, sealed container start->container storage Store in a designated hazardous waste area container->storage disposal Arrange for professional disposal storage->disposal

Caption: A streamlined process for the disposal of chemical waste.

Disposal Guidelines:

  • Chemical Waste : Unused this compound should be disposed of as chemical waste. Do not mix it with other waste streams.[5] Place the material in a clearly labeled, sealed, and appropriate container.

  • Contaminated Materials : Any materials that have come into contact with this compound, such as gloves, absorbent pads, and weighing papers, should also be treated as chemical waste and disposed of accordingly.

  • Regulatory Compliance : All chemical waste must be disposed of in accordance with local, regional, and national environmental regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.